molecular formula C10H14ClFN2 B184000 1-(3-Fluorophenyl)piperazine hydrochloride

1-(3-Fluorophenyl)piperazine hydrochloride

货号: B184000
分子量: 216.68 g/mol
InChI 键: FFVUTWKWKLJJPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Fluorophenyl)piperazine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClFN2 and its molecular weight is 216.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

1-(3-fluorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVUTWKWKLJJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Fluorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Fluorophenyl)piperazine hydrochloride, a key intermediate in the development of various pharmaceutical agents. This document details a probable synthetic pathway, outlines experimental protocols for its characterization, and presents key analytical data in a structured format.

Introduction

This compound is a substituted arylpiperazine that serves as a crucial building block in medicinal chemistry. The unique electronic properties imparted by the fluorine atom at the meta position of the phenyl ring make it a valuable moiety for modulating the pharmacological activity and pharmacokinetic profiles of drug candidates. Its synthesis and thorough characterization are therefore of significant interest to researchers in drug discovery and development.

Synthesis of this compound

A common and effective method for the synthesis of N-arylpiperazines is the reaction of a corresponding aniline with bis(2-chloroethyl)amine hydrochloride. This approach can be adapted for the preparation of 1-(3-Fluorophenyl)piperazine. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Synthesis Pathway

The synthesis proceeds in two main steps: the formation of the free base, 1-(3-Fluorophenyl)piperazine, followed by its conversion to the hydrochloride salt.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction1 Step 1: N-Arylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Salt Formation cluster_product Final Product 3-Fluoroaniline 3-Fluoroaniline Reaction_Vessel High-boiling solvent (e.g., Diglyme) Heat (e.g., 150°C) 3-Fluoroaniline->Reaction_Vessel Bis_chloro Bis(2-chloroethyl)amine hydrochloride Bis_chloro->Reaction_Vessel Free_Base 1-(3-Fluorophenyl)piperazine Reaction_Vessel->Free_Base HCl_Addition HCl in suitable solvent (e.g., Ethanol) Free_Base->HCl_Addition Final_Product 1-(3-Fluorophenyl)piperazine hydrochloride HCl_Addition->Final_Product Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization cluster_confirmation Confirmation Synthesized_Product Synthesized 1-(3-Fluorophenyl)piperazine HCl Purification Recrystallization/ Column Chromatography Synthesized_Product->Purification Melting_Point Melting Point Determination Purification->Melting_Point NMR 1H and 13C NMR Spectroscopy Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Data_Analysis Data Analysis and Structure Confirmation Melting_Point->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment

The Pharmacological Profile of 1-(3-Fluorophenyl)piperazine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 1-(3-Fluorophenyl)piperazine hydrochloride is limited in publicly available scientific literature. The following profile is constructed based on the analysis of structurally related phenylpiperazine compounds and derivatives. The quantitative data and experimental protocols presented are illustrative and based on methodologies commonly employed for the characterization of similar molecules. All data presented herein should be considered predictive and requires experimental validation.

Introduction

This compound is a synthetic compound belonging to the phenylpiperazine class of molecules. This class is of significant interest in medicinal chemistry due to the frequent interaction of its members with various neurotransmitter receptors, particularly within the dopaminergic and serotonergic systems. Phenylpiperazine derivatives have been investigated for a wide range of central nervous system (CNS) applications, including as antipsychotics, antidepressants, and anxiolytics. The introduction of a fluorine atom at the meta-position of the phenyl ring is a common strategy in drug design to modulate metabolic stability and receptor binding affinity. This technical guide aims to provide a comprehensive overview of the anticipated pharmacological profile of this compound, drawing upon data from closely related analogues to inform on its likely mechanism of action, receptor interactions, and potential therapeutic utility.

Predicted Pharmacological Profile

Based on the pharmacological profiles of structurally similar compounds, this compound is predicted to be a ligand for dopamine and serotonin receptors. The core piperazine and phenyl rings are common pharmacophores for these receptor families.

Anticipated Receptor Binding Affinity

Table 1: Predicted Receptor Binding Affinities for this compound

Receptor TargetPredicted Affinity (Ki, nM)Rationale
Dopamine D210 - 100Phenylpiperazine core is a known D2 ligand.
Dopamine D31 - 50High affinity for D3 is common in this class.
Serotonin 5-HT1A5 - 150A common target for arylpiperazines.
Serotonin 5-HT2A50 - 500Often a secondary target for this scaffold.
Serotonin 5-HT720 - 200Affinity observed in a closely related derivative.

Note: The Ki values are hypothetical and serve as a guide for initial experimental investigation.

Predicted Functional Activity

The functional activity of this compound at its target receptors is likely to be complex, potentially exhibiting agonist, partial agonist, or antagonist properties depending on the specific receptor and the signaling pathway being measured. For instance, many phenylpiperazine derivatives act as partial agonists at the 5-HT1A receptor and antagonists at the D2 receptor.

Table 2: Predicted Functional Activity of this compound

Receptor TargetPredicted Functional ActivityPotential Downstream Effect
Dopamine D2Antagonist / Partial AgonistModulation of dopaminergic neurotransmission
Serotonin 5-HT1APartial AgonistAnxiolytic and antidepressant effects

Key Experimental Protocols

To experimentally determine the pharmacological profile of this compound, a series of standard in vitro and in vivo assays would be required.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the human recombinant receptor of interest (e.g., D2, D3, 5-HT1A) or native tissue preparations (e.g., rat striatum for dopamine receptors, hippocampus for serotonin receptors) are homogenized in an appropriate buffer and centrifuged to isolate the cell membranes.

  • Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A) at a concentration near its Kd and varying concentrations of the test compound (this compound).

  • Incubation and Termination: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) and efficacy of this compound at key target receptors.

Example Protocol: cAMP Assay for Gαi-coupled Receptors (e.g., D2, 5-HT1A)

  • Cell Culture: HEK293 cells stably expressing the receptor of interest are cultured to near confluency.

  • Assay Procedure: Cells are pre-incubated with the test compound at various concentrations. Subsequently, adenylyl cyclase is stimulated with forskolin.

  • cAMP Measurement: The intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available kit, such as a LANCE Ultra cAMP kit or a similar time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: For agonists, a decrease in forskolin-stimulated cAMP levels will be observed, and data are fitted to a sigmoidal dose-response curve to determine EC50 and maximal efficacy. For antagonists, the ability of the compound to block the effect of a known agonist is measured, and IC50 values are calculated.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 1-(3-Fluorophenyl)piperazine (Predicted Ligand) D2R Dopamine D2 Receptor Ligand->D2R SHT1AR Serotonin 5-HT1A Receptor Ligand->SHT1AR G_protein_D2 Gαi/o D2R->G_protein_D2 Antagonism (Predicted) G_protein_SHT1A Gαi/o SHT1AR->G_protein_SHT1A Partial Agonism (Predicted) AC Adenylyl Cyclase G_protein_D2->AC Inhibition Blocked G_protein_SHT1A->AC Inhibition cAMP cAMP AC->cAMP Production ATP ATP ATP->AC Conversion PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., modulation of neurotransmission) PKA->Response Phosphorylation Cascade

Caption: Predicted signaling pathways for 1-(3-Fluorophenyl)piperazine.

Experimental Workflow Diagram

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation receptor_binding Radioligand Binding Assays (Dopamine & Serotonin Receptors) functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) receptor_binding->functional_assays data_analysis_vitro Determine Ki, IC50, EC50 & Efficacy functional_assays->data_analysis_vitro animal_models Animal Models of CNS Disorders (e.g., Schizophrenia, Anxiety) data_analysis_vitro->animal_models Promising Candidate pk_pd Pharmacokinetic & Pharmacodynamic Studies animal_models->pk_pd behavioral_assays Behavioral Assessments (e.g., Locomotor Activity, Forced Swim Test) pk_pd->behavioral_assays data_analysis_vivo Evaluate Therapeutic Efficacy & Side Effect Profile behavioral_assays->data_analysis_vivo lead_optimization Lead Optimization data_analysis_vivo->lead_optimization compound 1-(3-Fluorophenyl)piperazine Hydrochloride compound->receptor_binding

Caption: General experimental workflow for pharmacological profiling.

Conclusion

While direct experimental data for this compound is scarce, the analysis of its structural analogues strongly suggests that it is a promising candidate for CNS-related research. It is predicted to interact with key dopamine and serotonin receptors, and its pharmacological profile warrants further investigation. The experimental protocols and predictive models outlined in this guide provide a robust framework for the systematic evaluation of this compound. Future studies should focus on comprehensive in vitro binding and functional screening, followed by in vivo models to elucidate its therapeutic potential and safety profile. The insights gained from such studies will be crucial for determining its viability as a lead compound in drug discovery programs targeting neuropsychiatric disorders.

An In-depth Technical Guide to the Serotonin Receptor Affinity of 1-(3-Fluorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated serotonergic activity of 1-(3-Fluorophenyl)piperazine hydrochloride. Due to a lack of specific binding affinity data for this compound in publicly available literature, this document focuses on the pharmacological profiles of structurally related phenylpiperazine analogs, namely 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). These compounds are known to interact with multiple serotonin (5-HT) receptor subtypes. This guide details the standard experimental protocols, including radioligand binding assays and functional assays, that are crucial for determining the receptor affinity and functional activity of novel compounds like this compound. Furthermore, it visualizes key serotonin receptor signaling pathways and a general experimental workflow for receptor affinity determination using the Graphviz DOT language, providing a foundational framework for researchers in the field of serotonergic drug discovery.

Introduction to Phenylpiperazines and Serotonin Receptors

Phenylpiperazine derivatives are a class of compounds known for their diverse pharmacological activities, frequently targeting neurotransmitter systems in the central nervous system (CNS). A significant number of these compounds exhibit affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors. Serotonin receptors are a large and complex family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), which are integral to a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1] Consequently, they are prominent targets for the development of therapeutics for psychiatric and neurological disorders.

The substitution pattern on the phenyl ring of phenylpiperazine compounds significantly influences their affinity and selectivity for different 5-HT receptor subtypes. While specific data for this compound is not extensively documented, its structural similarity to mCPP and TFMPP suggests it likely interacts with a range of 5-HT receptors.

Serotonin Receptor Affinity Profile of Related Phenylpiperazines

To infer the potential serotonergic activity of this compound, it is instructive to examine the receptor binding profiles of its close structural analogs.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Reference Phenylpiperazines

Receptor Subtype1-(3-chlorophenyl)piperazine (mCPP)1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP)
5-HT1A Moderately HighHigh
5-HT1B HighHigh
5-HT1C (now 5-HT2C) HighHigh
5-HT1D ModerateModerate
5-HT2A ModerateModerate (Partial Agonist)[2]
5-HT2C HighHigh
5-HT3 LowLow

Note: This table is a qualitative summary based on available literature. Precise Ki values can vary between studies depending on the experimental conditions.

Studies have shown that mCPP and TFMPP are generally non-selective ligands with affinities for multiple 5-HT receptor subtypes.[3] For instance, mCPP is known to act as an agonist at several 5-HT receptors and also displays affinity for the serotonin transporter.[4][5] TFMPP has been characterized as a partial agonist at 5-HT2A receptors.[2] The para-fluoro analog, p-fluorophenylpiperazine (pFPP), has been reported to act as a 5-HT1A receptor agonist with some affinity for 5-HT2A and 5-HT2C receptors. Given these trends, it is plausible that this compound also exhibits a broad affinity profile across various 5-HT receptor subtypes.

Experimental Protocols for Determining Serotonin Receptor Affinity

The characterization of a compound's interaction with serotonin receptors involves a combination of binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor.[6] The principle involves competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.

3.1.1. General Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Cells stably expressing the human serotonin receptor subtype of interest or tissue homogenates rich in the target receptor (e.g., brain tissue) are used.

    • The cells or tissues are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

    • Protein concentration is determined using a standard method like the Bradford protein assay.

  • Assay Incubation:

    • In a multi-well plate, the following are combined:

      • A fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, or [³H]GR65630 for 5-HT3). The concentration is typically near the Kd of the radioligand for the receptor.

      • A range of concentrations of the unlabeled test compound (e.g., this compound).

      • The prepared cell membranes.

    • The total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known, non-radiolabeled ligand for the same receptor.

  • Incubation and Termination:

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

3.2.1. [³⁵S]GTPγS Binding Assay:

This assay measures the activation of G proteins coupled to the receptor of interest.[7][8] In the active state, the Gα subunit of the G protein binds GTP. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Membrane Preparation: Similar to the radioligand binding assay.

  • Assay Incubation:

    • Cell membranes are incubated with a range of concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

    • Agonists will stimulate the binding of [³⁵S]GTPγS to the G proteins.

  • Termination and Detection: The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data is analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonists. For antagonists, their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.

3.2.2. Phosphoinositide Hydrolysis Assay (for Gq-coupled receptors like 5-HT2A/2C):

This assay measures the accumulation of inositol phosphates, which are second messengers produced upon the activation of phospholipase C by Gq-coupled receptors.[9][10]

  • Cell Culture and Labeling: Cells expressing the receptor are cultured and incubated with [³H]myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: The cells are then stimulated with various concentrations of the test compound.

  • Extraction and Quantification: The reaction is stopped, and the water-soluble inositol phosphates are extracted and separated using anion-exchange chromatography. The radioactivity of the inositol phosphates is measured by scintillation counting.

  • Data Analysis: The results are used to determine the EC50 and Emax for agonist activity.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling cascades for major serotonin receptor families.

G_protein_signaling cluster_5HT1 5-HT1 Receptor Family (Gi/o-coupled) cluster_5HT2 5-HT2 Receptor Family (Gq/11-coupled) cluster_5HT3 5-HT3 Receptor (Ligand-gated Ion Channel) 5-HT1_Agonist 5-HT1 Agonist 5-HT1_Receptor 5-HT1 Receptor 5-HT1_Agonist->5-HT1_Receptor Gi_o Gi/o Protein 5-HT1_Receptor->Gi_o AC_inhibition Adenylate Cyclase (Inhibition) Gi_o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease 5-HT2_Agonist 5-HT2 Agonist 5-HT2_Receptor 5-HT2 Receptor 5-HT2_Agonist->5-HT2_Receptor Gq_11 Gq/11 Protein 5-HT2_Receptor->Gq_11 PLC Phospholipase C (Activation) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation Protein Kinase C (Activation) DAG->PKC_activation 5-HT3_Agonist 5-HT3 Agonist 5-HT3_Receptor 5-HT3 Receptor (Ion Channel) 5-HT3_Agonist->5-HT3_Receptor Ion_Influx Na⁺, K⁺, Ca²⁺ Influx 5-HT3_Receptor->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization

Caption: Simplified signaling pathways for the 5-HT1, 5-HT2, and 5-HT3 receptor families.

Experimental Workflow

The following diagram outlines the general workflow for determining the receptor affinity of a test compound.

experimental_workflow start Start: Test Compound (e.g., 1-(3-Fluorophenyl)piperazine HCl) receptor_selection Select Target Serotonin Receptor Subtypes start->receptor_selection membrane_prep Prepare Receptor-Containing Cell Membranes receptor_selection->membrane_prep radioligand_assay Perform Competitive Radioligand Binding Assay membrane_prep->radioligand_assay data_analysis Analyze Data: Determine IC50 and Ki radioligand_assay->data_analysis functional_assay Perform Functional Assay (e.g., GTPγS or PI Hydrolysis) data_analysis->functional_assay activity_determination Determine Functional Activity: Agonist, Antagonist, or Inverse Agonist functional_assay->activity_determination end End: Pharmacological Profile activity_determination->end

Caption: General experimental workflow for determining serotonin receptor affinity and functional activity.

Conclusion

References

An In-depth Technical Guide to 1-(3-Fluorophenyl)piperazine hydrochloride (3-FPP) as a Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Fluorophenyl)piperazine hydrochloride (3-FPP) is a research chemical belonging to the phenylpiperazine class of compounds. This class is known for its diverse pharmacological activities, primarily targeting serotonergic and dopaminergic systems in the central nervous system. Due to the limited availability of comprehensive data on 3-FPP, this guide aims to provide a detailed overview of its chemical properties, synthesis, and analytical characterization. Furthermore, by drawing comparisons with structurally related and well-characterized analogs such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), this document will extrapolate potential pharmacological activities, mechanisms of action, and relevant experimental protocols. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and neuropharmacological profile of this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of the free base 1-(3-fluorophenyl)piperazine. The presence of the fluorine atom at the meta position of the phenyl ring is expected to influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile compared to other phenylpiperazine analogs.

Table 1: Physicochemical Properties of 1-(3-Fluorophenyl)piperazine and its Hydrochloride Salt

PropertyValueSource
Chemical Name This compound-
Synonyms 3-FPP HCl-
CAS Number 76835-10-4[1]
Molecular Formula C₁₀H₁₄ClFN₂[1]
Molecular Weight 216.68 g/mol [1]
Appearance Solid (predicted)-
Solubility Soluble in water (predicted for hydrochloride salt)-
Melting Point Not reported-
Boiling Point 88-89 °C (0.3 mmHg) (for free base)[2]

Synthesis and Purification

General Synthetic Pathway

A plausible synthetic route involves the reaction of 1-bromo-3-fluorobenzene with an excess of piperazine. The reaction is typically carried out in the presence of a palladium catalyst and a phosphine ligand (e.g., Buchwald-Hartwig amination) or under high-temperature conditions. The resulting free base, 1-(3-fluorophenyl)piperazine, can then be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or diethyl ether.

Experimental Workflow: Synthesis of this compound

G cluster_synthesis Synthesis of 1-(3-Fluorophenyl)piperazine (Free Base) cluster_purification Purification and Salt Formation 1_bromo_3_fluorobenzene 1-Bromo-3-fluorobenzene reaction Palladium-catalyzed Buchwald-Hartwig Amination 1_bromo_3_fluorobenzene->reaction piperazine Piperazine piperazine->reaction free_base 1-(3-Fluorophenyl)piperazine (Free Base) reaction->free_base crude_product Crude Free Base purification Column Chromatography crude_product->purification pure_free_base Pure 1-(3-Fluorophenyl)piperazine purification->pure_free_base hcl_treatment Treatment with HCl in Ethanol/Ether pure_free_base->hcl_treatment final_product 1-(3-Fluorophenyl)piperazine hydrochloride (3-FPP) hcl_treatment->final_product G cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System 3FPP_S 3-FPP 5HT_Receptor 5-HT Receptors (e.g., 5-HT1A, 5-HT2A/2C) 3FPP_S->5HT_Receptor Binds to G_Protein_S G-protein (Gi/o or Gq/11) 5HT_Receptor->G_Protein_S Activates Effector_S Effector Enzymes (Adenylyl Cyclase or PLC) G_Protein_S->Effector_S Modulates Second_Messenger_S Second Messengers (cAMP or IP3/DAG) Effector_S->Second_Messenger_S Alters Cellular_Response_S Modulation of Neuronal Excitability Second_Messenger_S->Cellular_Response_S Leads to 3FPP_D 3-FPP D_Receptor Dopamine Receptors (e.g., D2, D3) 3FPP_D->D_Receptor Binds to G_Protein_D G-protein (Gi/o) D_Receptor->G_Protein_D Activates Effector_D Effector Enzymes (Adenylyl Cyclase) G_Protein_D->Effector_D Inhibits Second_Messenger_D Second Messengers (cAMP) Effector_D->Second_Messenger_D Decreases Cellular_Response_D Modulation of Dopaminergic Tone Second_Messenger_D->Cellular_Response_D Leads to G Membrane_Prep Receptor-expressing Membrane Preparation Assay_Setup Incubate Membranes with Radioligand and 3-FPP (varying concentrations) Membrane_Prep->Assay_Setup Filtration Rapid Filtration to Separate Bound and Free Radioligand Assay_Setup->Filtration Scintillation_Counting Quantify Radioactivity on Filters Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki using Competition Curves Scintillation_Counting->Data_Analysis

References

An In-depth Technical Guide to 1-(3-Fluorophenyl)piperazine hydrochloride for CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Fluorophenyl)piperazine hydrochloride (mFPP HCl) is a synthetic compound belonging to the phenylpiperazine class of chemicals, which are known for their diverse pharmacological activities within the central nervous system (CNS). As a derivative of piperazine, mFPP has garnered interest in the scientific community for its potential to modulate various neurotransmitter systems, primarily the serotonergic system. This technical guide provides a comprehensive overview of mFPP hydrochloride, including its chemical and physical properties, synthesis, pharmacological profile, and its applications in CNS research. The document is intended to serve as a detailed resource for researchers and professionals engaged in the study and development of novel CNS-active agents.

Chemical and Physical Properties

1-(3-Fluorophenyl)piperazine is a substituted piperazine with a fluorophenyl group at the N1 position. The hydrochloride salt is the most common form used in research due to its increased stability and solubility in aqueous solutions.

PropertyValueReference
Chemical Name This compound
Synonyms mFPP HCl, 3-FPP HCl
CAS Number 76835-10-4[1]
Molecular Formula C₁₀H₁₄ClFN₂
Molecular Weight 216.68 g/mol
Appearance Off-white to white crystalline solid
Solubility Soluble in water and methanol
Melting Point 210-214 °C (decomposes)[2]

Synthesis

The synthesis of this compound typically involves a multi-step process. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethanolamine

  • Thionyl chloride

  • 3-Fluoroaniline

  • Xylene

  • Sodium hydroxide

  • Hydrochloric acid

  • Acetone

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of bis(2-chloroethyl)amine hydrochloride: Diethanolamine is reacted with thionyl chloride in a suitable solvent like xylene to produce bis(2-chloroethyl)amine hydrochloride. This reaction should be performed under anhydrous conditions and with appropriate safety precautions due to the corrosive and reactive nature of thionyl chloride.

  • Synthesis of 1-(3-Fluorophenyl)piperazine: The resulting bis(2-chloroethyl)amine hydrochloride is then condensed with 3-fluoroaniline. This cyclization reaction is typically carried out in a high-boiling point solvent such as xylene under reflux for several hours.

  • Work-up and Purification of the Free Base: After the reaction is complete, the mixture is cooled, and the product is extracted. An aqueous work-up with a base, such as sodium hydroxide, is performed to neutralize the hydrochloride salt and liberate the free base. The organic layer is then separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(3-fluorophenyl)piperazine free base. The crude product can be further purified by distillation or chromatography.

  • Formation of the Hydrochloride Salt: The purified free base is dissolved in a suitable solvent, such as acetone or diethyl ether. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Synthesis_Workflow Diethanolamine Diethanolamine BisChloroethylamine bis(2-chloroethyl)amine hydrochloride Diethanolamine->BisChloroethylamine ThionylChloride Thionyl Chloride ThionylChloride->BisChloroethylamine mFPP_base 1-(3-Fluorophenyl)piperazine (Free Base) BisChloroethylamine->mFPP_base Fluoroaniline 3-Fluoroaniline Fluoroaniline->mFPP_base mFPP_HCl 1-(3-Fluorophenyl)piperazine hydrochloride mFPP_base->mFPP_HCl HCl Hydrochloric Acid HCl->mFPP_HCl

Synthesis workflow for this compound.

Pharmacological Profile

The primary mechanism of action of mFPP is believed to be through its interaction with serotonin (5-HT) receptors. Phenylpiperazines, as a class, are known to have varying affinities for different 5-HT receptor subtypes, as well as for other neurotransmitter receptors.

Serotonergic System Modulation

While specific binding affinity data for 1-(3-fluorophenyl)piperazine is not extensively available in the public domain, based on the pharmacology of structurally similar compounds like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP), it is hypothesized that mFPP acts as a non-selective serotonin receptor agonist.

Table 2: Comparative Binding Affinities (Ki, nM) of Related Phenylpiperazines

ReceptormCPPTFMPP
5-HT₁ₐ130110
5-HT₁ₑ1620
5-HT₂ₐ48200
5-HT₂ₒ1.72.5
5-HT₂ₒ1.26.0
SERT230-

Data for mCPP and TFMPP are indicative and sourced from various publications. Specific Ki values for mFPP require experimental determination.

The interaction of mFPP with these receptors likely leads to a complex downstream signaling cascade, affecting various physiological and behavioral processes.

Serotonergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Serotonin_Vesicle Serotonin (5-HT) in Vesicles Five_HTP->Serotonin_Vesicle Synaptic_Cleft Synaptic Cleft (5-HT) Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT (Reuptake Transporter) Synaptic_Cleft->SERT Reuptake Five_HT1A 5-HT1A Receptor Synaptic_Cleft->Five_HT1A Five_HT2A 5-HT2A Receptor Synaptic_Cleft->Five_HT2A Five_HT2C 5-HT2C Receptor Synaptic_Cleft->Five_HT2C Signaling_Cascade Downstream Signaling (e.g., cAMP, IP3/DAG) Five_HT1A->Signaling_Cascade Five_HT2A->Signaling_Cascade Five_HT2C->Signaling_Cascade mFPP mFPP mFPP->SERT Inhibitor? mFPP->Five_HT1A Agonist? mFPP->Five_HT2A Agonist? mFPP->Five_HT2C Agonist?

Hypothesized serotonergic signaling pathway modulation by mFPP.

Applications in CNS Research

Due to its presumed activity at serotonin receptors, mFPP can be a valuable tool for investigating the role of the serotonergic system in various CNS functions and disorders.

Behavioral Pharmacology

mFPP can be used in a variety of animal models to study behaviors modulated by serotonin, such as:

  • Anxiety and Depression: In models like the elevated plus-maze, light-dark box, and forced swim test.

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Feeding Behavior: As serotonergic agents are known to influence appetite.

  • Drug Discrimination Studies: To understand its subjective effects and compare them to other psychoactive substances.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of mFPP for a specific receptor (e.g., 5-HT₂ₒ).

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

  • This compound (mFPP HCl) at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet several times with fresh buffer. Resuspend the final pellet in the assay buffer to a desired protein concentration.

  • Assay Setup: In a series of tubes, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of mFPP. Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled ligand).

  • Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the mFPP concentration. Use a non-linear regression analysis to determine the IC₅₀ (the concentration of mFPP that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep assay_setup Set up Assay Tubes: - Membranes - Radioligand - mFPP (varying conc.) - Controls prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Experimental workflow for a radioligand binding assay.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This compound is a valuable research tool for investigating the complexities of the central nervous system, particularly the serotonergic system. Its potential as a modulator of various 5-HT receptors makes it a compound of interest for studying the underlying neurobiology of a range of neurological and psychiatric conditions. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational resource for scientists to design and execute studies involving this intriguing phenylpiperazine derivative.

References

Preclinical Data on 1-(3-Fluorophenyl)piperazine Hydrochloride Remains Largely Uncharacterized in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant lack of specific preclinical data for 1-(3-Fluorophenyl)piperazine hydrochloride. Despite its availability as a chemical reagent, detailed in vitro and in vivo studies characterizing its pharmacological, pharmacokinetic, and toxicological profiles are not readily accessible in the public domain. This scarcity of information precludes the creation of an in-depth technical guide as requested.

While the broader class of phenylpiperazines has been the subject of considerable research, with many derivatives exhibiting activity at serotonergic and dopaminergic receptors, specific data for the 3-fluoro substituted compound is sparse. Related compounds, such as para-fluorophenylpiperazine (pFPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have been studied more extensively, often in the context of their psychoactive and central nervous system effects. For instance, pFPP is known to act primarily as a 5-HT1A receptor agonist. However, direct extrapolation of these findings to this compound is not scientifically valid, as small changes in chemical structure can lead to significant differences in biological activity.

A single study in a Slovak journal was identified that investigated a "(fluorophenyl) piperazine derivative" designated as "substance IIIv" for its cardiovascular effects. The study mentions vasodilating and beta-adrenolytic activity. However, it cannot be definitively confirmed from the abstract that "substance IIIv" is this compound, and the publication does not provide the detailed quantitative data or experimental protocols necessary for a comprehensive technical whitepaper.

Without access to foundational preclinical research, including receptor binding affinities, in vitro functional assay results, in vivo efficacy in animal models, and pharmacokinetic and toxicology data, it is not possible to fulfill the core requirements of the request. The creation of structured data tables, detailed experimental methodologies, and visualizations of signaling pathways and workflows is contingent on the existence of this primary research data.

Therefore, researchers, scientists, and drug development professionals are advised that any consideration of this compound for research or development purposes would necessitate de novo preclinical evaluation to establish its basic pharmacological and safety profile. The information available in the public domain is insufficient to support informed decision-making or to provide a substantive technical guide.

The Structure-Activity Relationship of 1-(3-Fluorophenyl)piperazine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-(3-Fluorophenyl)piperazine hydrochloride and its analogs. The document focuses on the interactions of these compounds with key central nervous system targets, primarily the serotonin 1A (5-HT1A) and dopamine D2 receptors, which are critical in the development of therapeutics for psychiatric and neurological disorders. This guide consolidates quantitative binding data, details essential experimental methodologies, and employs visualizations to elucidate complex biological pathways and experimental workflows, serving as a critical resource for medicinal chemists and pharmacologists in the field.

Introduction

The 1-arylpiperazine scaffold is a privileged pharmacophore in CNS drug discovery, forming the core of numerous approved and investigational drugs. The introduction of a fluorine atom onto the phenyl ring significantly influences the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, the 3-fluoro substitution has been explored to modulate receptor affinity, selectivity, and metabolic stability. Understanding the nuanced effects of structural modifications to the 1-(3-Fluorophenyl)piperazine core is paramount for the rational design of novel ligands with desired therapeutic profiles. This guide aims to provide a detailed examination of these structure-activity relationships.

Core Structure and Numbering

The foundational structure is 1-(3-Fluorophenyl)piperazine. The key positions for substitution and modification that influence biological activity are the piperazine nitrogen (N4) and the phenyl ring.

Caption: Core chemical structure of 1-(3-Fluorophenyl)piperazine.

Data Presentation: Quantitative Structure-Activity Relationship

The following tables summarize the binding affinities (Ki, in nM) of a series of 1-(3-Fluorophenyl)piperazine analogs for the human 5-HT1A and dopamine D2 receptors. Lower Ki values indicate higher binding affinity.

Table 1: SAR of 1-(3-Fluorophenyl)piperazine Analogs at the 5-HT1A Receptor

Compound IDR (Substitution at N4)Ki (nM) for 5-HT1AReference
1 -H199[1]
2 -Butyl67.8[1]
3 -CH2CH2-Ph-3-CONH-Benzamide8.8[2]
4 -CH2CH2-Ph-3-CONH-Pyrazine10.2[2]
5 -CH2CH2CH2-Indazole-3-carboxamide23.9[3]

Table 2: SAR of 1-(3-Fluorophenyl)piperazine Analogs at the Dopamine D2 Receptor

Compound IDR (Substitution at N4)Ki (nM) for D2Reference
6 -H>1000[1]
7 -Butyl349[1]
8 -CH2CH2CH2-Indazole-3-carboxamide300[3]
9 -CH2CH2CH2CH2-(4-(Thiophen-3-yl)benzamide)>1000[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data generation process.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.

Objective: To determine the affinity of a test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.

Materials and Reagents:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]8-OH-DPAT (a 5-HT1A receptor agonist).

  • Test Compound: this compound or its analogs.

  • Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/C), and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell membranes or prepare fresh membranes from tissue by homogenization in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and centrifuge again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable protein assay (e.g., BCA assay).

  • Assay Setup:

    • Perform the assay in triplicate in a 96-well plate.

    • Total Binding: Add assay buffer, a fixed concentration of [3H]8-OH-DPAT (typically at or below its Kd), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, the fixed concentration of the radioligand, the membrane preparation, and a high concentration of the non-specific binding control.

    • Test Compound: Prepare serial dilutions of the test compound. To these wells, add the diluted test compound, the fixed concentration of the radioligand, and the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filters.

    • Place the filters in scintillation vials and add scintillation cocktail.

    • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a test compound to inhibit adenylyl cyclase activity, thereby decreasing cyclic AMP (cAMP) levels, a hallmark of D2 receptor activation (a Gi-coupled receptor).

Objective: To determine the functional potency (EC50 or IC50) of a test compound at the D2 receptor.

Materials and Reagents:

  • Cells: HEK293 or CHO cells stably expressing the human D2 receptor.

  • Assay Medium: Serum-free medium or HBSS.

  • Phosphodiesterase (PDE) Inhibitor: e.g., 1 mM IBMX stock solution.

  • Adenylyl Cyclase Activator: e.g., 1 mM Forskolin stock solution.

  • Test Compound: this compound or its analogs.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the cells into a suitable microplate (e.g., 96-well or 384-well) and culture overnight to allow for cell attachment.

  • Assay Preparation:

    • Wash the cells with assay medium.

    • Add assay medium containing a PDE inhibitor (to prevent cAMP degradation) and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and elevate cAMP levels.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data, with the forskolin-only wells representing 100% stimulation and the basal wells representing 0%.

    • Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the test compound concentration.

    • Determine the IC50 value (for antagonists) or EC50 value (for agonists) using non-linear regression.

Mandatory Visualizations

Signaling Pathways

G cluster_5HT1A 5-HT1A Receptor Signaling Pathway Agonist 5-HT or Agonist Receptor_5HT1A 5-HT1A Receptor Agonist->Receptor_5HT1A Binds Gi_protein Gi/o Protein Receptor_5HT1A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cellular_Response_5HT1A Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response_5HT1A Modulates G cluster_D2 Dopamine D2 Receptor Signaling Pathway Agonist_D2 Dopamine or Agonist Receptor_D2 D2 Receptor Agonist_D2->Receptor_D2 Binds Gi_protein_D2 Gi/o Protein Receptor_D2->Gi_protein_D2 Activates AC_D2 Adenylyl Cyclase Gi_protein_D2->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases PKA_D2 PKA cAMP_D2->PKA_D2 Inhibits Cellular_Response_D2 Cellular Response (e.g., Reduced Neuronal Excitability) PKA_D2->Cellular_Response_D2 Modulates G cluster_workflow Experimental Workflow for SAR Study Start Compound Synthesis and Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, GTPγS) (Determine EC50/IC50, Emax) Start->Functional_Assay Data_Analysis Data Analysis and SAR Determination Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization (Design new analogs) Data_Analysis->Lead_Optimization End Candidate Selection Data_Analysis->End Lead_Optimization->Start Iterative Cycle G cluster_sar Key SAR Insights for 1-Arylpiperazines Core 1-(3-Fluorophenyl)piperazine Core N4_Sub N4-Substituent (Linker and Terminal Group) Core->N4_Sub Phenyl_Sub Phenyl Ring Substitution (Position and Nature of Substituent) Core->Phenyl_Sub Affinity Receptor Affinity (Ki) N4_Sub->Affinity Strongly Influences Selectivity Receptor Selectivity (e.g., 5-HT1A vs D2) N4_Sub->Selectivity Major Determinant Function Functional Activity (Agonist/Antagonist) N4_Sub->Function Modulates Phenyl_Sub->Affinity Fine-tunes Phenyl_Sub->Selectivity Can Influence

References

Methodological & Application

Application Notes: In Vivo Evaluation of 1-(3-Fluorophenyl)piperazine hydrochloride (3-FPP)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Fluorophenyl)piperazine hydrochloride (3-FPP) is a psychoactive compound belonging to the phenylpiperazine class. Phenylpiperazines are known to interact with various neurotransmitter systems, with a predominant affinity for serotonin (5-HT) receptors.[1] Compounds in this class often exhibit complex pharmacological profiles, acting as agonists, partial agonists, or antagonists at different 5-HT receptor subtypes.[2] The primary objective of in vivo studies with 3-FPP is to characterize its behavioral and physiological effects to determine its potential therapeutic applications, such as for anxiety or depressive disorders, or to assess its toxicological profile.[1][3]

This document outlines a detailed experimental design for the preclinical in vivo evaluation of 3-FPP in a murine model, focusing on its anxiolytic, antidepressant-like, and general locomotor effects.

Pharmacological Profile

The mechanism of action of 3-FPP is primarily attributed to its interaction with serotonin receptors. Based on the profiles of similar phenylpiperazine compounds, 3-FPP is hypothesized to act as an agonist or partial agonist at several 5-HT receptor subtypes, particularly the 5-HT1A receptor, which is a key target for anxiolytic and antidepressant drugs.[3][4] The affinity of 3-FPP for various receptors determines its overall pharmacological effect.

Table 1: Hypothetical Receptor Binding Affinity of 3-FPP This table presents plausible, representative data for illustrative purposes.

Receptor SubtypeBinding Affinity (Ki, nM)Expected Functional Activity
Serotonin 5-HT1A 15 Agonist / Partial Agonist
Serotonin 5-HT1B85Agonist
Serotonin 5-HT2A250Weak Antagonist
Serotonin 5-HT2C180Agonist
Dopamine D2> 1000Negligible
Norepinephrine Transporter (NET)> 1000Negligible
In Vivo Experimental Design

3.1. Objective To conduct a primary behavioral screen of 3-FPP in mice to assess its dose-dependent effects on anxiety-like behavior, depression-like behavior, and spontaneous locomotor activity.

3.2. Animal Model

  • Species: Male C57BL/6 mice

  • Age: 8-10 weeks

  • Weight: 22-28 g

  • Housing: Group-housed (4-5 mice per cage) under a standard 12-hour light/dark cycle (lights on at 7:00 AM) with controlled temperature (22 ± 2°C) and humidity (55 ± 10%). Food and water are provided ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week and handled for 3 days prior to the start of experiments to minimize stress.

  • Ethical Considerations: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

3.3. Drug Preparation and Administration

  • Compound: this compound (3-FPP)

  • Vehicle: 0.9% Saline or 0.5% Tween 80 in sterile water.

  • Concentrations: Prepared fresh on each experimental day. Doses of 1, 5, and 10 mg/kg are suggested for a preliminary screen.[4]

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Administration Volume: 10 mL/kg body weight.

  • Timing: All behavioral tests should be conducted 30 minutes post-injection.[5]

3.4. Experimental Groups

  • Group 1: Vehicle (0.9% Saline, i.p.)

  • Group 2: 3-FPP (1 mg/kg, i.p.)

  • Group 3: 3-FPP (5 mg/kg, i.p.)

  • Group 4: 3-FPP (10 mg/kg, i.p.)

  • N = 10-12 mice per group for each behavioral test. A separate cohort of animals should be used for each test to avoid confounding effects from prior test exposure.

Experimental Protocols

Protocol 1: Open Field Test (OFT) for Locomotor Activity and Anxiety

Objective: To assess general locomotor activity and exploratory behavior, which can also serve as an indicator of anxiety-like behavior.

Apparatus: A square arena (40 cm x 40 cm x 30 cm) made of non-reflective white plastic. The arena is evenly illuminated (approx. 100 lux) and equipped with an overhead video camera connected to automated tracking software. The central 20 cm x 20 cm area is defined as the "center zone."

Procedure:

  • Administer 3-FPP or vehicle via i.p. injection.

  • Return the mouse to its home cage for a 30-minute absorption period.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore freely for 10 minutes while recording its activity.

  • After the session, return the mouse to its home cage.

  • Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

  • Analyze the video recordings for the following parameters:

    • Total Distance Traveled (cm): A measure of general locomotor activity.

    • Time Spent in Center (s): An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Number of Center Entries: A complementary measure of exploration and anxiety.

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To specifically assess anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated 50 cm from the floor, consisting of two open arms (30 cm x 5 cm) and two closed arms (30 cm x 5 cm x 15 cm) of the same size, extending from a central platform (5 cm x 5 cm).

Procedure:

  • Administer 3-FPP or vehicle via i.p. injection.

  • Allow for a 30-minute absorption period in the home cage.

  • Place the mouse on the central platform of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for 5 minutes. An automated tracking system records the session.

  • At the end of the test, return the mouse to its home cage.

  • Clean the maze thoroughly with 70% ethanol between subjects.

  • Analyze the following parameters:

    • Time Spent in Open Arms (s): A primary measure of anxiolytic-like effects (more time suggests reduced anxiety).

    • Percentage of Open Arm Entries: (Number of open arm entries / Total arm entries) x 100.

    • Total Arm Entries: A measure of overall activity in the maze.

Protocol 3: Forced Swim Test (FST) for Depression-Like Behavior

Objective: To assess behavioral despair, a common measure for screening potential antidepressant compounds.[5][6]

Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.

Procedure:

  • Administer 3-FPP or vehicle via i.p. injection.

  • After 30 minutes, gently place the mouse into the cylinder of water.

  • The test duration is 6 minutes. The behavior is recorded via a side-view camera.

  • The last 4 minutes of the 6-minute session are scored for immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • After the test, remove the mouse, dry it thoroughly with a towel, and place it in a heated cage for recovery before returning it to its home cage.

  • Change the water between animals.

  • Analyze the Duration of Immobility (s) . A decrease in immobility time is indicative of an antidepressant-like effect.

Data Presentation

The following tables represent hypothetical data to illustrate expected outcomes and proper formatting.

Table 2: Effects of 3-FPP in the Open Field Test (OFT)

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center (s)
Vehicle-3510 ± 15535.2 ± 4.1
3-FPP13450 ± 18048.5 ± 5.3
3-FPP53380 ± 16565.1 ± 6.2**
3-FPP102850 ± 21072.4 ± 5.8**
*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle.

Table 3: Effects of 3-FPP in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg)Time in Open Arms (s)% Open Arm EntriesTotal Arm Entries
Vehicle-22.4 ± 3.518.2 ± 2.525.1 ± 2.1
3-FPP135.8 ± 4.129.5 ± 3.124.5 ± 1.9
3-FPP550.1 ± 5.6 41.2 ± 4.023.8 ± 2.3
3-FPP1055.7 ± 4.9 45.8 ± 3.819.5 ± 1.8
Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle.

Table 4: Effects of 3-FPP in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg)Immobility Time (s)
Vehicle-155.6 ± 10.2
3-FPP1130.4 ± 9.5
3-FPP595.2 ± 8.1
3-FPP1088.5 ± 7.7
Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle.

Mandatory Visualization

Diagram 1: Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation (30 min pre-treatment) cluster_tests Behavioral Testing (Separate Cohorts) cluster_analysis Phase 3: Data Analysis acclimate Animal Acclimation & Handling (1 Week) grouping Random Assignment to Treatment Groups (N=12/group) acclimate->grouping admin Drug Administration (Vehicle, 1, 5, 10 mg/kg 3-FPP) grouping->admin oft Open Field Test (10 min) admin->oft epm Elevated Plus Maze (5 min) admin->epm fst Forced Swim Test (6 min) admin->fst data Automated Tracking & Manual Scoring oft->data epm->data fst->data stats Statistical Analysis (ANOVA) data->stats

Caption: Workflow for in vivo behavioral screening of 3-FPP.

Diagram 2: Hypothesized 5-HT1A Receptor Signaling Pathway

The anxiolytic and antidepressant-like effects of 5-HT1A receptor agonists are primarily mediated through the Gαi/o-coupled signaling cascade.[4][7]

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm FPP 3-FPP Receptor 5-HT1A Receptor FPP->Receptor Gi Gαi/o Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Neuronal Inhibition Anxiolytic Effects CREB->Response

Caption: Postulated signaling cascade for 3-FPP via 5-HT1A receptor.

References

Application Notes and Protocols for 1-(3-Fluorophenyl)piperazine hydrochloride Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following protocols and application notes for 1-(3-Fluorophenyl)piperazine hydrochloride (m-FPP) are based on established methodologies for structurally and pharmacologically similar phenylpiperazine derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP). As of the date of this document, specific published protocols for the in-vivo administration of this compound in rodents are limited. Therefore, the provided information should be considered as a starting point for experimental design, and it is imperative that researchers conduct dose-finding studies and validate these protocols for their specific experimental needs.

Introduction

This compound is a phenylpiperazine derivative with expected psychoactive properties, primarily acting as a serotonin receptor agonist. Phenylpiperazines are a class of compounds known to interact with various serotonin (5-HT) receptor subtypes, making them valuable tools for neuroscience research. Based on the pharmacology of related compounds, m-FPP is predicted to exhibit high affinity for 5-HT1B and 5-HT1C receptors, leading to a range of behavioral and physiological effects in rodents. These effects may include alterations in locomotor activity, anxiety-like behaviors, and sensorimotor gating.

This document provides detailed protocols for the preparation and administration of this compound to rodents, along with methodologies for assessing its behavioral and neurochemical effects.

Data Presentation

The following tables summarize expected quantitative data based on studies with analogous phenylpiperazine compounds. These values should be used as a reference for initial experimental design and are not absolute for this compound.

Table 1: Recommended Dosage Ranges for Phenylpiperazine Analogs in Rodents (Intraperitoneal Administration)

CompoundSpeciesDose Range (mg/kg)Observed EffectsReference
TFMPPRat0.2 - 1.0Facilitation of lordosis behavior[1]
TFMPPRat2.5 - 10Increased extracellular serotonin[2]
mCPPMouse1 - 10Inhibition of locomotor activity, anxiogenic-like effects[3][4]
mCPPRat0.5Anxiogenic-like effects (ED50)[5]
pFPPRat10Altered physiological effects of other compounds[6]

Table 2: Suggested Parameters for Intraperitoneal (IP) Injection in Rodents

ParameterMouseRat
Needle Gauge 25-27 G23-25 G
Injection Volume 5-10 mL/kg5-10 mL/kg
Injection Site Lower right abdominal quadrantLower right abdominal quadrant

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Analytical balance

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of sterile 0.9% saline solution to the vial to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of the compound in 10 mL of saline.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but ensure the solution does not overheat.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution at 4°C for short-term use (up to one week) or aliquot and freeze at -20°C for long-term storage. Protect from light.

Intraperitoneal (IP) Administration Protocol

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Appropriately sized sterile needles (see Table 2)

  • 70% ethanol

  • Animal scale

Procedure:

  • Warm the drug solution to room temperature before injection.

  • Weigh the rodent to determine the correct injection volume based on its body weight and the desired dose.

  • Gently restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique or appropriate restraint device may be necessary.

  • Position the animal with its head tilted slightly downwards to move the abdominal organs away from the injection site.

  • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum.

  • Swab the injection site with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn into the syringe).

  • Inject the solution slowly and steadily.

  • Withdraw the needle and return the animal to its home cage.

  • Monitor the animal for any adverse reactions for at least 30 minutes post-injection.

Locomotor Activity Assessment

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Apparatus: Open field arena (e.g., 40 x 40 x 30 cm for rats; 20 x 20 x 20 cm for mice) equipped with automated photobeam tracking or video tracking software.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle (saline) via IP injection.

  • Place the animal in the center of the open field arena at a predetermined time post-injection (e.g., 15 or 30 minutes).

  • Record locomotor activity for a set duration (e.g., 30 or 60 minutes).

  • Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess the anxiogenic or anxiolytic effects of this compound.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle (saline) via IP injection.

  • At a predetermined time post-injection (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set duration (e.g., 5 minutes).

  • Record the time spent in the open and closed arms, and the number of entries into each arm using video tracking software.

  • An anxiogenic-like effect is indicated by a decrease in the time spent and entries into the open arms, while an anxiolytic-like effect is suggested by an increase.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action of phenylpiperazines like m-FPP is through agonism at serotonin receptors, particularly 5-HT1B and 5-HT1C (now classified as 5-HT2C) receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mFPP 1-(3-Fluorophenyl)piperazine Receptor 5-HT1B Receptor (GPCR) mFPP->Receptor Binds and Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle Phosphorylates (Inhibits fusion) Neurotransmitter_Release Decreased Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mFPP 1-(3-Fluorophenyl)piperazine Receptor 5-HT2C Receptor (GPCR) mFPP->Receptor Binds and Activates G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Increased Intracellular Ca2+ ER->Ca2 Releases Ca2+ Ca2->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Targets

Experimental Workflow

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase A 1. Drug Solution Preparation C 3. Animal Weighing and Dose Calculation A->C B 2. Animal Habituation to Environment B->C D 4. Intraperitoneal (IP) Injection C->D E 5. Post-Injection Waiting Period D->E F 6. Behavioral Assay (e.g., Open Field, EPM) E->F G 7. Data Collection and Quantification F->G H 8. Statistical Analysis and Interpretation G->H

References

HPLC method for 1-(3-Fluorophenyl)piperazine hydrochloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of 1-(3-Fluorophenyl)piperazine Hydrochloride by High-Performance Liquid Chromatography

Introduction

This compound is a chemical compound belonging to the piperazine class. As with many active pharmaceutical ingredients (APIs) and their intermediates, ensuring purity and quantifying the substance is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique widely used for the identification, quantification, and purity assessment of pharmaceutical compounds.

This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control laboratories. The method is based on established analytical principles for similar piperazine derivatives and provides a solid foundation for method validation and routine use.

Principle of the Method

The method employs a reversed-phase C18 column to separate 1-(3-Fluorophenyl)piperazine from potential impurities. The mobile phase consists of a phosphate buffer and an organic solvent (acetonitrile) in an isocratic elution mode. Detection is achieved using a UV detector, leveraging the chromophoric nature of the phenylpiperazine moiety. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid (H₃PO₄).

  • Reference Standard: Certified this compound.

Preparation of Solutions

Mobile Phase Preparation (0.05M Potassium Dihydrogen Phosphate Buffer, pH 3.0, and Acetonitrile)

  • Buffer Preparation: Dissolve approximately 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water.

  • pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 with ortho-phosphoric acid.

  • Mobile Phase Mixture: Combine the prepared buffer and acetonitrile in a suitable volumetric ratio (e.g., 70:30 v/v buffer:acetonitrile). The exact ratio should be optimized during method development.

  • Degassing: Degas the mobile phase using vacuum filtration through a 0.45 µm membrane filter or by sonication before use.

Standard Solution Preparation (e.g., 100 µg/mL)

  • Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This yields a stock solution of 100 µg/mL.

  • Working Standard: Further dilutions can be made from the stock solution as required for linearity and other validation parameters.

Sample Solution Preparation (e.g., 100 µg/mL)

  • Accurately weigh an amount of the sample powder equivalent to about 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Operating Conditions

The following table summarizes the proposed chromatographic conditions. These parameters may require optimization based on the specific HPLC system and column used.

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.05M KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. A series of injections of the standard solution are made, and the parameters are evaluated against the acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Areas ≤ 2.0% (for n≥5)
% RSD of Retention Times ≤ 1.0% (for n≥5)
Quantitative Analysis

The concentration of this compound in the sample is calculated using the external standard method based on the peak areas.

Formula:

Method Validation Parameters (Summary)

For regulatory submissions or routine quality control, the analytical method must be validated according to ICH guidelines. The following table summarizes the key validation parameters and typical results expected.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank or placebo at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.e.g., 50% to 150% of the target concentration.
Accuracy The closeness of test results obtained by the method to the true value. Expressed as percent recovery.98.0% to 102.0% recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.%RSD of results should remain within acceptable limits.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Final Report prep prep instrument instrument data data result result A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Dilute to Final Concentration B->C D Filter into HPLC Vials C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Chromatographic Peaks G->H I Perform System Suitability Checks H->I J Calculate Concentration I->J K Generate Analysis Report J->K

Caption: Experimental workflow for the HPLC analysis of 1-(3-Fluorophenyl)piperazine HCl.

Application Notes and Protocols for the GC-MS Analysis of 1-(3-Fluorophenyl)piperazine Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 1-(3-Fluorophenyl)piperazine hydrochloride and its metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are based on established methods for the analysis of structurally related piperazine derivatives and can be adapted for specific research needs.

Introduction

1-(3-Fluorophenyl)piperazine is a synthetic compound belonging to the phenylpiperazine class. As with other xenobiotics, understanding its metabolic fate is crucial for drug development, toxicology studies, and forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of drug metabolites due to its high resolution and sensitivity. This document provides detailed methodologies for sample preparation, derivatization, and GC-MS analysis of 1-(3-Fluorophenyl)piperazine and its putative metabolites.

Predicted Metabolic Pathway

The metabolism of phenylpiperazine derivatives typically involves two primary routes: hydroxylation of the aromatic ring and degradation of the piperazine moiety. Based on studies of analogous compounds such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP), the predicted metabolic pathway of 1-(3-Fluorophenyl)piperazine is illustrated below. Phase I metabolism is expected to introduce polar functional groups, followed by Phase II conjugation reactions (e.g., glucuronidation) to facilitate excretion.

Metabolic Pathway of 1-(3-Fluorophenyl)piperazine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation Parent 1-(3-Fluorophenyl)piperazine Metabolite1 Hydroxy-1-(3-fluorophenyl)piperazine Parent->Metabolite1 Aromatic Hydroxylation Metabolite2 N-(3-Fluorophenyl)ethylenediamine Parent->Metabolite2 Piperazine Ring Opening Conjugate Glucuronide Conjugate Metabolite1->Conjugate Glucuronidation Metabolite3 3-Fluoroaniline Metabolite2->Metabolite3 Dealkylation

Predicted metabolic pathway of 1-(3-Fluorophenyl)piperazine.

Data Presentation

AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Concentration Range (ng/mL)
1-(3-Fluorophenyl)piperazineUser DefinedUser DefinedUser DefinedUser DefinedUser Defined
Hydroxy-1-(3-fluorophenyl)piperazineUser DefinedUser DefinedUser DefinedUser DefinedUser Defined
N-(3-Fluorophenyl)ethylenediamineUser DefinedUser DefinedUser DefinedUser DefinedUser Defined
3-FluoroanilineUser DefinedUser DefinedUser DefinedUser DefinedUser Defined

Experimental Protocols

The following protocols are generalized and should be optimized for the specific instrumentation and matrices used in your laboratory.

Sample Preparation (Urine)

This protocol outlines a standard liquid-liquid extraction (LLE) procedure for the extraction of 1-(3-Fluorophenyl)piperazine and its metabolites from a urine matrix.

Sample Preparation Workflow start Start: Urine Sample (1 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) start->hydrolysis ph_adjust1 Adjust pH to > 9 (e.g., with NaOH) hydrolysis->ph_adjust1 extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) ph_adjust1->extraction centrifuge Centrifuge extraction->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness (under Nitrogen stream) separate->evaporate reconstitute Reconstitute in Derivatization Agent evaporate->reconstitute end Proceed to Derivatization reconstitute->end

Workflow for sample preparation from a urine matrix.

Methodology:

  • Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and 1 mL of acetate buffer (pH 5.2). Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia. Incubate at 37°C for at least 4 hours to cleave glucuronide conjugates.

  • pH Adjustment: After hydrolysis, adjust the pH of the sample to > 9 using a suitable base (e.g., 1 M NaOH).

  • Liquid-Liquid Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate, or a mixture of dichloromethane/isopropanol/ethyl acetate). Vortex for 5-10 minutes.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve phase separation.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: The dried residue is now ready for derivatization.

Derivatization

Derivatization is often necessary for polar metabolites containing -NH and -OH groups to increase their volatility and improve their chromatographic properties for GC-MS analysis. Acetylation is a common derivatization technique for these compounds.

Methodology:

  • To the dried extract from the sample preparation step, add 50 µL of acetic anhydride and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • After cooling to room temperature, evaporate the derivatization reagents under a gentle stream of nitrogen.

  • Reconstitute the final residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis. These should be optimized for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

  • Mass Spectrometer: Agilent 5975C MS (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

GC Parameters:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 200°C, hold for 2 minutes

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode:

    • Full Scan: m/z 50-550 for qualitative analysis and identification of unknown metabolites.

    • Selected Ion Monitoring (SIM): For quantitative analysis of the parent drug and its known metabolites. Specific ions for each analyte should be determined from their full-scan mass spectra.

Conclusion

The protocols described in these application notes provide a robust framework for the GC-MS analysis of this compound and its metabolites. Adherence to these methodologies, with appropriate optimization for specific laboratory conditions, will enable researchers to effectively identify and quantify these compounds in biological matrices, thereby facilitating further research in drug metabolism, toxicology, and related fields.

Application Notes and Protocols for Radioligand Binding Assay with 1-(3-Fluorophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)piperazine hydrochloride is a phenylpiperazine derivative with a structural resemblance to known serotonergic agents. Phenylpiperazines are a class of compounds extensively studied for their interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. Due to this structural similarity, it is hypothesized that this compound acts as a ligand for one or more serotonin receptor subtypes.

Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for characterizing the interaction of a compound with a specific receptor. These assays provide quantitative data on the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This information is crucial for determining the potency and selectivity of a potential drug candidate.

These application notes provide a detailed protocol for conducting a radioligand binding assay to determine the affinity of this compound for the human serotonin 5-HT1A receptor, a likely target based on the pharmacology of similar compounds.

Postulated Signaling Pathway

Phenylpiperazine derivatives often act as agonists or antagonists at G protein-coupled receptors (GPCRs), such as the 5-HT1A receptor. The 5-HT1A receptor is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in hyperpolarization of the cell membrane and an overall inhibitory effect on neuronal activity.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP K_ion_out GIRK->K_ion_out K+ Efflux Hyperpolarization Neuronal Inhibition/ Hyperpolarization GIRK->Hyperpolarization Leads to Ligand 1-(3-Fluorophenyl)piperazine (Agonist) Ligand->5HT1A_R Binds ATP ATP ATP->AC Converts K_ion_in

Caption: Postulated 5-HT1A Receptor Signaling Pathway.

Quantitative Data

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)Reference
1-(3-Chlorophenyl)piperazine (mCPP)360 - 1300 (IC50)360 - 1300 (IC50)360 - 1300 (IC50)[1]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)----
1-(4-Fluorophenyl)piperazine (pFPP)AgonistSome AffinitySome Affinity[2]

Note: Specific Ki values for TFMPP and pFPP at these receptors are not consistently reported across literature, but they are widely recognized as serotonin receptor ligands.

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor. The protocol is adapted from standard procedures for GPCR radioligand binding assays.

Experimental Workflow

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., from cells expressing h5-HT1A) Start->Membrane_Prep Assay_Setup Assay Plate Setup (96-well plate) Membrane_Prep->Assay_Setup Incubation Incubation (Membranes, Radioligand, Test Compound) Assay_Setup->Incubation Filtration Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing Washing (Remove non-specific binding) Filtration->Washing Scintillation Scintillation Counting (Quantify bound radioactivity) Washing->Scintillation Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a radioligand binding assay.
Materials and Reagents

  • Membrane Preparation: Membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-8-OH-DPAT (a selective 5-HT1A agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: 96-well plate shaker, vacuum filtration manifold, and a liquid scintillation counter.

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the test compound in assay buffer to cover a wide concentration range (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd for the 5-HT1A receptor (typically 1-2 nM for [³H]-8-OH-DPAT).

    • Prepare the non-specific binding control solution at a high concentration (e.g., 10 µM Serotonin).

    • Thaw the cell membrane preparation on ice and dilute to the desired concentration in assay buffer (the optimal concentration should be determined empirically).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.

    • Non-specific Binding Wells: Add 50 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.

    • Test Compound Wells: Add 50 µL of each dilution of this compound, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.

  • Incubation:

    • Seal the plate and incubate at room temperature (or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes), with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.

    • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

The provided application notes and protocol offer a comprehensive guide for researchers to investigate the binding characteristics of this compound at the 5-HT1A receptor. While direct binding data for this specific compound is not currently available, the information on related compounds strongly supports the hypothesis of its interaction with serotonin receptors. By following the detailed methodology, researchers can generate robust and quantitative data to elucidate the pharmacological profile of this compound, contributing to a better understanding of its potential therapeutic applications.

References

Application Notes and Protocols for Functional Assays of 1-(3-Fluorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)piperazine hydrochloride is a synthetic compound belonging to the phenylpiperazine class of chemicals. Phenylpiperazine derivatives are known to interact with various neurotransmitter systems in the central nervous system (CNS), primarily the serotonergic and dopaminergic systems. Due to their structural similarity to endogenous neurotransmitters, these compounds are valuable tools for neuroscience research and drug discovery, particularly in the areas of psychiatry and neurology.

This document provides detailed application notes and experimental protocols for a range of functional assays to characterize the pharmacological activity of this compound. The protocols described herein cover in vitro and in vivo methods to assess the compound's binding affinity, functional potency, and behavioral effects.

Pharmacological Profile of Related Phenylpiperazines

Phenylpiperazine compounds are known to exhibit a range of activities at serotonin (5-HT) and dopamine (D) receptors. For instance, para-Fluorophenylpiperazine (pFPP) is known to act primarily as a 5-HT₁ₐ receptor agonist, with additional affinity for the 5-HT₂ₐ and 5-HT₂C receptors[1]. It has also been shown to inhibit the reuptake of serotonin and norepinephrine[1]. The pharmacological profile of these related compounds provides a basis for the selection of appropriate functional assays for this compound.

Data Presentation: Quantitative Data for Related Compounds

The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) of well-studied phenylpiperazine analogs. This data serves as a benchmark for interpreting the results obtained for this compound.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Reference Phenylpiperazines

Compound5-HT₁ₐ5-HT₁B5-HT₁D5-HT₂ₐ5-HT₂CSERT
mCPP3604501300810380>100,000
pFPPHigh Affinity Agonist--Moderate AffinityModerate AffinityInhibitor

Data for mCPP from Hamik & Peroutka, 1989. Data for pFPP is descriptive based on available literature[1].

Table 2: Dopamine Receptor and Transporter Binding Affinities (Ki, nM) of Reference Phenylpiperazines

CompoundD₁D₂D₃D₄DAT
mCPP>10,0002,500-->100,000

Data for mCPP from Hamik & Peroutka, 1989.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a test compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various serotonin and dopamine receptor subtypes.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Protocol: General Radioligand Binding Assay

    • Membrane Preparation:

      • Homogenize cultured cells expressing the receptor of interest or brain tissue (e.g., rat cortex for 5-HT receptors, striatum for dopamine receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

      • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

      • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

      • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Assay Procedure:

      • In a 96-well plate, add the following in triplicate:

        • Total Binding: Membrane preparation, radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and assay buffer.

        • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).

        • Competition: Membrane preparation, radioligand, and serial dilutions of this compound.

      • Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

    • Filtration and Detection:

      • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

      • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

      • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the logarithm of the competitor concentration.

      • Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Second Messenger Assays

These assays measure the functional consequence of receptor activation, such as changes in intracellular second messenger levels.

  • Protocol: cAMP Assay (for Gs and Gi-coupled receptors, e.g., 5-HT₁ₐ, D₂)

    • Cell Culture: Culture cells stably expressing the receptor of interest in a 96-well plate.

    • Compound Treatment:

      • For agonist testing, treat cells with varying concentrations of this compound.

      • For antagonist testing, pre-incubate cells with the test compound before adding a known agonist.

    • cAMP Measurement:

      • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

    • Data Analysis:

      • Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.

      • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

  • Protocol: Calcium Flux Assay (for Gq-coupled receptors, e.g., 5-HT₂ₐ, 5-HT₂C)

    • Cell Culture and Dye Loading:

      • Plate cells expressing the receptor of interest in a black, clear-bottom 96-well plate.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Compound Addition and Signal Detection:

      • Use a fluorescence plate reader with an automated injection system to add varying concentrations of this compound to the wells.

      • Measure the fluorescence intensity before and after compound addition to detect changes in intracellular calcium concentration.

    • Data Analysis:

      • Generate dose-response curves and calculate the EC₅₀ value for agonist activity.

3. Electrophysiology Assays

Electrophysiology allows for the direct measurement of ion channel activity modulated by GPCRs.

  • Objective: To assess the effect of this compound on ion channels coupled to serotonin or dopamine receptors (e.g., G-protein-coupled inwardly-rectifying potassium channels (GIRKs) for 5-HT₁ₐ receptors).

  • Protocol: Whole-Cell Patch-Clamp Recording

    • Cell Preparation: Use cultured cells expressing the receptor and ion channel of interest or acute brain slices.

    • Recording:

      • Establish a whole-cell patch-clamp configuration on a single cell.

      • Record baseline ion channel currents.

      • Perfuse the cell with a solution containing this compound at various concentrations.

      • Record the changes in current amplitude and kinetics.

    • Data Analysis:

      • Construct dose-response curves to determine the EC₅₀ or IC₅₀ of the compound on the specific ion current.

In Vivo Assays

1. In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Objective: To determine the effect of this compound administration on the extracellular levels of serotonin and dopamine in specific brain regions (e.g., prefrontal cortex, striatum).

  • Protocol:

    • Surgical Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.

    • Recovery: Allow the animal to recover from surgery.

    • Perfusion and Sampling:

      • Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

      • Collect dialysate samples at regular intervals before and after systemic administration of this compound.

    • Neurotransmitter Analysis:

      • Analyze the concentration of serotonin, dopamine, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis:

      • Express the neurotransmitter levels as a percentage of the baseline pre-drug levels and analyze the time course of the effect.

2. Behavioral Assays

Behavioral assays in animal models can provide insights into the functional consequences of the compound's activity at a systems level.

  • Objective: To evaluate the effects of this compound on behaviors known to be modulated by the serotonergic and dopaminergic systems.

  • Protocol: Locomotor Activity Test

    • Acclimation: Place rodents in an open-field arena and allow them to acclimate.

    • Drug Administration: Administer this compound or vehicle.

    • Data Collection: Record the locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system.

    • Data Analysis: Compare the locomotor activity between the drug-treated and vehicle-treated groups.

  • Protocol: Forced Swim Test (for potential antidepressant-like effects)

    • Pre-test: Place rodents in a cylinder of water for a short period.

    • Drug Administration: Administer this compound or vehicle.

    • Test: Place the animals back in the water-filled cylinder and record the duration of immobility.

    • Data Analysis: A decrease in immobility time is indicative of a potential antidepressant-like effect.

Mandatory Visualizations

G cluster_ligand Ligand Binding cluster_receptor Receptor Interaction cluster_gprotein G-Protein Coupling cluster_effector Effector Modulation cluster_second_messenger Second Messenger Production cluster_downstream Downstream Cellular Response 1-(3-Fluorophenyl)piperazine 1-(3-Fluorophenyl)piperazine GPCR 5-HT/Dopamine Receptor 1-(3-Fluorophenyl)piperazine->GPCR Binds to G_protein Gαβγ GPCR->G_protein Activates Effector Adenylyl Cyclase / Phospholipase C G_protein->Effector Modulates Second_Messenger cAMP / IP₃ & DAG Effector->Second_Messenger Produces Cellular_Response Ion Channel Modulation / Protein Kinase Activation Second_Messenger->Cellular_Response Initiates

Caption: Canonical G-Protein Coupled Receptor Signaling Pathway.

G start Start: Characterization of 1-(3-Fluorophenyl)piperazine in_vitro In Vitro Assays start->in_vitro binding Radioligand Binding (Affinity - Ki) in_vitro->binding functional Functional Assays (Potency - EC50/IC50) in_vitro->functional in_vivo In Vivo Assays binding->in_vivo second_messenger Second Messenger (cAMP, Ca2+) functional->second_messenger electrophysiology Electrophysiology (Ion Channel Modulation) functional->electrophysiology functional->in_vivo microdialysis Microdialysis (Neurotransmitter Levels) in_vivo->microdialysis behavioral Behavioral Studies (Functional Outcomes) in_vivo->behavioral end End: Pharmacological Profile microdialysis->end behavioral->end

Caption: Experimental Workflow for Pharmacological Characterization.

G cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_systems Systems Level compound 1-(3-Fluorophenyl)piperazine binding Receptor Binding (Ki) compound->binding interacts with functional Functional Activity (EC50/IC50) binding->functional leads to second_messenger Second Messengers functional->second_messenger modulates ion_channels Ion Channels functional->ion_channels modulates neurochemistry Neurochemistry (Microdialysis) second_messenger->neurochemistry influences ion_channels->neurochemistry influences behavior Behavior neurochemistry->behavior underlies

Caption: Logical Relationship Between Different Functional Assays.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 1-(3-Fluorophenyl)piperazine hydrochloride as a Serotonin Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)piperazine hydrochloride is a phenylpiperazine derivative with potential modulatory activity at serotonin (5-HT) receptors. Phenylpiperazine compounds are known to interact with various G-protein coupled receptors (GPCRs), including the serotonin receptor family, exhibiting a range of functional effects from agonism to antagonism. Understanding the precise mechanism of action of this compound at different 5-HT receptor subtypes is crucial for its potential development as a therapeutic agent.

These application notes provide detailed protocols for a panel of cell-based functional assays designed to characterize the activity of this compound on key serotonin receptor subtypes that couple to different signaling pathways: 5-HT1A (Gi/o-coupled), 5-HT2A (Gq/11-coupled), and 5-HT7 (Gs-coupled). The provided methodologies include a cAMP assay for Gi/o and Gs-coupled receptors, a calcium mobilization assay for Gq-coupled receptors, and a reporter gene assay as a downstream functional readout.

Data Presentation

The following tables summarize representative quantitative data for phenylpiperazine analogs at various serotonin receptors. This data serves as a reference for the expected range of activities and potencies.

Table 1: Binding Affinities (Ki) of Phenylpiperazine Derivatives at Human Serotonin Receptors

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)
1-(3-Chlorophenyl)piperazine16--278
1-(m-Trifluoromethylphenyl)piperazine----
Quipazine----
Serotonin----

Data for 1-(3-Chlorophenyl)piperazine from a study on trazodone analogues.[1] Data for other compounds would be populated from experimental findings.

Table 2: Functional Potencies (EC50/IC50) of Phenylpiperazine Derivatives at Human Serotonin Receptors

CompoundAssay TypeReceptor SubtypeFunctional ResponsePotency (EC50/IC50, nM)
1-(3-Chlorophenyl)piperazinecAMP Assay5-HT1AAgonist-
1-(m-Trifluoromethylphenyl)piperazineCalcium Mobilization5-HT2AAntagonist-
SerotoninCalcium Mobilization5-HT2AAgonist14.0
SerotonincAMP Assay5-HT1AAgonist-
SerotonincAMP Assay5-HT7Agonist-

EC50 for Serotonin at 5-HT2A from Innoprot.[2] Other values are representative and would be determined experimentally.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for the targeted serotonin receptors and the general workflow for the cell-based assays.

G_protein_signaling cluster_Gi 5-HT1A Receptor (Gi-coupled) cluster_Gq 5-HT2A Receptor (Gq-coupled) cluster_Gs 5-HT7 Receptor (Gs-coupled) HT1A 5-HT1A Gi Gi Protein HT1A->Gi Agonist AC_i Adenylate Cyclase Gi->AC_i Inhibition cAMP_i cAMP AC_i->cAMP_i ATP PKA_i PKA cAMP_i->PKA_i HT2A 5-HT2A Gq Gq Protein HT2A->Gq Agonist PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca HT7 5-HT7 Gs Gs Protein HT7->Gs Agonist AC_s Adenylate Cyclase Gs->AC_s Activation cAMP_s cAMP AC_s->cAMP_s ATP PKA_s PKA cAMP_s->PKA_s

Caption: Serotonin Receptor G-Protein Signaling Pathways.

experimental_workflow start Start cell_culture Cell Culture (HEK293 expressing receptor) start->cell_culture plate_cells Plate Cells cell_culture->plate_cells add_compound Add Compound to Cells plate_cells->add_compound compound_prep Prepare 1-(3-Fluorophenyl)piperazine hydrochloride Dilutions compound_prep->add_compound incubate Incubate add_compound->incubate add_reagents Add Detection Reagents incubate->add_reagents read_signal Read Signal (Luminescence/Fluorescence) add_reagents->read_signal analyze Data Analysis (EC50/IC50 Determination) read_signal->analyze end End analyze->end

Caption: General Experimental Workflow for Cell-Based Assays.

Experimental Protocols

cAMP Assay for 5-HT1A (Gi) and 5-HT7 (Gs) Receptor Modulation

This protocol is designed to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A or 5-HT7 receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).[3]

  • This compound.

  • Reference agonist (e.g., Serotonin).

  • Reference antagonist (e.g., WAY-100635 for 5-HT1A).

  • Forskolin (for Gi-coupled receptor assays).

  • cAMP detection kit (e.g., HTRF or AlphaScreen based).

  • White, opaque 384-well plates.[3]

  • Plate reader compatible with the detection technology.

Protocol:

Cell Preparation:

  • Culture cells to 70-80% confluency.

  • Harvest cells and resuspend in assay buffer to the desired concentration (typically determined through cell number titration).[3]

Agonist Mode (for Gs-coupled receptors or direct Gi agonism):

  • Dispense cells into the 384-well plate.

  • Add serial dilutions of this compound or reference agonist.

  • Incubate at room temperature for the time recommended by the assay kit manufacturer (e.g., 30-60 minutes).

  • Add cAMP detection reagents according to the manufacturer's protocol.

  • Incubate to allow for the detection reaction to occur.

  • Read the plate on a compatible plate reader.

Antagonist Mode (for Gi-coupled receptors):

  • Dispense cells into the 384-well plate.

  • Add serial dilutions of this compound or reference antagonist.

  • Incubate for a pre-determined time.

  • Add a fixed concentration of forskolin (to stimulate cAMP production) and a fixed concentration of a reference agonist (e.g., EC80 of serotonin) to all wells except controls.

  • Incubate at room temperature for the recommended time.

  • Add cAMP detection reagents.

  • Incubate and read the plate.

Data Analysis:

  • For agonist activity, calculate the EC50 value from the dose-response curve.

  • For antagonist activity, calculate the IC50 value from the inhibition curve.

Calcium Mobilization Assay for 5-HT2A (Gq) Receptor Modulation

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[2][4]

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[5]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[6]

  • Pluronic F-127.

  • This compound.

  • Reference agonist (e.g., Serotonin).

  • Reference antagonist (e.g., Ketanserin).

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with kinetic reading capabilities and injectors.[6]

Protocol:

Cell Preparation and Dye Loading:

  • Plate cells in black, clear-bottom plates and grow to confluency.

  • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate in the dark at 37°C for 60 minutes.

  • Wash the cells with assay buffer to remove excess dye.

Assay Procedure:

  • Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

  • Using the instrument's injectors, add varying concentrations of this compound (for agonist testing) or a fixed concentration of reference agonist in the presence of varying concentrations of the test compound (for antagonist testing).

  • Immediately begin kinetic reading of the fluorescence signal for 2-5 minutes to capture the calcium transient.[6]

Data Analysis:

  • The change in intracellular calcium is measured as the change in fluorescence intensity over baseline.

  • For agonist activity, determine the EC50 from the dose-response curve of the peak fluorescence signal.

  • For antagonist activity, determine the IC50 from the inhibition of the reference agonist's response.

Reporter Gene Assay for Serotonin Receptor Modulation

This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) downstream of the receptor signaling cascade.[7][8]

Materials:

  • HEK293 cells stably co-expressing the serotonin receptor of interest and a reporter construct (e.g., CRE-luciferase for Gs/Gi, NFAT-luciferase for Gq).[7][8][9]

  • Cell culture medium.

  • This compound.

  • Reference agonist and antagonist.

  • White, opaque 96-well plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

Cell Plating and Treatment:

  • Plate the engineered cells in white, opaque 96-well plates and incubate for 24-48 hours.[10]

  • Treat the cells with a serial dilution of this compound or control compounds. For antagonist testing, co-incubate with a fixed concentration of a reference agonist.

  • Incubate for a period sufficient to allow for gene expression (e.g., 6 hours).[11]

Luciferase Assay:

  • Remove the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.[11]

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

Data Analysis:

  • Normalize the luciferase activity to a control (e.g., untreated cells).

  • Calculate the fold change in luminescence.

  • Determine EC50 or IC50 values from the respective dose-response curves.[10]

References

Application Notes and Protocols for 1-(3-Fluorophenyl)piperazine hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)piperazine hydrochloride (m-FPP) is a synthetic compound belonging to the phenylpiperazine class of chemicals. Phenylpiperazines are known to interact with various neurotransmitter systems in the central nervous system (CNS), particularly serotonergic and dopaminergic pathways. Due to its structural similarity to other well-characterized phenylpiperazines like 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), m-FPP is a compound of significant interest in neuropharmacological research. These application notes provide an overview of the potential uses of m-FPP, along with detailed protocols for its investigation.

Mechanism of Action

The precise pharmacological profile of this compound is not extensively documented in publicly available literature. However, based on data from structurally related compounds, it is hypothesized to act as a ligand for serotonin (5-HT) and dopamine (D) receptors. Research on a closely related derivative, N-(3-(4-(3-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide, has demonstrated significant affinity for D2, 5-HT1A, and 5-HT2A receptors, suggesting that m-FPP itself likely targets these receptors. Phenylpiperazines can act as agonists, partial agonists, or antagonists at these receptors, influencing downstream signaling cascades and ultimately modulating neuronal activity and behavior.

Data Presentation

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of a derivative of 1-(3-Fluorophenyl)piperazine for key serotonin and dopamine receptors. While this data is for a related compound, it provides a strong indication of the likely receptor targets for m-FPP. Researchers are encouraged to perform comprehensive binding assays to determine the specific affinity profile of m-FPP.

Receptor SubtypeLigandKi (nM)
Dopamine D2N-(3-(4-(3-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide48.5 ± 4.9
Serotonin 5-HT1AN-(3-(4-(3-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide50.8 ± 5.4
Serotonin 5-HT2AN-(3-(4-(3-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide21.3 ± 4.3

Data is for a derivative and should be considered indicative for 1-(3-Fluorophenyl)piperazine.[1]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors (e.g., 5-HT1A, 5-HT2A, D2).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)

  • Radioligand specific for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Non-specific binding inhibitor (e.g., high concentration of a known ligand for the receptor)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

  • Cell harvester

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and non-specific binding inhibitor.

    • Displacement: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2][3]

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions of 1-(3-Fluorophenyl)piperazine HCl Assay_Plate 96-well Plate Setup: - Total Binding - Non-specific Binding - Displacement Wells Compound_Prep->Assay_Plate Add to Displacement Wells Membrane_Prep Prepare Cell Membranes with Target Receptor Membrane_Prep->Assay_Plate Add to All Wells Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Assay_Plate Add to All Wells Filtration Rapid Filtration (Separates Bound/Free Ligand) Assay_Plate->Filtration After Incubation Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) Counting->Analysis

Workflow for a Radioligand Binding Assay.

Functional Assays (cAMP and IP1 Accumulation)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at Gs-, Gi-, and Gq-coupled receptors.

A. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors like D1 and D2/5-HT1A):

Materials:

  • Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • This compound

  • Reference agonist and antagonist for the receptor

  • Forskolin (for Gi-coupled receptor assays)

  • Cell culture medium and plates

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well plate and grow to the desired confluency.

  • Compound Treatment:

    • Agonist Mode: Treat cells with varying concentrations of this compound.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of this compound before adding a fixed concentration (e.g., EC80) of a known agonist. For Gi-coupled receptors, stimulate with forskolin to increase basal cAMP levels.

  • Incubation: Incubate the plate for a specified time at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against the log concentration of the compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • Antagonist Mode: Plot the response to the reference agonist against the log concentration of the compound to determine the IC50 (concentration for 50% inhibition of the agonist response).

B. IP1 Accumulation Assay (for Gq-coupled receptors like 5-HT2A):

Materials:

  • Cells stably expressing the 5-HT2A receptor

  • IP-One HTRF assay kit

  • This compound

  • Reference 5-HT2A agonist and antagonist

  • Stimulation buffer containing LiCl

Procedure:

  • Cell Plating: Seed cells in a suitable plate.

  • Compound Treatment:

    • Agonist Mode: Add varying concentrations of this compound to the cells in stimulation buffer.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of this compound before adding a fixed concentration of a known 5-HT2A agonist.

  • Incubation: Incubate at 37°C for the recommended time.

  • Detection: Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) and incubate.

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate EC50 or IC50 values as described for the cAMP assay.[4][5][6][7][8][9][10][11][12][13]

cluster_gs_gi Gs/Gi-Coupled Receptor Assay (e.g., D2, 5-HT1A) cluster_gq Gq-Coupled Receptor Assay (e.g., 5-HT2A) GsGi_Start Cells expressing Gs/Gi-coupled receptor GsGi_Agonist Agonist Mode: Add m-FPP GsGi_Start->GsGi_Agonist GsGi_Antagonist Antagonist Mode: Add m-FPP, then known agonist GsGi_Start->GsGi_Antagonist GsGi_Measure Measure cAMP (e.g., HTRF, AlphaScreen) GsGi_Agonist->GsGi_Measure GsGi_Antagonist->GsGi_Measure GsGi_Result Determine EC50/IC50 GsGi_Measure->GsGi_Result Gq_Start Cells expressing Gq-coupled receptor Gq_Agonist Agonist Mode: Add m-FPP Gq_Start->Gq_Agonist Gq_Antagonist Antagonist Mode: Add m-FPP, then known agonist Gq_Start->Gq_Antagonist Gq_Measure Measure IP1 Accumulation (IP-One HTRF Assay) Gq_Agonist->Gq_Measure Gq_Antagonist->Gq_Measure Gq_Result Determine EC50/IC50 Gq_Measure->Gq_Result

Workflow for Functional Assays.

In Vivo Behavioral Assessment: Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents, which can indicate stimulant or sedative properties.

Materials:

  • Adult male or female rodents (e.g., mice or rats)

  • This compound

  • Vehicle (e.g., saline, 0.5% Tween 80 in saline)

  • Open field arenas equipped with automated photobeam detection or video tracking software

  • Syringes and needles for administration

Procedure:

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral). Use a range of doses to establish a dose-response relationship.

  • Testing: At a specified time post-injection (e.g., 30 minutes), place each animal individually into the center of an open field arena.

  • Data Collection: Record locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena (anxiolytic/anxiogenic effects)

    • Rearing frequency (vertical activity)

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the compound to the vehicle control group. A dose-dependent suppression of ambulatory behavior has been observed for similar phenylpiperazine compounds.[14]

Start Rodent Acclimation (≥60 min) Dosing Drug Administration (m-FPP or Vehicle) Start->Dosing Placement Place in Open Field Arena (after defined time) Dosing->Placement Recording Record Behavior (e.g., 30-60 min) Placement->Recording Analysis Data Analysis: - Locomotion - Anxiety-like behavior - Vertical activity Recording->Analysis

Workflow for Locomotor Activity Assessment.

Signaling Pathways

Based on its presumed targets, this compound is expected to modulate intracellular signaling cascades downstream of dopamine and serotonin receptors. The following diagrams illustrate the general signaling pathways for these receptor families.

cluster_dopamine Dopamine Receptor Signaling D1_like D1-like Receptors (D1, D5) Gs Gs/olf D1_like->Gs D2_like D2-like Receptors (D2, D3, D4) Gi Gi/o D2_like->Gi PLC_D PLC D2_like->PLC_D AC_D Adenylate Cyclase Gs->AC_D Gi->AC_D cAMP_inc ↑ cAMP AC_D->cAMP_inc cAMP_dec ↓ cAMP AC_D->cAMP_dec PKA_D PKA cAMP_inc->PKA_D IP3_DAG_D ↑ IP3 & DAG PLC_D->IP3_DAG_D Ca_D ↑ Ca2+ IP3_DAG_D->Ca_D

Dopamine Receptor Signaling Pathways.

cluster_serotonin Serotonin Receptor Signaling HT1 5-HT1 Receptors Gi_HT Gi/o HT1->Gi_HT HT2 5-HT2 Receptors Gq_HT Gq/11 HT2->Gq_HT AC_HT Adenylate Cyclase Gi_HT->AC_HT PLC_HT PLC Gq_HT->PLC_HT cAMP_dec_HT ↓ cAMP AC_HT->cAMP_dec_HT IP3_DAG_HT ↑ IP3 & DAG PLC_HT->IP3_DAG_HT Ca_HT ↑ Ca2+ IP3_DAG_HT->Ca_HT

Serotonin Receptor Signaling Pathways.

Conclusion

This compound is a promising tool for neuropharmacological research, likely acting as a modulator of serotonin and dopamine receptors. The protocols provided herein offer a framework for the systematic investigation of its binding affinity, functional activity, and in vivo behavioral effects. Further characterization of this compound will contribute to a better understanding of the roles of these neurotransmitter systems in health and disease and may aid in the development of novel therapeutics for CNS disorders. Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines when handling this and any other research chemical.

References

Application Notes and Protocols: 1-(3-Fluorophenyl)piperazine hydrochloride as a Tool Compound for Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)piperazine hydrochloride (m-FPP) is a psychoactive compound belonging to the phenylpiperazine class. Phenylpiperazines are known to interact with a variety of neurotransmitter receptors, particularly serotonin (5-HT) receptors, making them valuable tools for neuroscience research and drug discovery. The substitution of a fluorine atom at the meta position of the phenyl ring is expected to modulate the compound's pharmacological profile compared to its non-fluorinated or otherwise halogenated analogs.

These application notes provide an overview of the utility of m-FPP as a tool compound for studying receptor function, with a focus on experimental protocols for its characterization. Due to the limited availability of specific binding affinity and functional potency data for this compound in the public domain, this document presents comparative data for the well-characterized and structurally related analogs, 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). This information serves as a valuable reference for designing and interpreting experiments with m-FPP.

Physicochemical Properties and Storage

PropertyValue
Chemical Name This compound
Synonyms m-FPP, 3-FPP
Molecular Formula C₁₀H₁₃FN₂ · HCl
Molecular Weight 216.68 g/mol
CAS Number 1601-89-4
Appearance White to off-white solid
Solubility Soluble in water and DMSO
Storage Store at -20°C for long-term stability. Stock solutions should be stored at -20°C or -80°C.

Receptor Binding Profile (Comparative Data)

The primary targets of phenylpiperazines are serotonin (5-HT) receptors. The following tables summarize the binding affinities (Ki, in nM) of the related compounds m-CPP and TFMPP for various human serotonin receptor subtypes. This data provides a basis for hypothesizing the potential receptor interaction profile of m-FPP. It is anticipated that m-FPP will also exhibit affinity for multiple 5-HT receptor subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of m-CPP and TFMPP at Human Serotonin (5-HT) Receptors

Receptor Subtypem-CPP Ki (nM)TFMPP Ki (nM)
5-HT₁A 130280
5-HT₁B 130132
5-HT₁D 260200
5-HT₂A 30160
5-HT₂B 1.66.2
5-HT₂C 1.324
5-HT₃ 33120

Data is compiled from various public sources and should be considered approximate. Experimental conditions can significantly influence these values.

Functional Activity (Comparative Data)

Phenylpiperazines can act as agonists, partial agonists, or antagonists at different serotonin receptor subtypes. The functional activity is typically determined by measuring the compound's effect on second messenger systems, such as cyclic adenosine monophosphate (cAMP) or inositol phosphate turnover.

Table 2: Comparative Functional Potencies (EC₅₀/IC₅₀, nM) of m-CPP and TFMPP at Human Serotonin (5-HT) Receptors

Receptor SubtypeAssay Typem-CPP (EC₅₀/IC₅₀, nM)TFMPP (EC₅₀/IC₅₀, nM)Functional Effect
5-HT₁A cAMP Inhibition250500Agonist
5-HT₂A IP₁ Accumulation150800Agonist
5-HT₂B IP₁ Accumulation1030Agonist
5-HT₂C IP₁ Accumulation20100Agonist

Data is compiled from various public sources and should be considered approximate. The specific cell line and experimental conditions will affect these values.

Experimental Protocols

Detailed methodologies for key experiments to characterize the pharmacological profile of this compound are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of m-FPP for a specific receptor. It involves competing the binding of a radiolabeled ligand with increasing concentrations of the unlabeled test compound (m-FPP).

Workflow for Radioligand Binding Assay

G prep Receptor Preparation (Membranes from cells or tissue) incubation Incubation (Receptor + Radioligand + m-FPP) prep->incubation radioligand Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) radioligand->incubation mFPP 1-(3-Fluorophenyl)piperazine HCl (Varying concentrations) mFPP->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation analysis Data Analysis (Determine IC₅₀ and calculate Ki) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Receptor Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells stably expressing human 5-HT₁A receptors) to a high density.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4).

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A receptors, typically at a concentration near its Kd).

      • Increasing concentrations of this compound or a reference compound.

      • Receptor membranes (typically 10-50 µg of protein per well).

    • For determining non-specific binding, add a high concentration of a known non-radiolabeled ligand for the target receptor in separate wells.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filtermat and place it in a scintillation vial with scintillation cocktail.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of m-FPP.

    • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the m-FPP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of m-FPP that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol is used to determine the functional activity (e.g., agonist or antagonist) and potency (EC₅₀ or IC₅₀) of m-FPP at G-protein coupled receptors that modulate adenylyl cyclase activity (e.g., 5-HT₁A receptors, which are Gi-coupled and inhibit cAMP production).

Signaling Pathway for Gi-Coupled Receptors

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor (Gi-coupled) G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts mFPP 1-(3-Fluorophenyl)piperazine HCl (Agonist) mFPP->Receptor Binds ATP ATP ATP->AC Forskolin Forskolin (AC Activator) Forskolin->AC Stimulates

Caption: Inhibition of cAMP production by a Gi-coupled receptor agonist.

Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human 5-HT₁A receptors) in appropriate media.

    • Plate the cells in a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.

  • cAMP Assay:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of cAMP.

    • For agonist testing: Add increasing concentrations of this compound or a reference agonist to the cells.

    • For antagonist testing: Pre-incubate the cells with increasing concentrations of m-FPP for 15-30 minutes, then add a fixed concentration of a known agonist (e.g., 8-OH-DPAT for 5-HT₁A).

    • Stimulate adenylyl cyclase with forskolin (e.g., 10 µM) to induce a measurable level of cAMP production (this is essential for detecting inhibition by Gi-coupled receptor agonists).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent assay.

  • Data Analysis:

    • For agonist activity: Plot the cAMP levels against the logarithm of the m-FPP concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of the maximal effect) and Emax (maximal effect).

    • For antagonist activity: Plot the cAMP levels against the logarithm of the m-FPP concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of the agonist response). Calculate the antagonist affinity (Kb) using the Schild equation if a full dose-response curve to the agonist is generated in the presence of different concentrations of the antagonist.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following the administration of m-FPP. This can provide insights into the compound's effects on neurotransmitter release and reuptake.

Workflow for In Vivo Microdialysis

G surgery Stereotaxic Surgery (Implant microdialysis probe guide cannula) recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with Artificial CSF probe_insertion->perfusion baseline Collect Baseline Samples perfusion->baseline drug_admin Administer m-FPP (e.g., i.p., s.c.) baseline->drug_admin sample_collection Collect Post-Drug Samples drug_admin->sample_collection analysis Analyze Samples (HPLC-ECD for neurotransmitters) sample_collection->analysis

Caption: Experimental workflow for in vivo microdialysis in a rodent.

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., the dorsal raphe nucleus or prefrontal cortex).

    • Secure the guide cannula to the skull with dental cement and screws.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a microinfusion pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Allow for an equilibration period (e.g., 1-2 hours) for the tissue to stabilize.

  • Sample Collection:

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.

    • Administer this compound via the desired route (e.g., intraperitoneal injection).

    • Continue to collect dialysate samples at the same intervals for a predetermined period after drug administration (e.g., 2-3 hours).

    • Store the collected samples at -80°C until analysis.

  • Neurochemical Analysis:

    • Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine, and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • Quantify the neurotransmitter levels by comparing the peak heights or areas to those of known standards.

  • Data Analysis:

    • Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.

    • Plot the mean percentage change from baseline over time to visualize the effect of m-FPP on neurotransmitter levels.

    • Use appropriate statistical analyses (e.g., ANOVA with repeated measures) to determine the significance of the drug's effects.

Conclusion

This compound is a valuable research tool for investigating the role of serotonin and other neurotransmitter receptors in the central nervous system. The protocols outlined in these application notes provide a framework for characterizing its binding affinity, functional activity, and in vivo neurochemical effects. While specific pharmacological data for m-FPP is not widely available, the comparative data for m-CPP and TFMPP offer a useful starting point for experimental design. Researchers are encouraged to perform their own comprehensive characterization of m-FPP to fully understand its unique pharmacological profile.

Preparing 1-(3-Fluorophenyl)piperazine Hydrochloride Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of 1-(3-Fluorophenyl)piperazine hydrochloride solutions in a research setting. This compound is a member of the phenylpiperazine class of compounds, which are widely recognized for their interaction with serotonin receptors.[1][2][3] This guide covers the essential physicochemical properties, storage, handling, and detailed protocols for preparing solutions intended for in vitro and in vivo experiments. The information is designed to ensure consistency, accuracy, and safety in experimental workflows.

Introduction to this compound

This compound is a research chemical belonging to the N-arylpiperazine family.[3] This class of compounds is of significant interest in neuroscience and pharmacology due to the high affinity of many of its members for various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[1][2][4] While the physiological and toxicological properties of this specific compound are not extensively documented, its structural similarity to other known serotonergic agents, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), suggests its primary application is as a tool for investigating the serotonin system.[3][5] It is presumed to act as a serotonin receptor agonist, with a likely affinity for the 5-HT2C receptor, a common target for meta-substituted phenylpiperazines.[1]

Physicochemical and Handling Data

Proper handling and storage are critical for maintaining the integrity and activity of this compound. The compound is a crystalline solid and should be handled in accordance with standard laboratory safety procedures.[6]

PropertyValueReference
CAS Number 76835-10-4[7]
Molecular Formula C₁₀H₁₃FN₂ · 2HCl[7]
Molecular Weight 253.14 g/mol [7]
Appearance Crystalline solid-
Purity ≥98% (typical)[4]
Long-term Storage -20°C[4]
Shelf Life ≥ 5 years (when stored properly)[4]
Shipping Condition Room temperature[7]

Solubility Specifications

The hydrochloride salt form of 1-(3-Fluorophenyl)piperazine enhances its solubility in aqueous solutions. Based on data from structurally similar compounds, the following solvents are recommended for preparing stock and working solutions. It is always advisable to perform a small-scale solubility test before preparing a large batch.

SolventAnticipated SolubilityNotes
Water SolubleThe related 1-(3-Chlorophenyl)piperazine hydrochloride is water-soluble.[8]
Phosphate-Buffered Saline (PBS), pH 7.2 ≥10 mg/mLBased on data for 1-(4-Fluorophenyl)piperazine HCl.[4]
Ethanol SolubleA common solvent for related piperazine salts.
Dimethyl Sulfoxide (DMSO) ≥10 mg/mLBased on data for 1-(4-Fluorophenyl)piperazine HCl.[4]

Experimental Protocols

4.1. Safety Precautions

  • Always handle this compound in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes as the compound is classified as an irritant.[6][9]

  • Refer to the Safety Data Sheet (SDS) for complete safety information before use.

4.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be diluted for various experimental applications.

Materials:

  • This compound (MW: 253.14 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass needed:

    • Mass (mg) = Volume (L) × Molarity (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.001 L × 0.010 mol/L × 253.14 g/mol × 1000 mg/g = 2.53 mg

  • Weighing: Carefully weigh out 2.53 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution if necessary.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

4.3. Protocol for Preparing a 1 mg/mL Working Solution in PBS (pH 7.2)

This protocol is suitable for creating aqueous working solutions for direct use in many cell-based assays.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Calibrated analytical balance

  • Volumetric flask or conical tube

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Weigh 1 mg of this compound and place it into a suitable container (e.g., a 1.5 mL tube or a small volumetric flask).

  • Solubilization: Add 1 mL of sterile PBS (pH 7.2) to the container.

  • Mixing: Vortex vigorously to dissolve the compound. If dissolution is slow, brief sonication in a water bath can be applied. Ensure the final solution is clear and free of particulates.

  • Sterilization (Optional): If required for sterile cell culture experiments, filter the solution through a 0.22 µm syringe filter into a sterile tube.

  • Usage: Use the freshly prepared solution immediately for experiments. Aqueous solutions are generally less stable long-term than DMSO stocks. Discard any unused portion or store at 4°C for short-term use (up to 24 hours), though stability should be verified.

Application in Serotonergic System Research

Phenylpiperazines are primarily used to study the function of the serotonin system.[2] 1-(3-Fluorophenyl)piperazine, as a presumed 5-HT receptor agonist, can be used in various assays to characterize receptor activation and downstream signaling.

Potential Experimental Applications:

  • In Vitro Receptor Binding Assays: To determine the affinity and selectivity of the compound for various serotonin receptor subtypes.

  • In Vitro Functional Assays: To measure the agonistic or antagonistic activity at specific receptors. Common assays for Gq-coupled 5-HT2 receptors include measuring intracellular calcium mobilization or inositol phosphate (IP1) accumulation.[8][10]

  • In Vivo Behavioral Studies: To investigate the effects of modulating the serotonin system on animal behavior, such as in models of anxiety, depression, or locomotion.

Visualization of Proposed Signaling Pathway and Workflow

The diagrams below illustrate the proposed mechanism of action for a phenylpiperazine acting as a 5-HT2C receptor agonist and a general workflow for preparing solutions.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol FPP 1-(3-Fluorophenyl)piperazine Receptor 5-HT2C Receptor (GPCR) FPP->Receptor Binds & Activates Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response PKC->Response Ca_ER->Response

Caption: Proposed signaling pathway for 1-(3-Fluorophenyl)piperazine at the 5-HT2C receptor.

G start Start weigh Weigh Compound (e.g., 2.53 mg) start->weigh add_solvent Add Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve Vortex/Sonicate Until Dissolved add_solvent->dissolve stock_sol 10 mM Stock Solution dissolve->stock_sol Clear Solution store Aliquot & Store at -20°C stock_sol->store For Long-Term Use dilute Dilute to Working Concentration stock_sol->dilute For Immediate Use store->dilute final_sol Final Working Solution dilute->final_sol experiment Use in Experiment final_sol->experiment

Caption: General workflow for preparing experimental solutions.

References

Troubleshooting & Optimization

Improving solubility of 1-(3-Fluorophenyl)piperazine hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(3-Fluorophenyl)piperazine hydrochloride in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving well in my aqueous assay buffer. What are the initial steps to improve its solubility?

A1: Poor aqueous solubility can be a challenge with piperazine-containing compounds.[1] Here is a step-by-step approach to troubleshoot this issue:

  • Prepare a Concentrated Stock Solution in an Organic Solvent: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is an excellent choice as it can dissolve both polar and nonpolar compounds and is readily miscible with aqueous media.[2]

  • Use Co-solvents: If you are already using an organic solvent, ensure the final concentration in your assay medium is optimized. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[3]

  • pH Adjustment: Since 1-(3-Fluorophenyl)piperazine is a basic compound, adjusting the pH of your aqueous solution can significantly impact its solubility.[1] A lower pH (more acidic) will promote ionization of the piperazine ring, often leading to increased aqueous solubility.[1][4]

  • Gentle Heating and Sonication: Aiding the dissolution process by gently warming the solution (e.g., to 37°C) or using a sonicator bath can help overcome the energy barrier for dissolution.

Q2: What is the recommended solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of poorly water-soluble compounds for in vitro assays.[2] It has a high capacity to dissolve a wide range of compounds and is miscible with water and cell culture media.[2] For similar fluorophenylpiperazine derivatives, a solubility of at least 10 mg/mL in DMSO has been reported.[5][6]

Q3: I dissolved the compound in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock solution but not in the final aqueous assay medium. Here are some strategies to address this:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells, typically less than 0.5%.[1] High concentrations of organic solvent can cause the compound to crash out of solution.

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final concentration of the compound in the assay, which may be below its solubility limit in the aqueous medium.

  • Use Pluronic F-68 or other surfactants: Adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your aqueous buffer can help to stabilize the compound and prevent precipitation.

  • Pre-warm the Assay Medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) assay medium can sometimes help keep the compound in solution.

Q4: Can I adjust the pH of my media to improve solubility? What is the risk?

A4: Yes, adjusting the pH can be a very effective method.[1][7][8] Since piperazine derivatives are basic, lowering the pH of the buffer will increase the proportion of the ionized, more soluble form of the molecule.[1][9] However, the primary risk is that a significant change in pH can negatively impact the health and physiology of the cells in your assay, potentially altering the experimental outcome. Always run a pH control (media adjusted to the same pH without the compound) to ensure the observed effects are due to the compound and not the pH change itself.

Q5: How should I store my this compound stock solution?

A5: Stock solutions prepared in an anhydrous organic solvent like DMSO should be stored desiccated at -20°C or -80°C to ensure long-term stability.[10] Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Solubility Data Summary

Compound NameSolventReported Solubility
1-(4-Fluorophenyl)piperazine (hydrochloride)DMSO10 mg/mL
1-(4-Fluorophenyl)piperazine (hydrochloride)PBS (pH 7.2)10 mg/mL
1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride)DMSO10 mg/mL
1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride)Ethanol10 mg/mL

Data sourced from vendor technical datasheets.[5][6]

Troubleshooting Guide: Compound Precipitation in Assay

Use this guide if you observe precipitation (cloudiness, crystals, or film) after adding your compound's stock solution to the aqueous assay buffer.

G start Precipitation Observed in Assay Medium check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso reduce_dmso Adjust dilution scheme to lower final DMSO concentration. check_dmso->reduce_dmso No check_conc Is final compound concentration too high? check_dmso->check_conc Yes reduce_dmso->check_conc lower_conc Perform a dose-response. Lower the highest concentration. check_conc->lower_conc Yes add_surfactant Can a surfactant be used in the assay? check_conc->add_surfactant No kinetic_sol Perform a kinetic solubility assay to determine the limit in your buffer. lower_conc->kinetic_sol kinetic_sol->add_surfactant use_surfactant Add Pluronic F-68 (0.01-0.1%) or other non-ionic surfactant to the assay buffer. add_surfactant->use_surfactant Yes ph_adjust Can the buffer pH be lowered? add_surfactant->ph_adjust No success Solubility Issue Resolved use_surfactant->success adjust_ph Lower buffer pH incrementally (e.g., to 6.5, 6.0). Run a pH vehicle control. ph_adjust->adjust_ph Yes fail Consider advanced formulation (e.g., cyclodextrins) ph_adjust->fail No adjust_ph->success

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 253.14 g/mol for the dihydrochloride form)[10][11]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

  • Sterile microcentrifuge tubes or amber glass vials

Methodology:

  • Weigh the Compound: Accurately weigh out approximately 2.53 mg of this compound using an analytical balance.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound. This will yield a final concentration of 10 mM.

  • Promote Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Visual Inspection: Visually inspect the solution for any undissolved particulates.

  • Sonication (If Necessary): If particulates remain, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Final Inspection: Once a clear, homogenous solution is achieved, the stock solution is ready.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol determines the concentration at which the compound begins to precipitate when diluted from a DMSO stock into your specific assay buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Assay buffer (e.g., PBS, HBSS, or cell culture medium)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scatter at a wavelength between 400-800 nm

Methodology:

  • Prepare Plate: Add 198 µL of your aqueous assay buffer to each well of the 96-well plate.

  • Add Compound: Using a multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 1:100 dilution and a starting concentration of 100 µM.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the second, mixing, and repeating across the row. This will create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubation: Incubate the plate at room temperature or your experimental temperature (e.g., 37°C) for 1-2 hours. This allows time for any potential precipitation to occur.

  • Measure Absorbance/Scatter: Read the plate on a plate reader. An increase in absorbance or light scatter compared to a DMSO-only control well indicates precipitation.

  • Data Analysis: The highest concentration that does not show a significant increase in signal is considered the kinetic solubility limit under your specific assay conditions.

Visualized Workflows and Pathways

Decision Tree for Solubilization Strategy

This diagram helps in selecting an appropriate method to improve the solubility of a compound for in vitro testing.

G start Start: Poorly Soluble Compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust Yes is_lipophilic Is the compound lipophilic? is_ionizable->is_lipophilic No ph_adjust->is_lipophilic cosolvents Use of Co-solvents (e.g., DMSO, Ethanol) is_lipophilic->cosolvents Yes complexation Complexation (e.g., Cyclodextrins) is_lipophilic->complexation No surfactants Use of Surfactants (e.g., Polysorbates) cosolvents->surfactants surfactants->complexation advanced Advanced Methods: Solid Dispersions, Nanosuspensions complexation->advanced

Caption: Decision tree for selecting a solubilization method.

Potential Signaling Pathway Involvement

Phenylpiperazine derivatives are known to interact with various receptors, particularly serotonin (5-HT) receptors, which are often G-protein coupled receptors (GPCRs).[12][13]

G cluster_cell Cell Membrane receptor GPCR (e.g., 5-HT Receptor) g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates camp Second Messenger (e.g., cAMP) effector->camp Produces compound 1-(3-Fluorophenyl)piperazine (Ligand) compound->receptor Binds to receptor response Cellular Response (e.g., Kinase Activation, Gene Expression) camp->response Initiates

Caption: Generalized GPCR signaling pathway for a piperazine.

References

Technical Support Center: Stability of 1-(3-Fluorophenyl)piperazine Hydrochloride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3-Fluorophenyl)piperazine hydrochloride in aqueous solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in an aqueous solution under standard laboratory conditions?

A1: this compound is generally stable in aqueous solutions under standard laboratory conditions (room temperature, protected from light) for short-term experiments. However, for long-term storage, it is recommended to store aqueous solutions at 2-8°C and protected from light to minimize potential degradation. The hydrochloride salt forms a mildly acidic solution when dissolved in water.

Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions can be influenced by several factors, including:

  • pH: The compound is more susceptible to degradation in strongly acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.

  • Light: Exposure to UV light can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.[1]

Q3: What are the likely degradation pathways for this compound in an aqueous solution?

A3: Based on the chemical structure of arylpiperazine derivatives, the following degradation pathways are plausible for this compound in aqueous solutions:

  • Hydrolysis: While the piperazine ring itself is relatively stable to hydrolysis, extreme pH conditions and elevated temperatures can potentially lead to ring-opening or other hydrolytic reactions. A study on a novel phenylpiperazine derivative showed that hydrolysis occurs according to pseudo-first-order kinetics and is accelerated by hydroxide and hydrogen ions.[2]

  • Oxidation: The piperazine nitrogen atoms are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The aryl ring may also undergo hydroxylation.

  • Photodegradation: Aromatic compounds and amines can be susceptible to photodegradation upon exposure to UV light, potentially leading to a variety of degradation products through complex reaction pathways.

Q4: How does the fluorine substituent on the phenyl ring affect the stability of the molecule?

A4: The carbon-fluorine bond is very strong, which generally enhances the metabolic stability of fluorinated compounds by blocking sites susceptible to metabolism.[3][4] However, the high electronegativity of fluorine can influence the electronic properties of the entire molecule, potentially affecting its reactivity and degradation pathways in ways that are not always predictable without experimental data. In some cases, fluorine substitution can lead to unexpected instabilities.[5][6]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and analysis of this compound aqueous solutions.

Problem Possible Cause(s) Troubleshooting Steps
Unexpected peaks in chromatogram of a freshly prepared solution. 1. Impurities in the starting material. 2. Contaminated solvent or glassware. 3. On-column degradation.1. Check the certificate of analysis (CoA) for the purity of the this compound. 2. Use high-purity water (e.g., HPLC-grade) and thoroughly clean all glassware. Prepare a solvent blank to check for contamination. 3. Modify chromatographic conditions (e.g., mobile phase pH, column temperature) to minimize on-column degradation.
Loss of compound concentration over time in stored solutions. 1. Degradation due to improper storage conditions (e.g., exposure to light, elevated temperature). 2. Adsorption to the container surface.1. Store stock and working solutions at 2-8°C, protected from light. Use amber vials or wrap containers in aluminum foil. 2. Use silanized glass or polypropylene containers to minimize adsorption.
Appearance of new peaks in chromatogram after stress testing (e.g., acid/base hydrolysis, oxidation). 1. Formation of degradation products.1. This is the expected outcome of a forced degradation study. The goal is to identify and characterize these new peaks to understand the degradation profile of the compound.
Precipitation observed in the aqueous solution. 1. Poor solubility at the prepared concentration or pH. 2. Formation of an insoluble degradation product.1. Determine the solubility of this compound in your specific aqueous buffer system. Consider using a co-solvent if necessary, ensuring it does not interfere with the experiment. 2. Analyze the precipitate to identify its composition.

Section 3: Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound to assess its stability in aqueous solutions. These protocols should be adapted and optimized for specific experimental needs.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the parent compound from its potential degradation products.

Parameter Typical Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., determined by UV scan of the compound)
Column Temperature 25-30 °C
Injection Volume 10 µL
Forced Degradation (Stress Testing) Protocols

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

Stress Condition Protocol
Acid Hydrolysis Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
Base Hydrolysis Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.
Oxidative Degradation Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period, protected from light.
Thermal Degradation Store an aliquot of the stock solution in an aqueous buffer at an elevated temperature (e.g., 60°C or 80°C) for a defined period, protected from light.
Photodegradation Expose an aliquot of the stock solution in a photostability chamber according to ICH Q1B guidelines (exposure to a combination of visible and UV light). A control sample should be wrapped in aluminum foil to protect it from light.

Data Analysis: Analyze the stressed samples at different time points using the developed stability-indicating HPLC method. Calculate the percentage of degradation of the parent compound and monitor the formation of any degradation products.

Section 4: Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of 1-(3-Fluorophenyl)piperazine HCl C Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->C D Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) A->D E Oxidative Degradation (e.g., 3% H₂O₂, RT) A->E F Thermal Degradation (e.g., 60°C) A->F G Photodegradation (ICH Q1B) A->G B Develop & Validate Stability-Indicating HPLC Method H Analyze Samples at Different Time Points by HPLC B->H C->H D->H E->H F->H G->H I Quantify Parent Compound & Degradation Products H->I J Determine Degradation Kinetics & Pathways I->J K Identify & Characterize Degradation Products (e.g., LC-MS) I->K

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV Light) Parent 1-(3-Fluorophenyl)piperazine Hydrolysis_Product Ring-Opened Products Parent->Hydrolysis_Product H⁺ / OH⁻, ΔT N_Oxide N-Oxide Derivatives Parent->N_Oxide [O] Hydroxylated Hydroxylated Phenyl Ring Parent->Hydroxylated [O] Photo_Products Complex Photodegradation Products Parent->Photo_Products

References

Technical Support Center: Synthesis of 1-(3-Fluorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Fluorophenyl)piperazine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis of 1-(3-Fluorophenyl)piperazine is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the N-arylation of piperazine are a common issue and can often be attributed to several factors. A primary method for this synthesis is the Buchwald-Hartwig amination. Here are the key areas to troubleshoot:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For the coupling of aryl halides with piperazine, sterically hindered biarylphosphine ligands such as RuPhos and XPhos have proven effective. If you are using older generation ligands, the catalytic activity might be insufficient. Ensure your palladium precatalyst (e.g., Pd(OAc)₂) is effectively reduced to the active Pd(0) species. While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.

  • Base Selection: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. If you observe decomposition of your starting materials with a strong base, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require higher catalyst loading or longer reaction times.

  • Solvent and Solubility: Reagent insolubility is a frequent reason for reaction failure. Toluene and dioxane are common solvents for this reaction. Ensure that your starting materials, particularly the 1-bromo-3-fluorobenzene and piperazine, are soluble in the chosen solvent at the reaction temperature.

  • Reaction Temperature: Many N-arylation reactions require elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate. If your yield is low, consider carefully increasing the reaction temperature while monitoring for potential decomposition.

Q2: I am observing a significant amount of a high-molecular-weight byproduct in my reaction mixture. What is it and how can I minimize its formation?

A2: The most common high-molecular-weight impurity in the synthesis of monosubstituted piperazines is the 1,4-bis(3-fluorophenyl)piperazine . This occurs because the second nitrogen of the piperazine ring can also react with the aryl halide.

Here are strategies to favor the desired mono-substituted product:

  • Stoichiometry: Use a significant excess of piperazine (typically 5-10 equivalents) relative to the 1-bromo-3-fluorobenzene. This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule.

  • Slow Addition: Add the 1-bromo-3-fluorobenzene slowly to the reaction mixture containing the excess piperazine. This helps to maintain a low concentration of the electrophile, further reducing the likelihood of disubstitution.

  • Protecting Group Strategy: For more precise control, consider using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen from reacting. After the N-arylation reaction, the Boc group can be removed under acidic conditions to yield the desired product. This is a multi-step approach but often provides higher purity.

Q3: What are the common impurities I should be looking for in my final product?

A3: Besides the bis-arylated byproduct, other potential impurities can arise from starting materials and side reactions. It is crucial to have a good analytical method to identify and quantify these.

Impurity Name Structure Origin
PiperazineUnreacted starting material
1-Bromo-3-fluorobenzeneUnreacted starting material
1,4-bis(3-fluorophenyl)piperazineDisubstitution side-product
3-FluoroanilinePotential degradation or side-reaction product

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Fluorophenyl)piperazine via Buchwald-Hartwig Amination

This protocol is an example and may require optimization for your specific laboratory conditions.

Materials:

  • 1-Bromo-3-fluorobenzene (1 equivalent)

  • Piperazine (5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • RuPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add piperazine, sodium tert-butoxide, palladium(II) acetate, and RuPhos.

  • Add anhydrous toluene to the flask and stir the mixture for 10 minutes at room temperature.

  • Add 1-bromo-3-fluorobenzene to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Formation of this compound

Materials:

  • Crude 1-(3-Fluorophenyl)piperazine

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in diethyl ether or isopropanol (2 M)

Procedure:

  • Dissolve the purified 1-(3-Fluorophenyl)piperazine in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add the hydrochloric acid solution dropwise with stirring.

  • A precipitate of this compound will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Protocol 3: Analytical Method for Impurity Profiling by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

GC Conditions (Example):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MSD Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 40-550 amu.

Sample Preparation:

  • Dissolve a small amount of the sample in methanol or another suitable solvent.

Expected Elution Order (General):

  • Piperazine (if present)

  • 1-Bromo-3-fluorobenzene (if present)

  • 1-(3-Fluorophenyl)piperazine

  • 1,4-bis(3-fluorophenyl)piperazine

Mass Spectral Fragmentation:

  • 1-(3-Fluorophenyl)piperazine: Look for the molecular ion peak and characteristic fragments from the piperazine ring and the fluorophenyl group.

  • 1,4-bis(3-fluorophenyl)piperazine: A higher molecular ion peak and fragmentation patterns consistent with two fluorophenyl groups.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow A Starting Materials: 1-Bromo-3-fluorobenzene Piperazine (excess) B Buchwald-Hartwig Amination - Pd(OAc)2 / RuPhos - NaOtBu - Toluene, 100°C A->B C Reaction Work-up - Quench with Water - Ethyl Acetate Extraction B->C D Crude Product 1-(3-Fluorophenyl)piperazine C->D E Purification Column Chromatography D->E F Pure 1-(3-Fluorophenyl)piperazine E->F G Salt Formation - Anhydrous Solvent - HCl solution F->G H Final Product 1-(3-Fluorophenyl)piperazine HCl G->H

Caption: Synthesis and purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_Catalyst Is the catalyst system optimal? (Pd catalyst and ligand) Start->Check_Catalyst Check_Base Is the base appropriate? (e.g., NaOtBu) Start->Check_Base Check_Temp Is the reaction temperature high enough? Start->Check_Temp Check_Solubility Are all reagents soluble? Start->Check_Solubility Optimize_Catalyst Screen different ligands (e.g., RuPhos, XPhos) Check_Catalyst->Optimize_Catalyst Optimize_Base Try a weaker base if decomposition occurs (e.g., K3PO4) Check_Base->Optimize_Base Optimize_Temp Increase temperature incrementally Check_Temp->Optimize_Temp Optimize_Solvent Change solvent if necessary Check_Solubility->Optimize_Solvent End Yield Improved Optimize_Catalyst->End Optimize_Base->End Optimize_Temp->End Optimize_Solvent->End

Caption: Logical workflow for troubleshooting low reaction yields.

Impurity_Formation Minimizing Disubstitution Impurity Start High level of 1,4-bis(3-fluorophenyl)piperazine detected Strategy1 Increase Excess of Piperazine (5-10 equivalents) Start->Strategy1 Strategy2 Slow Addition of Aryl Halide Start->Strategy2 Strategy3 Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) Start->Strategy3 Result Reduced Disubstitution, Higher Purity of Mono-substituted Product Strategy1->Result Strategy2->Result Strategy3->Result

Caption: Strategies to minimize the formation of the disubstituted byproduct.

Technical Support Center: Optimizing 1-(3-Fluorophenyl)piperazine Hydrochloride Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1-(3-Fluorophenyl)piperazine hydrochloride (FPP) is a research chemical. The physiological and toxicological properties of this compound are not extensively documented.[1] The information provided here is intended as a guide for researchers and is based on data from structurally related compounds and general principles of pharmacology. Researchers should conduct their own dose-finding studies to determine the optimal dosage for their specific animal models and experimental paradigms.

Frequently Asked Questions (FAQs)

Q1: What is this compound (FPP) and what is its likely mechanism of action?

A1: this compound is a substituted piperazine compound.[2] Based on the pharmacology of similar arylpiperazines like m-CPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine), FPP is presumed to act as a serotonin (5-HT) receptor agonist, likely with activity at various 5-HT receptor subtypes, such as 5-HT1 and 5-HT2.[3][4][5] Serotonin receptors are predominantly G protein-coupled receptors (GPCRs) that modulate a wide range of neurological processes.[6][7]

Q2: What is a recommended starting dose for FPP in rodent models?

Q3: How should I prepare FPP for administration to animals?

A3: The solubility of FPP hydrochloride has not been extensively reported. However, the related compound 1-(4-Fluorophenyl)piperazine hydrochloride is soluble in phosphate-buffered saline (PBS) at a concentration of 10 mg/mL and in DMSO at 10 mg/mL. For in vivo use, it is recommended to first dissolve FPP hydrochloride in a minimal amount of DMSO and then dilute it to the final desired concentration with sterile saline or PBS. The final concentration of DMSO should be kept to a minimum (ideally less than 5% of the total injection volume) to avoid vehicle-induced effects. Always ensure the solution is clear and free of precipitates before administration.

Q4: What are the potential side effects of FPP in animal models?

A4: While specific data for FPP is lacking, related piperazine compounds can induce a range of behavioral and physiological effects. At higher doses, these may include:

  • Changes in locomotor activity (either suppression or hyperactivity depending on the specific compound and dose).[3][9]

  • Anxiogenic-like effects (increased anxiety-related behaviors).[8]

  • Serotonin syndrome-like symptoms at toxic doses, such as tremors and convulsions.[3]

It is crucial to carefully observe animals for any adverse effects during dose-escalation studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or no observable effect at expected doses Poor Solubility/Precipitation: The compound may not be fully dissolved in the vehicle.- Visually inspect the solution for any particulates. - Gently warm the solution to aid dissolution. - Increase the proportion of the co-solvent (e.g., DMSO), ensuring it remains within acceptable limits for animal administration. - Prepare fresh solutions for each experiment.
Strain Differences: Different strains of mice can exhibit varied responses to serotonergic agents.[9]- Be consistent with the animal strain used throughout the study. - If possible, pilot the experiment in more than one strain to determine the most responsive one.
Route of Administration: The chosen route may not be optimal for bioavailability.- Consider alternative routes of administration (e.g., subcutaneous, oral gavage) if intraperitoneal injection is not effective, but be aware that this will require re-optimization of the dose.
Unexpected or Adverse Behavioral Effects Dose is too high: The observed effects may be signs of toxicity.- Immediately reduce the dose in subsequent experiments. - Carefully review the literature for toxic doses of related compounds. - Ensure accurate calculation of the dose and concentration of the dosing solution.
Vehicle Effects: The vehicle itself may be causing behavioral changes.- Always include a vehicle-only control group in your experimental design. - Minimize the concentration of any co-solvents like DMSO.
Precipitation of the compound in the dosing solution Low Solubility in Aqueous Solutions: FPP hydrochloride may have limited solubility in saline or PBS alone.- Prepare a stock solution in a suitable solvent like DMSO and then dilute it to the final concentration. - Do not store aqueous dilutions for extended periods. Prepare fresh on the day of the experiment.

Quantitative Data for Related Piperazine Compounds

Note: The following data is for compounds structurally related to FPP and should be used as a reference point for designing experiments.

Table 1: Acute Toxicity of Related Piperazine Compounds in Rodents

CompoundAnimal ModelRoute of AdministrationLD50
Piperazine BaseMouseOral1900 - 2730 mg/kg[10]
Piperazine DihydrochlorideMouseOral6200 mg/kg[10]
Lomerizine (a diphenylpiperazine)MouseIntravenous44 mg/kg[11]
Lomerizine (a diphenylpiperazine)MouseOral300 mg/kg[11]

Table 2: Effective Doses of Related Phenylpiperazines in Rodent Behavioral Models

CompoundAnimal ModelEffectEffective Dose Range (i.p.)
m-CPPRatAnxiogenic-like effect~0.5 mg/kg (ED50)[8]
m-CPPMouseAltered locomotor activity and avoidance response1 - 10 mg/kg[9]
TFMPPRatFacilitated lordosis behavior0.2 - 1 mg/kg

Experimental Protocols

Protocol: Dose-Response Study for FPP in a Mouse Model of Locomotor Activity

Objective: To determine the dose-dependent effects of FPP on spontaneous locomotor activity in mice.

Materials:

  • This compound (FPP)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile 0.9% saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Open field activity chambers

  • Standard laboratory scale, vortex mixer, and pipettes

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle the mice daily for 2-3 days prior to testing to reduce stress.

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of FPP in DMSO (e.g., 10 mg/mL).

    • On the day of the experiment, prepare serial dilutions of the stock solution with sterile saline to achieve the desired final doses (e.g., 0.5, 1, 2.5, 5, and 10 mg/kg).

    • The final injection volume should be consistent across all groups (e.g., 10 mL/kg). Ensure the final DMSO concentration is below 5%.

    • Prepare a vehicle control solution with the same concentration of DMSO as the highest dose group.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: 0.5 mg/kg FPP

    • Group 3: 1 mg/kg FPP

    • Group 4: 2.5 mg/kg FPP

    • Group 5: 5 mg/kg FPP

    • Group 6: 10 mg/kg FPP (Randomly assign 8-10 mice per group)

  • Administration:

    • Administer the assigned treatment (vehicle or FPP solution) via intraperitoneal (i.p.) injection.

  • Behavioral Testing:

    • 30 minutes post-injection, place each mouse individually into the center of an open field activity chamber.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency, time spent in the center vs. periphery) for a period of 30-60 minutes using an automated tracking system.

  • Data Analysis:

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the FPP-treated groups to the vehicle control group.

    • Plot the dose-response curve to visualize the relationship between the FPP dose and the behavioral endpoint.

Visualizations

Signaling Pathway

FPP likely acts as a serotonin receptor agonist. The diagram below illustrates a generalized signaling pathway for Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C), which are common targets for arylpiperazines.

serotonin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPP FPP Receptor 5-HT Receptor (Gq-coupled) FPP->Receptor G_protein Gαq Receptor->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Generalized Gq-coupled serotonin receptor signaling pathway.

Experimental Workflow

The following diagram outlines the key steps in a typical dose-optimization experiment.

experimental_workflow start Start: Define Experimental Question lit_review Literature Review (Related Compounds) start->lit_review dose_selection Select Initial Dose Range (e.g., 0.5 - 10 mg/kg) lit_review->dose_selection solution_prep Prepare Dosing Solutions & Vehicle Control dose_selection->solution_prep animal_groups Randomize Animal Groups solution_prep->animal_groups administration Administer FPP / Vehicle (e.g., i.p.) animal_groups->administration behavioral_assay Conduct Behavioral Assay (e.g., Open Field Test) administration->behavioral_assay data_collection Collect & Analyze Data behavioral_assay->data_collection dose_response Plot Dose-Response Curve data_collection->dose_response end Determine Optimal Dose for Future Experiments dose_response->end

Caption: Workflow for a dose-response study in an animal model.

References

Preventing degradation of 1-(3-Fluorophenyl)piperazine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(3-Fluorophenyl)piperazine hydrochloride to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal preservation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q2: How sensitive is this compound to light?

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure and data from similar phenylpiperazine derivatives, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodegradation.[1] Hydrolysis can be catalyzed by acidic or basic conditions, while oxidation can be initiated by exposure to air and/or certain metal ions.[1][2]

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products have not been fully characterized in the literature for this exact compound, potential degradation products, based on studies of similar molecules like mCPP, may include hydroxylated derivatives on the fluorophenyl ring and products resulting from the cleavage of the piperazine ring.[3] Oxidative degradation of the piperazine ring could lead to the formation of compounds like ethylenediamine derivatives.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in HPLC/GC-MS analysis Degradation of the compound due to improper storage or handling.1. Review storage conditions: ensure the container is tightly sealed, protected from light, and stored in a cool, dry place. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm their presence in your sample. 3. Use a fresh, properly stored sample for your experiments.
Loss of potency or inconsistent experimental results Significant degradation of the active compound.1. Quantify the purity of your current stock using a validated analytical method (e.g., HPLC-UV). 2. If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage conditions. 3. Consider implementing routine stability testing for long-term projects.
Discoloration or change in physical appearance of the solid compound Potential degradation, possibly due to oxidation or exposure to light.1. Do not use the discolored material for experiments. 2. Characterize a small portion of the material using analytical techniques (e.g., LC-MS) to identify potential impurities. 3. Discard the degraded material according to safety guidelines and obtain a fresh supply.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

Objective: To develop an HPLC method capable of resolving the parent compound from all potential degradation products.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium acetate

  • Acetic acid

  • Purified water

  • Forced degradation samples (see Protocol 2)

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Method Development:

  • Mobile Phase Selection: Start with a mobile phase gradient of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 6.0 with acetic acid).

  • Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using the DAD.

  • Gradient Optimization: Inject a mixture of the undegraded compound and the forced degradation samples. Adjust the gradient profile to achieve baseline separation of the parent peak from all degradation product peaks.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for a forced degradation study to identify potential degradation pathways and products.

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 80°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 80°C for a specified time. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified time.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a specified duration.

Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method (Protocol 1). Compare the chromatograms to an unstressed control sample to identify and quantify the degradation products.

Visualizations

degradation_pathway parent 1-(3-Fluorophenyl)piperazine hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H2O oxidation Oxidation (Air, H2O2) parent->oxidation [O] photodegradation Photodegradation (UV Light) parent->photodegradation hydrolysis_products Ring Cleavage & Other Products hydrolysis->hydrolysis_products oxidation_products Hydroxylated Derivatives & Ring Cleavage Products oxidation->oxidation_products photo_products Various Photoproducts photodegradation->photo_products

Caption: Potential degradation pathways for 1-(3-Fluorophenyl)piperazine.

experimental_workflow cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc Stability-Indicating HPLC Method Development acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc lcms LC-MS for Product Identification hplc->lcms pathway Identify Degradation Pathways lcms->pathway products Characterize Degradation Products lcms->products storage Define Optimal Storage Conditions pathway->storage products->storage

Caption: Workflow for investigating the stability of a pharmaceutical compound.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Arylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor oral bioavailability of arylpiperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of many arylpiperazine derivatives?

A1: The poor oral bioavailability of arylpiperazine derivatives is often a result of a combination of factors:

  • Low Aqueous Solubility: Many arylpiperazine derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV compounds, meaning they have low solubility in aqueous media. This poor solubility limits their dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption. For instance, drugs like aripiprazole, clozapine, lurasidone, and ziprasidone are known for their low water solubility.[1][2][3][4]

  • Extensive First-Pass Metabolism: After absorption from the gut, drugs pass through the liver via the portal vein before reaching systemic circulation. Many arylpiperazine derivatives are extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, in the liver and the intestinal wall.[5] This "first-pass effect" can significantly reduce the amount of active drug that reaches the bloodstream.[4]

  • P-glycoprotein (P-gp) Efflux: P-glycoprotein is an efflux transporter protein found in the intestinal epithelium that actively pumps absorbed drug molecules back into the GI lumen.[6] Several arylpiperazine derivatives are substrates for P-gp, which limits their net absorption and contributes to low bioavailability.[5][7]

Q2: What are the main strategies to improve the oral bioavailability of arylpiperazine derivatives?

A2: Several strategies can be employed to overcome the challenges of poor oral bioavailability:

  • Formulation Strategies: These approaches aim to enhance the solubility and dissolution rate of the drug. Common techniques include:

    • Nanotechnology-based formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. Examples include solid lipid nanoparticles (SLNs), nanosuspensions, and nanoemulsions.[2][5][8]

    • Solid Dispersions: The drug is dispersed in a hydrophilic carrier at a molecular level, converting it to an amorphous state with higher solubility.[1][9]

    • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and enhance absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[10]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[11]

  • Chemical Modification (Prodrug Approach): A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This approach can be used to improve solubility, permeability, and/or bypass first-pass metabolism.[12][13]

Q3: How can I determine if my arylpiperazine compound is a substrate for P-gp efflux?

A3: The Caco-2 cell permeability assay is a widely used in vitro model to assess the potential for a compound to be a P-gp substrate. This assay measures the bidirectional transport of a compound across a monolayer of Caco-2 cells, which express P-gp and other transporters. A significantly higher efflux ratio (basolateral-to-apical permeability compared to apical-to-basolateral permeability) suggests that the compound is a substrate for an efflux transporter like P-gp.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solutions
Low in vitro dissolution rate of the arylpiperazine derivative. - Poor aqueous solubility of the crystalline form.- Agglomeration of drug particles.- Formulation: Prepare a nanosuspension or a solid dispersion to increase the surface area and amorphous content.[1][2]- Chemical Modification: Synthesize a more soluble salt form of the compound.
Good in vitro dissolution but poor in vivo bioavailability. - Extensive first-pass metabolism in the gut wall and/or liver.[4]- Efflux by transporters like P-glycoprotein (P-gp).[5][7]- Assess P-gp Efflux: Conduct a Caco-2 permeability assay. If it is a P-gp substrate, consider co-administration with a P-gp inhibitor in preclinical studies or using formulations (e.g., mixed micelles) that can inhibit P-gp.[7]- Bypass First-Pass Metabolism: Utilize lipid-based formulations (e.g., SLNs) that can promote lymphatic absorption.[5]
High variability in oral bioavailability between subjects in animal studies. - Differences in GI physiology (e.g., gastric emptying time, intestinal motility).- Genetic polymorphisms in metabolic enzymes (e.g., CYP2D6).[5]- Standardize Study Conditions: Ensure consistent fasting/fed states for all animals.- Consider Population Pharmacokinetic Modeling: This can help to identify and quantify sources of variability.
The developed formulation (e.g., nanosuspension, solid dispersion) is physically unstable. - Inappropriate choice of stabilizers, carriers, or surfactants.- Suboptimal processing parameters (e.g., homogenization pressure, temperature).- Systematic Excipient Screening: Evaluate a range of pharmaceutically acceptable excipients for compatibility and stabilizing effects.- Process Optimization: Methodically vary the formulation process parameters to identify the optimal conditions for stability.

Data on Bioavailability Enhancement of Arylpiperazine Derivatives

The following tables summarize quantitative data from studies that have successfully improved the oral bioavailability of various arylpiperazine derivatives using different formulation strategies.

Table 1: Bioavailability Enhancement of Aripiprazole

Formulation StrategyVehicleAnimal ModelKey Pharmacokinetic ParameterImprovement vs. Control
Solid Lipid Nanoparticles (SLNs)[5]Tristearin, Tween 80, Sodium taurocholateWistar RatsRelative Bioavailability1.6-fold increase
Mixed Micelles[7]Soluplus, TPGSNot SpecifiedApparent Permeability (PAMPA-GI)~3-fold increase
pH-Modulated Solid Dispersion[14]Kollidon® 12 PF, Succinic AcidNot SpecifiedCmax and AUC0–12Significantly improved
Solid Dispersion with Cyclodextrin[15]β-Cyclodextrin, PVP K30Not SpecifiedIn-vitro Dissolution98.58% release in 45 min
Self-Nanoemulsifying Drug Delivery System (SNEDDS)[10]Anise essential oil, Gelucire 44/14, Transcutol HPRabbitsArea Under the Curve (AUC)Significantly increased

Table 2: Bioavailability Enhancement of Clozapine

Formulation StrategyVehicleAnimal ModelKey Pharmacokinetic ParameterImprovement vs. Control
Solid Lipid Nanoparticles (SLNs)[16]Trimyristin, Tripalmitin, or TristearinWistar RatsRelative Bioavailability (intraduodenal)2.45 to 4.51-fold increase
Inclusion Complexes with Cyclodextrin[11]Hydroxypropyl-β-cyclodextrin (HP-β-CD)RabbitsRelative BioavailabilityFaster absorption and higher extent of absorption
Solid Dispersions with Superdisintegrants[17][18]Modified Karaya Gum, Cross Caramellose Sodium, Sodium Starch GlycolateNot SpecifiedIn-vitro Dissolution98.42% release in 50 min

Table 3: Bioavailability Enhancement of Lurasidone

Formulation StrategyVehicleAnimal ModelKey Pharmacokinetic ParameterImprovement vs. Control
Solid Dispersion[1]Vitamin E TPGS, PEG 6000, Cyclodextrin-BNot SpecifiedIn-vitro Dissolution99.31% release in 1 hour
Solid Dispersion[9]Urea, PVP K-30, PEG 4000Not SpecifiedIn-vitro DissolutionImproved dissolution rate
Mixed Hydrotropic Solid Dispersion[3][19]Nicotinamide, Sodium benzoate, Sodium citrateNot SpecifiedIn-vitro Dissolution88% release in 14 min
Co-crystal and Eutectic Formation[20]Citric acid, Nicotinic acidNot SpecifiedIn-vitro Dissolution2-fold increase in dissolution efficiency

Table 4: Bioavailability Enhancement of Ziprasidone

Formulation StrategyVehicleAnimal ModelKey Pharmacokinetic ParameterImprovement vs. Control
Nanosuspension[2]Not SpecifiedNot SpecifiedIn-vivo BioavailabilityEnhanced bioavailability
Nanocrystal-silica-lipid hybrid particles[21]Silica-lipid hybrid microparticlesNot SpecifiedIn-vitro Solubilization (fasted state)Up to 4.7-fold increase

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability and potential for P-gp efflux of an arylpiperazine derivative.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (arylpiperazine derivative)

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be above 250 Ω·cm² to indicate a tight monolayer.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the paracellular pathway. The apparent permeability (Papp) of Lucifer yellow should be less than 1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (A) or basolateral (B) side of the Transwell® insert.

    • Add fresh HBSS to the receiver compartment (B or A, respectively).

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the donor compartment.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration in the donor compartment (µmol/cm³)

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 is generally considered indicative of active efflux.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical procedure for determining the oral bioavailability of an arylpiperazine derivative in a rat model.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g) with cannulated jugular veins.

  • Test compound (arylpiperazine derivative).

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water, PEG 400).

  • Vehicle for intravenous (IV) administration (e.g., saline with a co-solvent like DMSO or PEG 400).

  • Heparinized saline.

  • Blood collection tubes (e.g., EDTA-coated).

  • LC-MS/MS for plasma sample analysis.

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats to the housing conditions for at least 3 days before the experiment.

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral Group: Administer the test compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous Group: Administer the test compound formulation as a bolus injection via the tail vein at a lower dose (e.g., 1 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • After each blood collection, flush the cannula with a small volume of heparinized saline to prevent clotting.

    • Collect blood samples into EDTA-coated tubes and centrifuge to separate the plasma.

  • Sample Processing and Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the arylpiperazine derivative in rat plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters for both oral and IV routes using non-compartmental analysis software. Key parameters include:

      • Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC₀₋t) and extrapolated to infinity (AUC₀₋inf).

      • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the oral route.

      • Elimination half-life (t₁/₂).

    • Calculate the absolute oral bioavailability (F%) using the following equation: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Signaling Pathways and Experimental Workflows

Arylpiperazine derivatives often exert their therapeutic effects by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Serotonin (5-HT) Receptor Signaling

Many arylpiperazine derivatives are ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors.[22][23][24][25][26] Their interaction with these receptors can lead to a cascade of intracellular events that modulate neuronal activity.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Arylpiperazine Arylpiperazine 5-HT1A_Receptor 5-HT1A Receptor Arylpiperazine->5-HT1A_Receptor Agonist / Partial Agonist 5-HT2A_Receptor 5-HT2A Receptor Arylpiperazine->5-HT2A_Receptor Antagonist Gi Gi 5-HT1A_Receptor->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Gq Gq 5-HT2A_Receptor->Gq PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation

Caption: Arylpiperazine modulation of 5-HT1A and 5-HT2A receptor signaling pathways.

Dopamine (D2) Receptor Signaling

Arylpiperazine derivatives, such as aripiprazole, are also known to be partial agonists at dopamine D2 receptors, which is a key mechanism in their antipsychotic action.[6][27][28][29]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Full Agonist Arylpiperazine Arylpiperazine Arylpiperazine->D2_Receptor Partial Agonist Gi Gi D2_Receptor->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Downstream_Effects Modulation of Neuronal Activity cAMP->Downstream_Effects

Caption: Arylpiperazine partial agonism at the D2 dopamine receptor signaling pathway.

Experimental Workflow for Overcoming Poor Oral Bioavailability

The following diagram illustrates a logical workflow for a research program aimed at improving the oral bioavailability of a novel arylpiperazine derivative.

G Start Novel Arylpiperazine Derivative Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP, pKa) Start->Physicochemical_Characterization In_Vitro_Screening In Vitro Screening Physicochemical_Characterization->In_Vitro_Screening Dissolution_Assay Dissolution Assay In_Vitro_Screening->Dissolution_Assay Caco2_Assay Caco-2 Permeability Assay In_Vitro_Screening->Caco2_Assay Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) In_Vitro_Screening->Metabolic_Stability Problem_Identification Identify Bioavailability Hurdle(s) Dissolution_Assay->Problem_Identification Caco2_Assay->Problem_Identification Metabolic_Stability->Problem_Identification Low_Solubility Low Solubility Problem_Identification->Low_Solubility Solubility-limited Poor_Permeability Poor Permeability / Efflux Problem_Identification->Poor_Permeability Permeability-limited High_Metabolism High First-Pass Metabolism Problem_Identification->High_Metabolism Metabolism-limited Formulation_Strategy Formulation Strategy (Nanoparticles, Solid Dispersion, etc.) Low_Solubility->Formulation_Strategy Prodrug_Strategy Prodrug Synthesis Poor_Permeability->Prodrug_Strategy High_Metabolism->Prodrug_Strategy In_Vivo_Study In Vivo Oral Bioavailability Study in Rats Formulation_Strategy->In_Vivo_Study Prodrug_Strategy->In_Vivo_Study Analysis Pharmacokinetic Analysis and Lead Optimization In_Vivo_Study->Analysis Analysis->Start Iterate End Candidate Selection Analysis->End

Caption: A workflow for addressing the poor oral bioavailability of arylpiperazine derivatives.

References

1-(3-Fluorophenyl)piperazine hydrochloride salt disproportionation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Fluorophenyl)piperazine hydrochloride. The following information addresses common issues related to the disproportionation of this salt, offering solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is disproportionation and why is it a concern for this compound?

A1: Disproportionation is a chemical process where a salt, in this case, this compound, converts into its corresponding free base (1-(3-Fluorophenyl)piperazine) and free acid (hydrochloric acid)[1][2]. This is a significant concern because the free base often has much lower aqueous solubility compared to the hydrochloride salt. This reduction in solubility can negatively impact the bioavailability and therapeutic efficacy of the drug product. Furthermore, the presence of the free base can affect the physical and chemical stability of the formulation[3].

Q2: What are the primary factors that can trigger the disproportionation of this compound?

A2: Several factors can induce disproportionation, including:

  • pH: An increase in the microenvironmental pH of the formulation can shift the equilibrium towards the formation of the less soluble free base[1].

  • Humidity and Moisture: Water can act as a solvent and facilitate the interaction between the salt and other excipients, leading to a localized increase in pH and subsequent disproportionation. High humidity during manufacturing or storage is a major risk factor[1][2].

  • Temperature: Elevated temperatures can accelerate the rate of disproportionation[2].

  • Excipients: Basic excipients (e.g., magnesium stearate, certain fillers) can increase the microenvironmental pH, promoting the conversion of the salt to the free base[1].

Q3: How can I detect if disproportionation is occurring in my sample?

A3: Several analytical techniques can be employed to detect disproportionation:

  • X-Ray Powder Diffraction (XRPD): This is a primary method to identify the presence of the crystalline free base in a solid formulation. The appearance of new peaks corresponding to the free base and a decrease in the intensity of the salt peaks are indicative of disproportionation[1].

  • High-Performance Liquid Chromatography (HPLC): While HPLC is primarily used for quantifying the active pharmaceutical ingredient (API), specific methods can be developed to separate and quantify both the salt and the free base. A decrease in the salt concentration and the appearance of a peak for the free base would signal disproportionation.

  • Vibrational Spectroscopy (Raman and FT-IR): These techniques can be used to probe the solid-state form of the API and detect the presence of the free base.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry can sometimes show distinct thermal events for the salt and the free base, allowing for their detection.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving disproportionation issues with this compound.

Problem: Reduced solubility or precipitation observed in an aqueous formulation.
Potential Cause Troubleshooting Steps Recommended Action
pH Shift 1. Measure the pH of the formulation. 2. Compare the measured pH to the known stable pH range for the salt.Adjust the pH of the formulation using a suitable acidic buffer to maintain it within the optimal stability range for the hydrochloride salt.
Disproportionation to Free Base 1. Filter the precipitate and analyze it using XRPD or other solid-state characterization techniques to confirm the presence of the free base. 2. Analyze the supernatant by HPLC to quantify the remaining salt concentration.If the free base is confirmed, the formulation needs to be reformulated to prevent disproportionation. Consider the preventative measures outlined below.
Problem: Physical instability (e.g., caking, color change) or changes in dissolution profile of a solid dosage form.
Potential Cause Troubleshooting Steps Recommended Action
Moisture-Induced Disproportionation 1. Determine the water content of the formulation. 2. Analyze the formulation by XRPD to detect the presence of the free base.Implement stricter humidity control during manufacturing and storage. Consider using moisture-protective packaging and including desiccants[2].
Excipient Incompatibility 1. Review the excipients used in the formulation for their basicity. 2. Conduct compatibility studies between this compound and individual excipients under stressed conditions (e.g., high humidity and temperature).Replace basic excipients with neutral or acidic alternatives. If a basic excipient is necessary, consider incorporating an acidifier to maintain a low microenvironmental pH[3].
Processing-Induced Disproportionation 1. Evaluate the manufacturing process, particularly steps involving water (e.g., wet granulation).Consider alternative manufacturing processes like dry granulation or direct compression to minimize exposure to moisture[2].

Experimental Protocols

Protocol 1: XRPD Method for Detection of Free Base

  • Sample Preparation: Gently grind a small amount of the solid formulation to ensure homogeneity.

  • Instrument Setup:

    • X-ray source: Cu Kα radiation

    • Scan range: 2θ from 5° to 40°

    • Scan speed: 2°/min

  • Data Analysis: Compare the obtained diffractogram with reference patterns for pure this compound and its free base. The presence of unique peaks corresponding to the free base confirms disproportionation.

Protocol 2: HPLC Method for Quantification of Salt and Free Base

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to be within the stable range of the salt).

  • Column: A C18 reverse-phase column.

  • Detection: UV detection at a wavelength where both the salt and the free base have significant absorbance.

  • Standard Preparation: Prepare separate standard solutions of this compound and its free base of known concentrations.

  • Sample Preparation: Dissolve a known amount of the formulation in a suitable solvent (e.g., a mixture of the mobile phase components).

  • Analysis: Inject the sample and standards into the HPLC system. Quantify the amount of salt and free base by comparing their peak areas to the calibration curves generated from the standards.

Visualizations

Disproportionation_Process cluster_equilibrium In Solution Salt 1-(3-Fluorophenyl)piperazine HCl (Salt) (High Solubility) FreeBase 1-(3-Fluorophenyl)piperazine (Free Base) (Low Solubility) Salt->FreeBase Disproportionation FreeBase->Salt Protonation HCl HCl Trigger Triggers (High pH, Moisture, Heat) Trigger->Salt

Caption: The disproportionation equilibrium of this compound.

Troubleshooting_Workflow Start Issue Observed (e.g., Precipitation, Instability) CheckpH Measure Formulation pH Start->CheckpH AnalyzeSolidState Analyze Solid State (XRPD) Start->AnalyzeSolidState pH_High Is pH elevated? CheckpH->pH_High FreeBase_Detected Is Free Base Detected? AnalyzeSolidState->FreeBase_Detected CheckMoisture Determine Water Content Moisture_High Is Moisture Content High? CheckMoisture->Moisture_High ReviewExcipients Review Excipient Compatibility BasicExcipients Are Basic Excipients Present? ReviewExcipients->BasicExcipients pH_High->AnalyzeSolidState No Action_AdjustpH Action: Adjust pH with Buffer pH_High->Action_AdjustpH Yes FreeBase_Detected->CheckMoisture Yes FreeBase_Detected->ReviewExcipients Yes Moisture_High->ReviewExcipients No Action_ControlHumidity Action: Control Humidity, Use Protective Packaging Moisture_High->Action_ControlHumidity Yes Action_Reformulate Action: Reformulate to Prevent Disproportionation BasicExcipients->Action_Reformulate No Action_ReplaceExcipients Action: Replace Basic Excipients or Add Acidifier BasicExcipients->Action_ReplaceExcipients Yes

Caption: A troubleshooting workflow for disproportionation issues.

Preventative_Measures Prevention Prevention of Disproportionation Formulation Formulation Strategies Prevention->Formulation Processing Processing Controls Prevention->Processing Storage Storage & Packaging Prevention->Storage pH_Control Maintain Low Microenvironmental pH (Use of Acidifiers) Formulation->pH_Control Excipient_Selection Select Neutral/Acidic Excipients Formulation->Excipient_Selection Dry_Granulation Utilize Dry Granulation or Direct Compression Processing->Dry_Granulation Humidity_Control Strict Humidity Control Processing->Humidity_Control Temp_Control Controlled Temperature Storage->Temp_Control Packaging Moisture-Protective Packaging (e.g., Blisters, Desiccants) Storage->Packaging

Caption: Key preventative measures against disproportionation.

References

Technical Support Center: Artifacts in 1-(3-Fluorophenyl)piperazine Hydrochloride Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(3-Fluorophenyl)piperazine hydrochloride (m-FPP) in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (m-FPP) and what is its primary mechanism of action in behavioral studies?

A1: this compound (m-FPP) is a psychoactive compound belonging to the phenylpiperazine class. Its primary mechanism of action involves the serotonergic system, where it acts as a non-selective serotonin receptor agonist with a notable affinity for 5-HT1A, 5-HT1B, 5-HT1C (now known as 5-HT2C), and 5-HT2A receptors. It also has some affinity for other neurotransmitter receptors, which can contribute to its complex behavioral profile. In behavioral studies, it is often used to probe the function of the serotonin system and to model aspects of anxiety and depression.

Q2: I observed unexpected locomotor activity in my open field test after m-FPP administration. What could be the cause?

A2: Unexpected locomotor responses are a common issue. Several factors could be at play:

  • Dose-Response Effects: m-FPP can have biphasic effects on locomotor activity. While it generally suppresses locomotion, very low or very high doses might produce different or even opposite effects.

  • Animal Strain and Sex: Different rodent strains can exhibit varied sensitivity to serotonergic agents. Sex differences in response to m-FPP have also been reported, with females sometimes showing different sensitivities.

  • Environmental Factors: The lighting conditions, noise levels, and even the temperature of the testing room can significantly influence locomotor activity and interact with the drug's effects.

  • Habituation: Insufficient habituation of the animals to the testing arena can lead to novelty-induced hyperactivity, which may mask or alter the effects of m-FPP.

Q3: My m-FPP solution appears to have precipitated. How can I ensure proper solubility and stability?

A3: this compound has specific solubility characteristics. To ensure a stable solution for in vivo studies:

  • Solvent Choice: While soluble in water and saline, the hydrochloride salt's solubility can be affected by pH. Using a vehicle with a slightly acidic pH can help maintain its solubility.

  • Preparation: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.

  • Visual Inspection: Always visually inspect the solution for any signs of precipitation before administration. If precipitation is observed, the solution should be gently warmed and sonicated to attempt redissolving the compound. If it does not redissolve, a fresh solution should be prepared.

Q4: Are there known side effects of m-FPP that could be misinterpreted as primary behavioral outcomes?

A4: Yes, m-FPP can induce a range of effects that may be confounding:

  • Serotonin Syndrome-like Behaviors: At higher doses, m-FPP can induce components of the serotonin syndrome, including head twitches, tremors, and stereotyped behaviors. These can interfere with the performance in many behavioral assays.

  • Hypothermia: Serotonergic agents can affect body temperature. A change in core body temperature can, in turn, influence an animal's activity levels and performance in behavioral tests.

  • Gastrointestinal Effects: Like many serotonergic compounds, m-FPP can cause gastrointestinal discomfort, which may manifest as reduced exploration or altered posture.

Troubleshooting Guides

Issue 1: High Variability in Behavioral Data Across Subjects

Symptoms: Large error bars in your data, making it difficult to achieve statistical significance. Individual animals within the same treatment group show widely different responses.

Possible Causes & Troubleshooting Steps:

  • Inconsistent Drug Administration:

    • Check your technique: Ensure accurate and consistent injection volumes and placement (e.g., intraperitoneal, subcutaneous).

    • Solution homogeneity: Ensure the m-FPP solution is well-mixed and free of precipitates before each injection.

  • Environmental Inconsistency:

    • Standardize testing conditions: Maintain consistent lighting, temperature, and background noise levels for all testing sessions.[1]

    • Minimize experimenter-related variability: Have the same experimenter handle and test the animals, or ensure all experimenters follow a highly standardized protocol.

  • Underlying Biological Differences:

    • Animal health: Ensure all animals are healthy and free from any underlying conditions.

    • Acclimatization: Allow for a sufficient acclimatization period for the animals to the housing and testing environment.

Issue 2: Lack of Expected Drug Effect (e.g., no change in anxiety-like behavior in the elevated plus-maze)

Symptoms: The m-FPP treated group does not differ significantly from the vehicle control group, contrary to expectations from the literature.

Possible Causes & Troubleshooting Steps:

  • Incorrect Dosing:

    • Verify dose calculations: Double-check all calculations for drug concentration and injection volume.

    • Conduct a dose-response study: The effective dose may vary depending on the specific animal strain, sex, and behavioral endpoint.

  • Drug Inactivity:

    • Check compound integrity: Ensure the m-FPP hydrochloride has not degraded. Store it according to the manufacturer's recommendations.

    • Prepare fresh solutions: Avoid using old solutions.

  • "Ceiling" or "Floor" Effects:

    • Baseline behavior: If the baseline anxiety level of your animals is already very high (a "ceiling" effect) or very low (a "floor" effect), it may be difficult to detect a drug-induced change. Consider using a different strain or modifying the testing parameters to bring the baseline behavior into a more sensitive range.

Quantitative Data Summary

Behavioral AssayAnimal Modelm-FPP (TFMPP) Dose Range (mg/kg, i.p.)Expected OutcomePotential Artifacts/Confounders
Open Field Test Mouse/Rat0.5 - 5Dose-dependent decrease in locomotor activity.Biphasic dose-response, serotonin syndrome at high doses, temperature changes.
Elevated Plus-Maze Rat0.2 - 1Anxiogenic-like effects (decreased open arm time/entries).General locomotor suppression can be misinterpreted as anxiogenic effect.
Forced Swim Test Rat1 - 3Increased immobility (pro-depressive-like effect).Sedative effects at higher doses can increase immobility.
Head-Twitch Response Mouse1 - 10Induction of head twitches.A measure of 5-HT2A receptor activation, can interfere with other behavioral measures.
Copulatory Behavior Rat0.2 - 1Inhibition in males, facilitation of lordosis in females (hormone-dependent).Sex-specific effects are critical to consider.

Experimental Protocols

Open Field Test Protocol
  • Apparatus: A square arena (e.g., 40x40x40 cm) made of a non-porous material, with the floor divided into a central and a peripheral zone.

  • Animal Handling and Habituation: Handle animals for several days before testing. On the test day, allow animals to acclimatize to the testing room for at least 60 minutes.

  • Drug Administration: Administer m-FPP hydrochloride (dissolved in 0.9% saline) or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • Pre-treatment Time: Allow for a 15-30 minute pre-treatment period before placing the animal in the open field.

  • Testing: Place the animal in the center of the arena and record its activity for 10-30 minutes using an automated tracking system.

  • Data Analysis: Key parameters to analyze include total distance traveled, time spent in the center zone, and rearing frequency.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Visualizations

Caption: Simplified signaling pathways of m-FPP.

ExperimentalWorkflow start Start: Hypothesis protocol Define Experimental Protocol (Animal model, dose, assay) start->protocol drug_prep Prepare m-FPP Solution (Fresh, check solubility) protocol->drug_prep acclimatize Animal Acclimatization (Housing and testing room) drug_prep->acclimatize randomize Randomize Animals (Treatment groups) acclimatize->randomize administer Administer Drug/Vehicle randomize->administer behavior_test Conduct Behavioral Test (Standardized conditions) administer->behavior_test data_collection Data Collection (Automated tracking) behavior_test->data_collection analysis Statistical Analysis data_collection->analysis end End: Interpretation analysis->end

Caption: General experimental workflow for m-FPP studies.

TroubleshootingUnexpectedResults unexpected_result Unexpected Behavioral Result check_protocol Review Experimental Protocol unexpected_result->check_protocol check_drug Verify Drug Solution (Concentration, stability) unexpected_result->check_drug check_animals Assess Animal Factors (Strain, sex, health) unexpected_result->check_animals check_environment Evaluate Environmental Conditions (Light, noise, temp) unexpected_result->check_environment replicate Replicate Experiment (With refined protocol) check_protocol->replicate check_drug->replicate check_animals->replicate check_environment->replicate revise_hypothesis Revise Hypothesis replicate->revise_hypothesis

Caption: Logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 1-(3-Fluorophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 1-(3-Fluorophenyl)piperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample apart from the analyte of interest, which in this case is this compound. These additional components can include salts, proteins, lipids, and other endogenous substances from the biological sample.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[2] For this compound, this can result in inaccurate quantification, poor reproducibility, and decreased sensitivity.[3]

Q2: What are the typical signs that indicate matrix effects are impacting my assay for this compound?

A2: Common indicators of matrix effects in your analysis include:

  • Poor reproducibility of quality control (QC) samples.[4]

  • Inaccurate quantification of the analyte.[3]

  • Non-linear calibration curves.

  • A noticeable decrease in the method's sensitivity.[5]

  • Inconsistent peak areas for the analyte across different batches of the same biological matrix.

Q3: How can I definitively identify and quantify the extent of matrix effects in my analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to pinpoint the retention times where ion suppression or enhancement occurs.[6] A standard solution of this compound is continuously infused into the mass spectrometer, post-analytical column. Simultaneously, a blank, extracted matrix sample is injected. Any fluctuation in the baseline signal of the infused analyte indicates the presence of matrix effects at that specific time in the chromatogram.[3][7]

  • Quantitative Assessment: This method quantifies the matrix effect by comparing the analyte's response in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process.[6] The matrix factor (MF) is calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to matrix effects during the LC-MS/MS analysis of this compound.

Problem Possible Cause Recommended Solution(s)
Poor reproducibility and high variability in QC samples. Inconsistent matrix effects between different sample preparations or various lots of the biological matrix.1. Refine Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[8] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for more accurate correction and quantification.[1]
Low signal intensity or reduced sensitivity. Significant ion suppression caused by co-eluting matrix components, particularly phospholipids in plasma or serum samples.1. Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, mobile phase pH, column chemistry) to separate the analyte's peak from the regions of ion suppression.[1] 2. Enhance Sample Preparation: Employ techniques specifically designed to remove phospholipids, such as HybridSPE® or other targeted phospholipid removal products.[9]
Non-linear calibration curve. Matrix effects that vary with the concentration of the analyte or the matrix components.1. Matrix-Matched Calibrators: Prepare calibration standards in the same extracted blank biological matrix as the samples to compensate for consistent matrix effects.[1] 2. Widen the Calibration Range and Use Weighted Regression: Adjust the concentration range of your calibrators and apply a weighted linear regression (e.g., 1/x or 1/x²) to your calibration curve.
Inconsistent results between different batches of biological matrix. Variability in the composition of the biological matrix from different sources.1. Pool Matrix Lots: Prepare a large, pooled batch of the blank biological matrix for the entire study to ensure consistency. 2. Evaluate Multiple Lots: During method development, test at least six different lots of the blank matrix to assess the variability of the matrix effect.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Post-Extraction Spike) / (Peak Area of Analyte in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The % Matrix Effect = (1 - MF) * 100

Protocol 2: Post-Column Infusion Experiment

  • Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.

  • Equilibrate the system: Allow the infused analyte signal to stabilize to a constant baseline.

  • Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.

  • Monitor the analyte signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)85 - 9540 - 60 (Suppression)
Liquid-Liquid Extraction (LLE)70 - 8515 - 30 (Suppression)
Solid-Phase Extraction (SPE)90 - 1055 - 15 (Suppression)

Note: These are representative values and can vary based on the specific biological matrix and LC-MS/MS conditions.

Visualizations

LC_MS_MS_Workflow LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample Extraction Extraction (PPT, LLE, or SPE) Sample->Extraction Extract Sample Extract Extraction->Extract LC_System LC System Extract->LC_System Column Analytical Column LC_System->Column Ion_Source Ion Source (ESI) Column->Ion_Source Mass_Analyzer Mass Analyzer (Triple Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Results Results Data_System->Results

Caption: A general workflow for LC-MS/MS analysis.

Ion_Suppression_Mechanism Mechanism of Ion Suppression in ESI cluster_process Ionization Process ESI_Droplet ESI Droplet (Analyte + Matrix) Evaporation Solvent Evaporation ESI_Droplet->Evaporation Charge Competition Gas_Phase_Ions Gas Phase Ions Evaporation->Gas_Phase_Ions MS_Inlet MS Inlet Gas_Phase_Ions->MS_Inlet Reduced Analyte Ions Troubleshooting_Tree Troubleshooting Matrix Effects Start Poor/Inconsistent Results? Assess_ME Assess Matrix Effect (Post-Column Infusion or Quantitative Assessment) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (SPE, LLE) ME_Present->Optimize_SP Yes End Acceptable Results ME_Present->End No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Revalidate Re-evaluate and Validate Use_SIL_IS->Revalidate Revalidate->ME_Present

References

Technical Support Center: Refining Purification Methods for 1-(3-Fluorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of 1-(3-Fluorophenyl)piperazine hydrochloride. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can originate from starting materials or side reactions during synthesis. These may include:

  • Unreacted Starting Materials: Such as 1-bromo-3-fluorobenzene and piperazine.

  • Di-substituted Piperazine: Formation of 1,4-bis(3-fluorophenyl)piperazine if the reaction conditions are not carefully controlled.

  • Isomeric Impurities: Positional isomers of the fluorophenyl group if the starting material is not pure.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as toluene, isopropanol, or ethyl acetate.

Q2: My purified this compound is an oil instead of a solid. What should I do?

A2: The free base of 1-(3-Fluorophenyl)piperazine can be an oil or a low-melting solid. If you have the hydrochloride salt and it is oily, it is likely due to the presence of impurities or residual solvent.

  • Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can sometimes induce crystallization.

  • Re-precipitation/Recrystallization: If the product is soluble in a particular solvent, you can try to precipitate it again by adding a non-solvent or by attempting recrystallization (see Q3).

Q3: What is a good solvent system for the recrystallization of this compound?

A3: Selecting an appropriate solvent is crucial for effective recrystallization. Based on the solubility of similar arylpiperazine hydrochlorides, good starting points include:

  • Single Solvents: Ethanol or isopropanol.

  • Solvent/Anti-solvent Systems: A common approach is to dissolve the compound in a minimal amount of a polar solvent like methanol or ethanol at an elevated temperature and then slowly add a less polar anti-solvent like diethyl ether or ethyl acetate until turbidity is observed, followed by slow cooling. A patent for a similar compound suggests recrystallization from ethanol.[1]

Q4: I am seeing significant streaking/tailing of my compound during silica gel column chromatography. How can I resolve this?

A4: The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silica gel, leading to poor separation. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia solution, into your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Solution cooled too quickly.- Insufficient washing of crystals.- Screen a variety of solvents and solvent systems (see Q3).- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Wash the filtered crystals with a small amount of cold recrystallization solvent.
No Crystals Form Upon Cooling - Solution is too dilute.- Compound is very soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent.- Add an anti-solvent dropwise to induce precipitation.- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Product is Contaminated with Starting Materials - Incomplete reaction.- Inefficient work-up.- Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, GC, HPLC).- Perform an acid-base extraction during the work-up to remove unreacted starting materials.
Poor Separation in Column Chromatography - Inappropriate eluent system.- Column overloading.- Streaking due to acidic silica (see Q4).- Optimize the eluent system using TLC.- Ensure the amount of crude product loaded is appropriate for the column size.- Add a basic modifier to the eluent.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, methanol, ethyl acetate, diethyl ether) to find a suitable system where the compound is soluble in the hot solvent and sparingly soluble in the cold solvent. A methanol/diethyl ether system is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Slowly add diethyl ether to the hot solution until it becomes slightly turbid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of 1-(3-Fluorophenyl)piperazine (Free Base)

Note: It is often easier to perform column chromatography on the free base and then convert it to the hydrochloride salt.

  • Preparation of the Free Base: If you have the hydrochloride salt, dissolve it in water and basify with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10. Extract the free base with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Stationary Phase: Prepare a slurry of silica gel in the initial eluent.

  • Eluent System: A common eluent system for arylpiperazines is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. To prevent streaking, add 0.5-1% triethylamine to the eluent.

  • Loading: Dissolve the crude free base in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Start with a low polarity eluent and gradually increase the polarity to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation (Optional): To convert the purified free base back to the hydrochloride salt, dissolve it in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent dropwise until precipitation is complete. Collect the solid by filtration and dry.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_analysis Purity Analysis cluster_purification Purification Method cluster_end Final Product Crude Crude 1-(3-Fluorophenyl)piperazine HCl Analysis Analyze Purity (TLC, NMR, etc.) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization High Purity (>85%) Column Column Chromatography (as free base) Analysis->Column Low Purity (<85%) Pure Pure Product Recrystallization->Pure Column->Pure

Caption: A workflow for selecting a purification method.

TroubleshootingWorkflow Start Purification Attempted PurityCheck Is Purity Acceptable? Start->PurityCheck OilyProduct Is the Product Oily? PurityCheck->OilyProduct No Success Purification Successful PurityCheck->Success Yes Failure Further Purification Needed OilyProduct->Failure No Dry Dry Under High Vacuum OilyProduct->Dry Yes Triturate Triturate with Non-Polar Solvent Dry->Triturate ReRecrystallize Re-Recrystallize Triturate->ReRecrystallize ReRecrystallize->PurityCheck

Caption: A troubleshooting guide for purification issues.

References

Validation & Comparative

Comparative Analysis of Fluorophenylpiperazine Isomers' Potency at Serotonergic and Dopaminergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro pharmacological profiles of 2-Fluorophenylpiperazine (2-FPP), 3-Fluorophenylpiperazine (3-FPP), and 4-Fluorophenylpiperazine (4-FPP).

This guide provides a comparative analysis of the binding affinities and functional potencies of the ortho-, meta-, and para-isomers of fluorophenylpiperazine at key serotonin and dopamine receptors implicated in various neurological and psychiatric disorders. The information presented is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery, facilitating the rational design of novel central nervous system (CNS) agents with improved selectivity and efficacy.

Summary of In Vitro Potency Data

The following table summarizes the available quantitative data for the binding affinity (Ki) and functional activity (EC50/IC50) of 2-FPP, 3-FPP, and 4-FPP at various serotonin and dopamine receptors. It is important to note that direct comparative studies for all three isomers across a comprehensive panel of receptors are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

IsomerReceptorAssay TypePotency (nM)Notes
4-FPP (pFPP) 5-HT1AFunctional Agonism (cAMP)pEC50 = 4.83 (EC50 ≈ 14,800)Low potency agonist activity has been confirmed[1].
5-HT2ABinding Affinity-Has some affinity, but quantitative data is not readily available[2].
5-HT2CBinding Affinity-Has some affinity, but quantitative data is not readily available[2].
Derivatives of 3-FPP D3Binding Affinity (Ki)1.5 - 28.6Data for N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides[3].
D2Binding Affinity (Ki)>1000-fold selectivity for D3 over D2Data for N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides[3].
Derivatives of 2-FPP 5-HT1ABinding Affinity (Ki)0.8 - 1.3Data for derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin[4].

Data for the parent compounds 2-FPP and 3-FPP are notably scarce in the public domain, with most available information pertaining to more complex derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the potency of compounds at serotonin and dopamine receptors. These protocols are generalized and may require optimization for specific laboratory conditions.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor (e.g., HEK293 cells stably transfected with the human receptor of interest) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the target receptor.

  • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity trapped on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assays

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of a test compound by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

1. Cell Culture and Plating:

  • Cells stably expressing the G-protein coupled receptor of interest (e.g., CHO or HEK293 cells) are cultured under standard conditions.

  • The cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

2. Agonist Assay (for Gi-coupled receptors like D2 and 5-HT1A):

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • The cells are then stimulated with varying concentrations of the test agonist.

  • To measure the inhibition of adenylyl cyclase, cells are often co-stimulated with forskolin, an activator of adenylyl cyclase.

  • The reaction is incubated for a specific time at 37°C.

3. Antagonist Assay:

  • Cells are pre-incubated with varying concentrations of the test antagonist before the addition of a fixed concentration of a known agonist (typically at its EC80 concentration).

4. cAMP Measurement:

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based reporter assay.

5. Data Analysis:

  • For agonists, the concentration that produces 50% of the maximal effect (EC50) is determined from the dose-response curve.

  • For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for serotonin and dopamine receptors and a general workflow for determining ligand potency.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding G_Protein G Protein (αβγ) Receptor->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response 5. Downstream Effects

Caption: General G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Serotonin_Dopamine_Signaling cluster_serotonin Serotonin (5-HT) Signaling cluster_dopamine Dopamine (DA) Signaling 5HT 5HT 5HT1A_R 5-HT1A Receptor (Gi/o-coupled) 5HT->5HT1A_R 5HT2A_R 5-HT2A Receptor (Gq-coupled) 5HT->5HT2A_R AC_inh Adenylyl Cyclase (Inhibition) 5HT1A_R->AC_inh PLC_act Phospholipase C (Activation) 5HT2A_R->PLC_act cAMP_dec ↓ cAMP AC_inh->cAMP_dec IP3_DAG ↑ IP3 & DAG PLC_act->IP3_DAG DA DA D1_R D1 Receptor (Gs-coupled) DA->D1_R D2_R D2 Receptor (Gi/o-coupled) DA->D2_R AC_act Adenylyl Cyclase (Activation) D1_R->AC_act AC_inh2 Adenylyl Cyclase (Inhibition) D2_R->AC_inh2 cAMP_inc ↑ cAMP AC_act->cAMP_inc cAMP_dec2 ↓ cAMP AC_inh2->cAMP_dec2 Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Receptor Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay Functional Assay (e.g., cAMP) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Competition) Membrane_Prep->Binding_Assay Compound_Prep Test Compound Serial Dilution Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Data_Acquisition Data Acquisition (e.g., Scintillation Counting) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Curve_Fitting Non-linear Regression (Dose-Response Curve) Data_Acquisition->Curve_Fitting Parameter_Calc Calculation of Ki, EC50, or IC50 Curve_Fitting->Parameter_Calc

References

Cross-Reactivity Profile of 1-(3-Fluorophenyl)piperazine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of 1-(3-Fluorophenyl)piperazine hydrochloride with various neurotransmitter receptors. Designed for researchers, scientists, and drug development professionals, this document summarizes available binding affinity data, details experimental methodologies, and visualizes key signaling pathways to offer a comparative perspective on the compound's receptor interaction profile.

Summary of Cross-Reactivity Data

This compound, a member of the phenylpiperazine class of compounds, exhibits affinity for a range of serotonin, dopamine, and adrenergic receptors. The following table summarizes the quantitative binding data (Ki values in nM) from in vitro radioligand binding assays. Lower Ki values indicate higher binding affinity.

Receptor SubtypeAlternative Name1-(2-Fluorophenyl)piperazine (Analog) Ki (nM)[1]1-(3-Chlorophenyl)piperazine (mCPP) IC50 (nM)
Serotonin Receptors
5-HT1A67.8360 - 1300
5-HT2B36.3360 - 1300
5-HT773.6360 - 1300
Dopamine Receptors
D2349 - 7522> 2500
D396 - 1413> 2500
Adrenergic Receptors
α1A9.8> 2500
α1D16.6> 2500
α2A15.2570
α2C27.1570
Sigma Receptors
σ1> 175Not Reported
σ233.1Not Reported

Note: Data for the direct 3-fluoro analog was not available in the reviewed literature. The data presented is for the closely related 2-fluoro and 3-chloro analogs to provide an informed perspective on potential cross-reactivity.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. These assays are a standard method for determining the affinity of a compound for a specific receptor.

General Radioligand Binding Assay Protocol

A typical radioligand binding assay involves the following steps:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The prepared membranes are incubated with a specific radioligand (a radioactively labeled compound known to bind to the receptor) and varying concentrations of the test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding of the radioligand and the test compound to the receptors to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

A generalized workflow for this process is illustrated below.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis receptor Receptor Source (Tissues/Cells) membranes Isolated Membranes receptor->membranes incubation Incubation of Membranes, Radioligand, and Test Compound membranes->incubation radioligand Radioligand radioligand->incubation test_compound Test Compound (1-(3-Fluorophenyl)piperazine HCl) test_compound->incubation separation Filtration to Separate Bound from Unbound Ligand incubation->separation quantification Quantification of Bound Radioactivity separation->quantification data_analysis Calculation of IC50 and Ki Values quantification->data_analysis

Fig. 1: Generalized workflow for a radioligand binding assay.

Signaling Pathways of Key Receptor Families

The interaction of this compound with various receptors can trigger distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of receptor binding.

Serotonin Receptor Signaling

Many serotonin (5-HT) receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular events. For example, 5-HT1A receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Conversely, other 5-HT receptor subtypes can couple to Gq or Gs proteins, activating phospholipase C or stimulating adenylyl cyclase, respectively.

serotonin_pathway ligand Serotonin (or Phenylpiperazine) receptor 5-HT Receptor (e.g., 5-HT1A) ligand->receptor g_protein G-Protein (Gi/o) receptor->g_protein activates effector Adenylyl Cyclase g_protein->effector inhibits second_messenger cAMP effector->second_messenger decreased production downstream Downstream Cellular Effects second_messenger->downstream

Fig. 2: Simplified 5-HT1A receptor signaling pathway.
Dopamine Receptor Signaling

Dopamine receptors are also GPCRs, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs/olf proteins to stimulate adenylyl cyclase and increase cAMP levels. In contrast, D2-like receptors, the likely targets for phenylpiperazines, couple to Gi/o proteins to inhibit adenylyl cyclase.

dopamine_pathway ligand Dopamine (or Phenylpiperazine) receptor Dopamine Receptor (e.g., D2) ligand->receptor g_protein G-Protein (Gi/o) receptor->g_protein activates effector Adenylyl Cyclase g_protein->effector inhibits second_messenger cAMP effector->second_messenger decreased production downstream Downstream Cellular Effects second_messenger->downstream

Fig. 3: Simplified D2-like dopamine receptor signaling pathway.
Adrenergic Receptor Signaling

Adrenergic receptors are the targets of catecholamines like norepinephrine and epinephrine. They are also GPCRs and are divided into α and β subtypes. Phenylpiperazine derivatives have shown affinity for α-adrenergic receptors. For instance, α1-adrenergic receptors couple to Gq proteins, activating phospholipase C and leading to an increase in intracellular calcium. In contrast, α2-adrenergic receptors, which have shown affinity for phenylpiperazines, couple to Gi/o proteins, inhibiting adenylyl cyclase.

adrenergic_pathway ligand Norepinephrine (or Phenylpiperazine) receptor Adrenergic Receptor (e.g., α2) ligand->receptor g_protein G-Protein (Gi/o) receptor->g_protein activates effector Adenylyl Cyclase g_protein->effector inhibits second_messenger cAMP effector->second_messenger decreased production downstream Downstream Cellular Effects second_messenger->downstream

Fig. 4: Simplified α2-adrenergic receptor signaling pathway.

Conclusion

References

A Head-to-Head Comparison of 1-(3-Fluorophenyl)piperazine and 1-(3-chlorophenyl)piperazine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacological research, arylpiperazine derivatives represent a significant class of compounds, many of which exhibit notable activity at various neurotransmitter receptors. This guide provides a detailed comparative analysis of two such derivatives: 1-(3-Fluorophenyl)piperazine (m-FPP) and 1-(3-chlorophenyl)piperazine (m-CPP). This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data on their synthesis, receptor binding affinities, and pharmacokinetic profiles.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of each compound.

Property1-(3-Fluorophenyl)piperazine1-(3-chlorophenyl)piperazine
Molecular Formula C₁₀H₁₃FN₂C₁₀H₁₃ClN₂
Molecular Weight 180.22 g/mol [1][2]196.67 g/mol [3]
Appearance Not specifiedWhite to off-white crystalline powder[3]
CAS Number 3801-89-6[1]6640-24-0[3]

Synthesis Overview

The synthesis of both 1-(3-Fluorophenyl)piperazine and 1-(3-chlorophenyl)piperazine generally follows established methods for the preparation of N-arylpiperazines. A common synthetic route involves the reaction of a substituted aniline with bis(2-chloroethyl)amine or a similar cyclizing agent.

General Synthesis Workflow

cluster_synthesis General Synthesis of Phenylpiperazines Aniline Substituted Aniline (e.g., 3-Fluoroaniline or 3-Chloroaniline) Cyclization Cyclization Reaction (e.g., Reflux in a suitable solvent) Aniline->Cyclization BisChloro bis(2-chloroethyl)amine BisChloro->Cyclization Arylpiperazine 1-(3-Substituted-phenyl)piperazine Cyclization->Arylpiperazine

Caption: General synthetic scheme for N-arylpiperazines.

Experimental Protocol: Synthesis of 1-(3-chlorophenyl)piperazine Hydrochloride

A representative synthesis protocol for 1-(3-chlorophenyl)piperazine hydrochloride involves the following steps[4][5][6]:

  • Preparation of bis(2-chloroethyl)amine hydrochloride: Diethanolamine is reacted with thionyl chloride in a suitable solvent like chloroform or xylene[4][5].

  • Cyclization: The resulting bis(2-chloroethyl)amine hydrochloride is then reacted with 3-chloroaniline in a high-boiling solvent such as xylene under reflux conditions to yield 1-(3-chlorophenyl)piperazine[4][6].

  • Salt Formation: The free base is subsequently treated with hydrochloric acid to form the hydrochloride salt, which often aids in purification and handling.

A detailed, specific protocol for the synthesis of 1-(3-Fluorophenyl)piperazine is not as readily available in the surveyed literature, but it is presumed to follow a similar synthetic strategy starting from 3-fluoroaniline.

Receptor Binding Affinity

The pharmacological effects of these compounds are largely determined by their affinity for various neurotransmitter receptors.

1-(3-chlorophenyl)piperazine (m-CPP)

m-CPP has been characterized as a serotonergic agonist, interacting with multiple serotonin (5-HT) receptor subtypes. It also shows affinity for other receptors, albeit generally lower.

Receptor SubtypeIC₅₀ (nM) in Human Brain MembranesReference
Serotonin (5-HT) Receptors 360 - 1300[7]
α₂-Adrenergic Receptors 570[7]
α₁-Adrenergic Receptors > 2500[7]
β-Adrenergic Receptors > 10,000[7]
Dopamine Receptors > 10,000[7]
Muscarinic Cholinergic Receptors > 10,000[7]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of a biological process. Lower values indicate higher binding affinity.

1-(3-Fluorophenyl)piperazine (m-FPP)

Unfortunately, specific receptor binding affinity data (Kᵢ or IC₅₀ values) for 1-(3-Fluorophenyl)piperazine at serotonin, dopamine, or adrenergic receptors are not available in the reviewed scientific literature. While the structurally related compound para-fluorophenylpiperazine (pFPP) is known to act as a 5-HT₁ₐ receptor agonist, this information cannot be directly extrapolated to the meta isomer[8].

Experimental Protocol: Radioligand Receptor Binding Assay

A standard radioligand binding assay to determine the affinity of a compound for a specific receptor generally involves the following steps:

  • Membrane Preparation: Isolation of cell membranes expressing the target receptor from brain tissue or cultured cell lines.

  • Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity in the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be converted to a binding affinity constant (Kᵢ).

cluster_binding_assay Radioligand Binding Assay Workflow Membranes Receptor-Containing Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀, Kᵢ) Counting->Analysis

Caption: Workflow for a typical radioligand receptor binding assay.

Signaling Pathways

As m-CPP primarily interacts with serotonin receptors, its mechanism of action is linked to the downstream signaling cascades of these receptors. Most serotonin receptors, except for the 5-HT₃ subtype, are G-protein coupled receptors (GPCRs) that modulate intracellular second messenger systems.

cluster_signaling Simplified Serotonin Receptor Signaling Ligand Arylpiperazine (e.g., m-CPP) Receptor 5-HT Receptor (GPCR) Ligand->Receptor binds G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger produces/inhibits CellularResponse Cellular Response SecondMessenger->CellularResponse triggers

Caption: Simplified G-protein coupled serotonin receptor signaling pathway.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical to understanding its in vivo effects.

1-(3-chlorophenyl)piperazine (m-CPP)

Pharmacokinetic data for m-CPP is available from studies in both rats and humans.

ParameterSpeciesValueReference
Metabolism RatExtensively metabolized via hydroxylation of the aromatic ring and degradation of the piperazine moiety.[9]
Major Metabolites RatHydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline.[9]
Elimination Half-life Human2.6 - 6.1 hours (oral administration)
Bioavailability Human12% - 84% (oral administration)
1-(3-Fluorophenyl)piperazine (m-FPP)

Comprehensive pharmacokinetic data for 1-(3-Fluorophenyl)piperazine, including its metabolism, elimination half-life, and bioavailability, are not well-documented in the available scientific literature.

Experimental Protocol: In Vivo Pharmacokinetic Study

A typical in vivo pharmacokinetic study in a preclinical model (e.g., rats) involves the following:

  • Compound Administration: The test compound is administered to a group of animals, typically via intravenous (IV) and oral (PO) routes in separate groups.

  • Blood Sampling: Blood samples are collected at predetermined time points after administration.

  • Plasma Preparation: The blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the test compound (and potentially its metabolites) in the plasma samples is quantified using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability.

cluster_pk_study In Vivo Pharmacokinetic Study Workflow Dosing Compound Administration (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation

Caption: General workflow for an in vivo pharmacokinetic study.

Conclusion

This guide provides a comparative overview of 1-(3-Fluorophenyl)piperazine and 1-(3-chlorophenyl)piperazine based on currently available scientific data. 1-(3-chlorophenyl)piperazine is a well-characterized serotonergic agent with known affinities for multiple serotonin receptor subtypes and a defined pharmacokinetic profile. In contrast, there is a significant lack of publicly available pharmacological and pharmacokinetic data for 1-(3-Fluorophenyl)piperazine.

For researchers interested in the comparative pharmacology of these two compounds, further experimental investigation is warranted. The experimental protocols and workflows provided in this guide can serve as a foundation for such studies. Future research should focus on determining the receptor binding profile and pharmacokinetic properties of 1-(3-Fluorophenyl)piperazine to enable a comprehensive head-to-head comparison with its chlorinated analog.

References

In Vivo Target Engagement of 1-(3-Fluorophenyl)piperazine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo target engagement of 1-(3-Fluorophenyl)piperazine hydrochloride and its structural analogs, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP). The focus is on experimental methodologies that validate target interaction in a physiological environment, offering a framework for assessing the potency and selectivity of these compounds.

Overview of Phenylpiperazine Derivatives

Phenylpiperazine derivatives are a class of compounds known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. Their structural modifications, such as the substitution on the phenyl ring, significantly influence their affinity, selectivity, and functional activity at different receptor subtypes. Understanding the in vivo target engagement of these compounds is crucial for predicting their therapeutic potential and off-target effects.

Comparative Analysis of In Vivo Target Engagement

Table 1: Comparison of In Vivo Potency in Behavioral Assays

CompoundBehavioral AssaySpeciesEndpointPotency (ED50)Primary Target(s) Implicated
1-(3-Fluorophenyl)piperazine HCl Data not available---Presumed 5-HT Receptor Agonist
TFMPP Drug DiscriminationRatGeneralization to TFMPP cue0.19 mg/kg[1]5-HT1B/1C Receptors[1]
mCPP Social Interaction TestRatAnxiogenic-like effect~0.5 mg/kg (IP)[2]5-HT1C/2C Receptors[2]
TFMPP Head-Twitch ResponseMouseInduction of head twitchesActive (Qualitative)[3]5-HT2A Receptor[3]

Table 2: Comparison of Effects on Neurotransmitter Levels (In Vivo Microdialysis)

CompoundBrain RegionNeurotransmitter ChangePotencyPrimary Target(s) Implicated
1-(3-Fluorophenyl)piperazine HCl Data not available---
TFMPP Anterior Striatum↑ Dopamine Release11-fold increase at 160 nmol[4]5-HT1 Receptors[4]
mCPP Anterior Striatum↑ Dopamine Release40% increase at 0.4 nmol[4]5-HT1 Receptors[4]
mCPP Brain↑ Serotonin, ↓ 5-HIAAEffective at 10 and 30 mg/kg[5]Central 5-HT Agonist[5]

Experimental Protocols

Ex Vivo Autoradiography for Receptor Occupancy

This technique provides a quantitative measure of the degree to which a drug occupies its target receptor in the brain after systemic administration.

Protocol:

  • Animal Dosing: Administer this compound or a comparator compound to rodents at various doses. A vehicle-treated group serves as the control.

  • Tissue Collection: At a designated time point post-administration, animals are euthanized, and their brains are rapidly removed and frozen.

  • Cryosectioning: The frozen brains are sliced into thin sections (e.g., 20 µm) using a cryostat.

  • Radioligand Incubation: Brain sections are incubated with a specific radioligand for the target receptor (e.g., [³H]WAY-100635 for 5-HT1A receptors).

  • Washing and Drying: Sections are washed to remove unbound radioligand and then dried.

  • Imaging: The sections are exposed to a phosphor imaging plate or film to detect the radioactive signal.

  • Quantification: The density of the signal in specific brain regions is quantified using image analysis software. Receptor occupancy is calculated as the percentage reduction in specific radioligand binding in drug-treated animals compared to vehicle-treated controls.

Behavioral Pharmacology: Drug Discrimination

This assay assesses the subjective effects of a drug, which are often mediated by its primary molecular target.

Protocol:

  • Training Phase: Animals (typically rats or mice) are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet). They are trained to associate the administration of a specific drug (the training drug) with one lever and the administration of vehicle with the other lever.

  • Test Phase: Once trained, animals are administered the test compound (e.g., this compound) at various doses.

  • Data Collection: The percentage of responses on the drug-appropriate lever is measured.

  • Analysis: Full generalization (a high percentage of responses on the drug-appropriate lever) suggests that the test compound has subjective effects similar to the training drug, likely acting through the same receptor system. The ED50 value represents the dose at which the test compound produces 50% of the maximum drug-appropriate responding.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals, providing a dynamic assessment of a drug's effect on neuronal activity.

Protocol:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., striatum, prefrontal cortex).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).

  • Drug Administration: this compound or a comparator compound is administered systemically or locally through the probe.

  • Analysis: The collected dialysate samples are analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the levels of neurotransmitters (e.g., serotonin, dopamine) and their metabolites.

  • Data Interpretation: Changes in neurotransmitter levels following drug administration provide insights into the drug's mechanism of action (e.g., receptor agonism, reuptake inhibition).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the presumed signaling pathway of this compound and the general experimental workflows for assessing its in vivo target engagement.

G cluster_0 Presumed Signaling Pathway of 1-(3-Fluorophenyl)piperazine A 1-(3-Fluorophenyl)piperazine B Serotonin Receptor (e.g., 5-HT1A, 5-HT2C) A->B C G-protein activation/inhibition B->C D Second Messenger Cascade (e.g., cAMP, IP3) C->D E Cellular Response (e.g., altered neuronal firing) D->E

Caption: Presumed signaling cascade of 1-(3-Fluorophenyl)piperazine.

G cluster_1 Ex Vivo Autoradiography Workflow A Drug Administration to Animal B Brain Extraction and Freezing A->B C Cryosectioning B->C D Radioligand Incubation C->D E Imaging and Quantification D->E F Receptor Occupancy Calculation E->F

Caption: Workflow for ex vivo autoradiography.

G cluster_2 Behavioral Assay Workflow (Drug Discrimination) A Animal Training (Drug vs. Vehicle) B Test Compound Administration A->B C Operant Response Measurement B->C D Data Analysis (% Drug-Appropriate Responding) C->D

Caption: Workflow for drug discrimination studies.

Conclusion

The in vivo validation of target engagement is a critical step in the preclinical development of novel therapeutics. While direct quantitative data for this compound is currently limited, the established methodologies of ex vivo autoradiography, behavioral pharmacology, and in vivo microdialysis provide a robust framework for its characterization. By comparing its performance in these assays to that of well-characterized analogs such as TFMPP and mCPP, researchers can elucidate its mechanism of action, in vivo potency, and potential therapeutic utility. Further studies are warranted to generate specific quantitative data for this compound to fully understand its pharmacological profile.

References

Reproducibility of Behavioral Effects of 1-(3-Fluorophenyl)piperazine Hydrochloride: A Comparative Analysis of Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant data gap regarding the behavioral effects of 1-(3-Fluorophenyl)piperazine hydrochloride (3-FPP). To date, no published studies have specifically investigated the in vivo behavioral pharmacology of this compound. Consequently, an assessment of the reproducibility of its behavioral effects cannot be performed. However, by examining the well-documented behavioral profiles of its close structural analogs—1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-fluorophenyl)piperazine (pFPP), and 1-(3-chlorophenyl)piperazine (mCPP)—we can infer a potential range of activities for 3-FPP and provide a framework for future investigation.

This guide presents a comparative overview of the known behavioral effects, experimental protocols, and proposed mechanisms of action for these key structural analogs. The data is intended to serve as a reference for researchers, scientists, and drug development professionals interested in the pharmacology of phenylpiperazine derivatives.

Comparative Behavioral Data of Phenylpiperazine Analogs

The following tables summarize the quantitative data from various behavioral assays performed on TFMPP, pFPP, and mCPP in rodent models. These assays are standard in neuropharmacology for assessing locomotor activity, anxiety-like behavior, and the subjective effects of psychoactive compounds.

Table 1: Effects on Locomotor Activity

CompoundSpeciesDose RangeEffect on Locomotor ActivityReference
TFMPP Mouse1 - 10 mg/kgDose-dependent decrease[1]
Rat0.5 - 5 mg/kgDecrease[2]
pFPP MouseNot AvailableNo significant effect alone[3]
mCPP Mouse0.3 - 10 mg/kgDose-related decrease[2]
Rat0.1 - 1.0 mg/kgDecrease in locomotion at highest dose[4]

Table 2: Effects in Anxiety-Related Behavioral Models

CompoundAssaySpeciesDose RangeBehavioral EffectReference
TFMPP Social InteractionRat0.1 - 1.0 mg/kgAnxiogenic-like (reduced interaction)[4]
mCPP Social InteractionRat0.1 - 1.0 mg/kgAnxiogenic-like (reduced interaction)[4]
Elevated Plus MazeMouseNot AvailableAnxiolytic-like effects observed in some studies with derivatives[5]

Table 3: Discriminative Stimulus Properties

Training DrugTest CompoundSpeciesGeneralizationCommentsReference
MDMATFMPP MouseFull substitution for S(+)-MDMASuggests stimulant-like subjective effects.[1]
MDMAmCPP MouseFull substitution for S(+)-MDMASuggests stimulant-like subjective effects.[1]
THCpFPP MouseNo cannabimimetic effects by itselfDid not alter the discriminative stimulus effects of THC.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of behavioral research. Below are representative protocols for the key experiments cited in the tables.

Locomotor Activity Assessment
  • Apparatus: Standard rodent locomotor activity chambers equipped with infrared beam grids to automatically track horizontal and vertical movements.

  • Procedure: Animals are habituated to the testing room for at least 60 minutes prior to the experiment. Following administration of the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, each animal is placed individually into a locomotor activity chamber. Activity is recorded for a specified duration, typically 30 to 60 minutes.

  • Data Analysis: The primary dependent variable is the total distance traveled or the number of beam breaks over the session. Data are typically analyzed using a one-way analysis of variance (ANOVA) followed by post-hoc tests to compare different dose groups to the vehicle control.

Social Interaction Test
  • Apparatus: A dimly lit, open-field arena.

  • Procedure: Rats are housed individually for a period before testing to increase social motivation. On the test day, pairs of rats, matched for weight and treatment, are placed in the arena for a 10-minute session. The total time the animals spend engaged in active social behaviors (e.g., sniffing, grooming, following) is scored by a trained observer blind to the treatment conditions.

  • Data Analysis: The total duration of social interaction is the primary measure. A significant decrease in interaction time in the drug-treated group compared to the vehicle group, without a concomitant decrease in locomotor activity, is interpreted as an anxiogenic-like effect.[4]

Drug Discrimination Paradigm
  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure: Animals are trained to press one lever after receiving an injection of a specific drug (e.g., MDMA) and a second lever after receiving a vehicle injection to receive a food reward. Once this discrimination is learned to a high degree of accuracy, generalization tests are conducted with novel compounds.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is measured. Full generalization is considered to have occurred if the animal predominantly presses the drug-associated lever after administration of the test compound, suggesting similar subjective effects to the training drug.[1]

Proposed Signaling Pathways

The behavioral effects of phenylpiperazines are primarily attributed to their interactions with serotonergic and, to a lesser extent, dopaminergic systems. TFMPP and mCPP are known to act as agonists at various serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT2C subtypes.[2][4]

Phenylpiperazine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Phenylpiperazine Phenylpiperazine 5-HT_Reuptake 5-HT Reuptake Transporter (SERT) Phenylpiperazine->5-HT_Reuptake Inhibition (weak) DA_Reuptake DA Reuptake Transporter (DAT) Phenylpiperazine->DA_Reuptake Inhibition (variable) 5-HT1B_Receptor 5-HT1B Receptor Phenylpiperazine->5-HT1B_Receptor Agonist 5-HT2C_Receptor 5-HT2C Receptor Phenylpiperazine->5-HT2C_Receptor Agonist Behavioral_Effects Altered Locomotion Anxiety-like Behavior Discriminative Stimuli 5-HT1B_Receptor->Behavioral_Effects 5-HT2C_Receptor->Behavioral_Effects DA_Receptors Dopamine Receptors DA_Receptors->Behavioral_Effects

Proposed mechanism of action for phenylpiperazines.

Behavioral_Testing_Workflow Animal_Habituation Animal Acclimation & Habituation Drug_Administration Administration of 3-FPP Analog or Vehicle Animal_Habituation->Drug_Administration Behavioral_Assay Behavioral Testing (e.g., Locomotor, Anxiety) Drug_Administration->Behavioral_Assay Data_Collection Automated or Manual Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Behavioral Effects Statistical_Analysis->Interpretation

General experimental workflow for behavioral testing.

Conclusion and Future Directions

The absence of published behavioral data for this compound precludes any discussion of the reproducibility of its effects. However, the extensive research on its close analogs, TFMPP and mCPP, suggests that 3-FPP is likely to exhibit activity as a serotonin receptor agonist, potentially leading to dose-dependent effects on locomotor activity and anxiety-related behaviors. The substitution of a fluorine atom in place of a trifluoromethyl or chlorine group at the 3-position of the phenyl ring would be expected to alter its potency and receptor selectivity, but the precise nature of these changes remains to be determined experimentally.

To address the current data gap, future research should focus on characterizing the in vitro receptor binding profile of 3-FPP and conducting systematic in vivo behavioral studies. Initial screening in locomotor activity and established anxiety models, such as the elevated plus maze and social interaction tests, would provide a foundational understanding of its behavioral pharmacology. Subsequent drug discrimination studies could elucidate its subjective effects relative to known psychoactive compounds. Only through such rigorous and reproducible experimental investigation can the behavioral profile of this compound be definitively established.

References

Benchmarking 1-(3-Fluorophenyl)piperazine Hydrochloride Against Standard Antidepressants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the arylpiperazine class of compounds, using 1-(3-Fluorophenyl)piperazine as a representative molecule, against standard antidepressant drug classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Due to a lack of publicly available, direct experimental data for 1-(3-Fluorophenyl)piperazine hydrochloride, its pharmacological profile is inferred from closely related arylpiperazine analogs. This document is intended for research and informational purposes only.

Overview of Mechanisms of Action

Standard antidepressants, such as SSRIs and SNRIs, primarily function by inhibiting the reuptake of key neurotransmitters in the synaptic cleft.[1] SSRIs selectively target the serotonin transporter (SERT), leading to increased extracellular levels of serotonin.[1] SNRIs have a dual action, inhibiting both SERT and the norepinephrine transporter (NET).

In contrast, many arylpiperazine derivatives exhibit a more complex, multi-target pharmacological profile. They often act as agonists or antagonists at various serotonin receptor subtypes, most notably 5-HT1A and 5-HT2A/2C receptors, in addition to potentially inhibiting SERT.[2][3][4] This multimodal action suggests a different therapeutic approach compared to the more selective standard antidepressants. For instance, agonism at 5-HT1A receptors is a known mechanism of anxiolytic and antidepressant action.[2]

Comparative In-Vitro Data

The following table summarizes the binding affinities (Ki) for various receptors and the inhibition constants (IC50) for transporter proteins for representative compounds from each class. Data for 1-(3-Fluorophenyl)piperazine is largely unavailable; therefore, data for the related compound, m-chlorophenylpiperazine (m-CPP), is provided for a general comparison of a simple arylpiperazine's profile.

Target Compound Class Representative Compound Binding Affinity (Ki, nM) / Inhibition (IC50, nM) Reference
Serotonin Transporter (SERT) SSRIFluoxetine1.1[5]
SNRIVenlafaxine29[5]
Arylpiperazinem-CPP>100,000 (low affinity)[6]
Norepinephrine Transporter (NET) SSRIFluoxetine260[5]
SNRIVenlafaxine140[5]
Arylpiperazinem-CPPNot widely reported
5-HT1A Receptor SSRIFluoxetine230
SNRIVenlafaxine>10,000
Arylpiperazinem-CPP360[6]
5-HT2A Receptor SSRIFluoxetine170
SNRIVenlafaxine>10,000
Arylpiperazinem-CPP400[6]
5-HT2C Receptor SSRIFluoxetine200
SNRIVenlafaxine>10,000
Arylpiperazinem-CPP1300[6]
Alpha-2 Adrenergic Receptor SSRIFluoxetine>1,000
SNRIVenlafaxine>10,000
Arylpiperazinem-CPP570[6]

Note: Lower Ki and IC50 values indicate higher affinity/potency. Data is compiled from various sources and experimental conditions may differ.

Comparative In-Vivo Efficacy

The antidepressant-like effects of these compounds are often evaluated in rodent models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST). In these tests, a reduction in immobility time is indicative of potential antidepressant activity.

Animal Model Compound Class Representative Compound Effect on Immobility Time Reference
Forced Swim Test (FST) SSRIFluoxetineSignificant Decrease[7]
SNRIDuloxetineSignificant Decrease[7]
ArylpiperazineNovel Arylpiperazine (Compound 27)Significant Decrease[7]
Tail Suspension Test (TST) SSRIFluoxetineSignificant Decrease
SNRIDuloxetineSignificant Decrease
ArylpiperazineNovel Arylpiperazine (Compound 27)Significant Decrease[7]

Experimental Protocols

In-Vitro Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound radioligand from the unbound.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In-Vitro Neurotransmitter Uptake Inhibition Assay

Objective: To measure the potency (IC50) of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or a reference inhibitor.

  • Substrate Addition: A fluorescent substrate that is a mimic of the natural neurotransmitter is added to the wells.

  • Signal Detection: The plate is immediately placed in a fluorescence plate reader. The uptake of the fluorescent substrate into the cells leads to an increase in intracellular fluorescence, which is monitored over time.

  • Data Analysis: The rate of substrate uptake is calculated. The IC50 value is determined by plotting the percentage of inhibition of uptake against the concentration of the test compound.

In-Vivo Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a compound in rodents.

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimation: Animals (mice or rats) are brought to the testing room at least 1 hour before the experiment.

  • Drug Administration: The test compound, a vehicle control, or a positive control (e.g., a known antidepressant) is administered at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Procedure: Each animal is individually placed in the water-filled cylinder for a 6-minute session.

  • Behavioral Scoring: The session is video-recorded. An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical analysis (e.g., ANOVA followed by post-hoc tests).

In-Vivo Tail Suspension Test (TST)

Objective: To evaluate the antidepressant-like potential of a compound in mice.

Methodology:

  • Apparatus: A suspension box or a horizontal bar is used from which the mouse can be suspended by its tail.

  • Acclimation: Mice are acclimated to the testing room before the experiment.

  • Drug Administration: The test compound, vehicle, or positive control is administered prior to the test.

  • Test Procedure: A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from the bar. The duration of the test is typically 6 minutes.

  • Behavioral Scoring: The session is recorded, and the total duration of immobility is scored by a trained observer. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: The average immobility time for each group is compared statistically.

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle 5-HT Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release SERT SERT SERT->Vesicle Reuptake 5-HT1A_auto 5-HT1A Autoreceptor Synaptic Cleft->5-HT1A_auto Feedback 5-HT1A_post 5-HT1A Synaptic Cleft->5-HT1A_post Binding 5-HT2A 5-HT2A Synaptic Cleft->5-HT2A Binding SSRI SSRI SSRI->SERT Inhibition Arylpiperazine Arylpiperazine Arylpiperazine->SERT Inhibition (Variable) Arylpiperazine->5-HT1A_post Agonism Arylpiperazine->5-HT2A Antagonism G start Compound Synthesis and Selection invitro In-Vitro Screening (Receptor Binding, Transporter Uptake) start->invitro pk_pd Pharmacokinetic/ Pharmacodynamic Studies invitro->pk_pd Active Compounds lead_opt Lead Optimization invitro->lead_opt Inactive invivo In-Vivo Behavioral Models (FST, TST, Sucrose Preference) pk_pd->invivo invivo->lead_opt Efficacious Compounds invivo->lead_opt Inefficacious or Toxic lead_opt->invitro Iterative Process preclinical Preclinical Development lead_opt->preclinical G Multi-Target Compound Multi-Target Compound SERT_Inhibition SERT Inhibition Multi-Target Compound->SERT_Inhibition 5HT1A_Agonism 5-HT1A Receptor Agonism Multi-Target Compound->5HT1A_Agonism 5HT2A_Antagonism 5-HT2A Receptor Antagonism Multi-Target Compound->5HT2A_Antagonism Antidepressant_Effect Enhanced Antidepressant Efficacy SERT_Inhibition->Antidepressant_Effect 5HT1A_Agonism->Antidepressant_Effect Reduced_Side_Effects Reduced Side Effects (e.g., Sexual Dysfunction) 5HT1A_Agonism->Reduced_Side_Effects 5HT2A_Antagonism->Reduced_Side_Effects

References

A Comparative Guide to Isomeric Purity Analysis of 1-(3-Fluorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) like 1-(3-Fluorophenyl)piperazine hydrochloride is critical for safety, efficacy, and regulatory compliance. Positional isomers, such as 1-(2-Fluorophenyl)piperazine and 1-(4-Fluorophenyl)piperazine, can exhibit different pharmacological and toxicological profiles. Therefore, robust analytical methods are required to separate and quantify these isomers.

This guide provides a comparative overview of two primary chromatographic techniques for the isomeric purity analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The choice between GC-MS and HPLC for isomeric purity analysis depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the available instrumentation. Below is a summary of typical performance characteristics for each method in the context of analyzing fluorophenylpiperazine isomers.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Rtx-200 or similar mid-polarity capillary column.Reversed-phase C18 or Pentafluorophenyl (PFP) column.
Elution Order 2-FPP, 3-FPP, 4-FPP[1]Typically 2-FPP, 3-FPP, 4-FPP (can vary with mobile phase)
Resolution (Rs) Baseline separation of isomers is achievable.Baseline separation is achievable, often with Rs > 1.5.[2]
Limit of Detection (LOD) Typically in the low ng/mL range.Can range from low ng/mL to µg/mL depending on the detector.[2]
Limit of Quantification (LOQ) Typically in the low ng/mL range.[3]Can range from ng/mL to µg/mL.[2]
Analysis Time ~15-30 minutes~10-20 minutes
Sample Derivatization May be required to improve volatility and peak shape.Generally not required.
Strengths High sensitivity and specificity with mass spectrometric detection.[1][4]Versatile, widely applicable, and suitable for non-volatile and thermally labile compounds.
Limitations Requires the analyte to be volatile and thermally stable.Mobile phase consumption can be higher.

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for the separation of phenylpiperazine isomers and can be adapted and validated for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from a validated procedure for the separation of trifluoromethylphenylpiperazine positional isomers, which is expected to have similar chromatographic behavior to fluorophenylpiperazine isomers.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: Rtx-200 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 75 °C, hold for 1 minute.

    • Ramp to 180 °C at 20 °C/min, hold for 3 minutes.

    • Ramp to 320 °C at 20 °C/min, hold for 7 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL.

  • Reference standards of 1-(2-Fluorophenyl)piperazine and 1-(4-Fluorophenyl)piperazine should be prepared in the same manner.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the separation of chlorophenylpiperazine positional isomers and is expected to provide good selectivity for fluorophenylpiperazine isomers.[2]

Instrumentation:

  • High-performance liquid chromatograph with a UV or Diode Array Detector (DAD).

  • Column: Reversed-phase chiral column (e.g., Chiralpak) or a pentafluorophenyl (PFP) column for enhanced selectivity of halogenated isomers.

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of a triethylamine buffer (pH 9) and methanol (70:30, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution to the desired concentration range for linearity and quantification.

  • Reference standards of 1-(2-Fluorophenyl)piperazine and 1-(4-Fluorophenyl)piperazine should be prepared similarly.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isomeric purity analysis of this compound using either GC-MS or HPLC.

Isomeric_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing and Reporting Sample 1-(3-Fluorophenyl)piperazine HCl Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol for GC, Mobile Phase for HPLC) Sample->Dissolution GC_MS GC-MS Analysis Dissolution->GC_MS Inject HPLC HPLC Analysis Dissolution->HPLC Inject Standards Prepare reference standards of 2-FPP and 4-FPP Standards->GC_MS Inject for identification Standards->HPLC Inject for identification Integration Peak Integration and Identification GC_MS->Integration HPLC->Integration Quantification Quantification of Isomers (Area % or vs. Standards) Integration->Quantification Report Generate Purity Report Quantification->Report

Caption: Workflow for Isomeric Purity Analysis.

Signaling Pathways

While signaling pathways are not directly involved in the analytical chemistry of isomeric purity, the reason for this analysis is rooted in the distinct biological activities these isomers can possess. Phenylpiperazine derivatives often interact with various neurotransmitter systems, particularly serotonergic, dopaminergic, and adrenergic receptors. The position of the fluorine atom on the phenyl ring can significantly alter the binding affinity and functional activity at these receptors, leading to different physiological responses. The diagram below provides a generalized logical relationship illustrating why isomeric purity is crucial in drug development.

Isomer_Pharmacology_Relationship cluster_interaction Biological Interaction Isomer_2F 1-(2-Fluorophenyl)piperazine Receptor Target Receptors (e.g., 5-HT, DA, Adrenergic) Isomer_2F->Receptor Different Affinity & Efficacy Isomer_3F 1-(3-Fluorophenyl)piperazine (API) Isomer_3F->Receptor Designed Affinity & Efficacy Isomer_4F 1-(4-Fluorophenyl)piperazine Isomer_4F->Receptor Different Affinity & Efficacy Therapeutic Desired Therapeutic Effect Receptor->Therapeutic Side_Effects Adverse Side Effects / Toxicity Receptor->Side_Effects

Caption: Isomer-Specific Biological Activity.

References

Safety Operating Guide

Safe Disposal of 1-(3-Fluorophenyl)piperazine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 1-(3-Fluorophenyl)piperazine hydrochloride must adhere to stringent disposal protocols to ensure environmental safety and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound.

Pre-Disposal and Handling

Before beginning the disposal process, it is crucial to wear appropriate personal protective equipment (PPE). This includes protective gloves, clothing, and eye/face protection.[1][2] Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]

Spill Management

In the event of a spill, small quantities can be managed by using a dry chemical absorbent. For larger spills, dike the area for recovery or absorb the material with an appropriate substance. The contained material should then be swept or shoveled into a suitable container for disposal.[1] It is important to ventilate the area after a spill has been cleaned up.[1]

Disposal Procedure

The primary and recommended method for the disposal of this compound is through incineration.[1][3] The material should be dissolved or mixed with a combustible solvent and then burned in a chemical incinerator equipped with an afterburner and a scrubber.[1][3]

Waste from residues and unused products is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[4] It is imperative not to allow the undiluted product or large quantities of it to enter sewers, surface water, or ground water.

Contaminated packaging should be treated as hazardous waste and disposed of at a designated hazardous or special waste collection point.[4]

Regulatory Compliance

All disposal activities must comply with federal, state, and local environmental regulations.[3] Waste codes should be assigned by the end-user based on the specific application for which the product was used.[4]

Key Disposal and Safety Information

ParameterGuidelineSource
Disposal Method Dissolve in a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber.[1][3]
Waste Classification Hazardous Waste[4]
Environmental Precautions Do not allow to enter sewers, surface, or ground water.
Contaminated Packaging Dispose of as hazardous or special waste.[4]
Regulatory Adherence Follow all federal, state, and local regulations.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of 1-(3-Fluorophenyl)piperazine hydrochloride ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_spill Spill or Unused Product? ppe->check_spill spill Contain Spill with Absorbent Material check_spill->spill Spill collect Collect Waste in Labeled, Sealed Container check_spill->collect Unused Product spill->collect incinerate Dispose via Chemical Incineration (with afterburner and scrubber) collect->incinerate regulations Ensure Compliance with Federal, State, & Local Regulations incinerate->regulations end End of Disposal Process regulations->end

Disposal Workflow Diagram

References

Essential Safety and Operational Guide for Handling 1-(3-Fluorophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(3-Fluorophenyl)piperazine hydrochloride. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent contact, inhalation, and ingestion of this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2][3]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[1][3][4]Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently.[4][5][6]
Body Protection A laboratory coat or a chemical-resistant apron.[1][3][4]Prevents contamination of personal clothing. A complete suit protecting against chemicals may be necessary depending on the scale of work.[6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[4]Necessary when working outside a certified chemical fume hood or if there is a risk of generating dust or aerosols.[4][7]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3][5][8] Ensure that a safety shower and eyewash station are readily accessible.[1][5]

Step-by-Step Handling Protocol:

  • Preparation: Assemble and inspect all necessary PPE before handling the compound.[4]

  • Weighing and Aliquoting: Conduct these activities in a fume hood to minimize inhalation exposure to dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2][9]

Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[2][8][9]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][2][7] Seek medical advice if irritation persists.[1]
Inhalation Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[1][2][8]
Spill Evacuate the area.[1] For small spills, use a dry chemical absorbent.[1] For large spills, dike the area and take up with a pump or vacuum.[1] Use explosion-proof equipment if necessary.[1] Do not allow the substance to enter sewers or waterways.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Unused Product and Contaminated Materials: Dispose of in a suitable, labeled, and closed container.[6] This waste should be handled by a licensed disposal company.[6] Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[1][6]

  • Contaminated Packaging: Dispose of as unused product.[10]

  • General Guidance: Do not empty into drains.[5][8] Waste codes should be assigned by the user based on the application for which the product was used.[5]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Well-Ventilated Area / Fume Hood prep_ppe->prep_area prep_emergency Verify Emergency Equipment Accessibility prep_area->prep_emergency handling_weigh Weighing and Aliquoting prep_emergency->handling_weigh handling_dissolve Dissolving handling_weigh->handling_dissolve post_clean Clean Work Area handling_dissolve->post_clean post_wash Wash Hands post_clean->post_wash post_ppe Doff and Dispose of/Clean PPE post_wash->post_ppe disposal_waste Collect Hazardous Waste post_ppe->disposal_waste disposal_container Store in Labeled, Sealed Container disposal_waste->disposal_container disposal_professional Transfer to Licensed Disposal Service disposal_container->disposal_professional

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。